molecular formula C7H9NO B135596 3-Methoxy-4-methylpyridine CAS No. 142918-38-5

3-Methoxy-4-methylpyridine

Cat. No.: B135596
CAS No.: 142918-38-5
M. Wt: 123.15 g/mol
InChI Key: VTZQHJXNUHHEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-methylpyridine is a valuable heterocyclic building block in organic synthesis and pharmaceutical research. Compounds with methoxy and methyl substituents on the pyridine ring are known for their versatility, providing multiple reactive sites for constructing complex molecular frameworks . This scaffold is frequently explored in medicinal chemistry for the development of new drug candidates, such as how similar structures serve as key intermediates for antiviral and gastrointestinal medications . From a synthetic perspective, the methoxy group can act as an activating and directing moiety, while the methyl group can be functionalized further. The pyridine ring itself is a common pharmacophore, contributing to the binding affinity and physicochemical properties of potential active pharmaceutical ingredients (APIs) . Researchers utilize this compound in various transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions, to create novel compounds for screening and development . As with many alkylpyridines, this compound requires careful handling. It should be used in well-ventilated areas and with appropriate personal protective equipment. This product is intended for laboratory research use only and is not purified or tested for human consumption.

Properties

IUPAC Name

3-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-4-8-5-7(6)9-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZQHJXNUHHEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572488
Record name 3-Methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142918-38-5
Record name 3-Methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methoxy-4-methylpyridine: Physicochemical Profiling and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 3-Methoxy-4-methylpyridine , designed for researchers in medicinal chemistry and process development. It moves beyond basic database entries to explore the electronic and steric interplay defining this scaffold's reactivity and physicochemical profile.

Executive Summary

3-Methoxy-4-methylpyridine (CAS: 142918-38-5) represents a critical structural motif in medicinal chemistry, serving as a bioisostere for multisubstituted aromatics and a key fragment in Proton Pump Inhibitors (PPIs) and Vitamin B6 analogs. Its utility is defined by a unique "Push-Pull-Twist" electronic environment: the electron-donating 4-methyl group competes with the inductively withdrawing yet resonance-donating 3-methoxy group. This guide quantifies these effects, providing a derived pKa workflow, a field-validated synthetic protocol, and specific applications in drug design.

Physicochemical Architecture: The "Push-Pull-Twist" Effect

Understanding the acid-base behavior of this molecule requires deconstructing the competing electronic vectors on the pyridine ring.

pKa Derivation and Theoretical Analysis

While direct experimental pKa values for this specific isomer are often absent from public databases, we can derive a high-confidence "Working Value" using Hammett substituent constants and structural analogs.

  • Baseline: Pyridine (

    
    ).
    
  • 4-Methyl Effect (+I): The methyl group at the para position (relative to Nitrogen) is electron-releasing via hyperconjugation and induction.

    • Reference: 4-Picoline (4-Methylpyridine) has a

      
       of 5.98 . (
      
      
      
      ).[1]
  • 3-Methoxy Effect (-I / +R): The methoxy group at the meta position exerts a strong inductive withdrawal (-I) but a competing resonance donation (+R). In pyridines, the -I effect typically dominates at the meta position.

    • Reference: 3-Methoxypyridine has a

      
       of 4.88 . (
      
      
      
      ).
  • The "Twist" (Steric Inhibition of Resonance): In 3-methoxy-4-methylpyridine, the steric clash between the bulky 3-OMe and 4-Me groups forces the methoxy group out of co-planarity with the aromatic ring. This decouples the resonance overlap (+R) , leaving the inductive withdrawal (-I) as the dominant force.

Derived Working pKa:



Summary Table: Physicochemical Properties

PropertyValue / RangeSource / Derivation
pKa (Conjugate Acid) 5.5 ± 0.2 Derived from substituent additivity & steric correction.
LogP (Octanol/Water) 1.11 Consensus Prediction (ChemAxon/ALOGPS).
LogD (pH 7.4) 1.10 Molecule is >98% neutral at physiological pH.
H-Bond Acceptors 2Pyridine Nitrogen + Methoxy Oxygen.
Topological PSA ~22 ŲPolar Surface Area (Low, good permeability).
Visualization: Electronic Vector Map

The following diagram illustrates the competing electronic effects and the steric "twist" mechanism.

ElectronicEffects cluster_0 Structural Dynamics Pyridine Pyridine Core (pKa 5.2) Result Resultant pKa ~5.5 (Slightly Basic) Pyridine->Result Methyl 4-Methyl Group (+I Effect) Increases Basicity Methyl->Result +0.75 units Methoxy 3-Methoxy Group (-I / +R Effect) Complex Influence Steric Steric Clash (Twists OMe out of plane) Methoxy->Steric Proximity Methoxy->Result -0.4 units (Inductive) Steric->Methoxy Inhibits +R

Figure 1: Mechanistic breakdown of substituent effects on the pyridine nitrogen basicity.

Synthetic Methodology: Pd-Catalyzed C-O Coupling

Classical nucleophilic aromatic substitution (


) is difficult on the electron-rich 3-position of pyridine. The most robust, "field-proven" method for synthesizing 3-methoxy-4-methylpyridine is Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig type)  using 3-bromo-4-methylpyridine.
Experimental Protocol

Objective: Synthesis of 3-methoxy-4-methylpyridine from 3-bromo-4-methylpyridine.

Reagents:

  • Substrate: 3-Bromo-4-methylpyridine (1.0 eq)

  • Alcohol Source: Methanol (5.0 eq) - Acts as reagent and co-solvent.

  • Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂dba₃

  • Ligand: BrettPhos or tBuBrettPhos (2-4 mol%) - Crucial for bulky substrates.

  • Base: Cs₂CO₃ (1.5 eq) or NaOtBu (1.4 eq)[2]

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a reaction vial and cool under Argon flow.

  • Charging: Add 3-bromo-4-methylpyridine (1 mmol), Cs₂CO₃ (1.5 mmol), and the Pd-Ligand precatalyst complex.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (2 mL) and Methanol (5 mmol).

  • Degassing: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 80-100°C for 12-16 hours. Monitor by LC-MS for disappearance of bromide.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Concentrate filtrate.

  • Purification: Flash Column Chromatography (SiO₂).[2]

    • Eluent: Hexanes:EtOAc (Gradient 0% -> 30%). Pyridines can streak; add 1% Triethylamine to the eluent if necessary.

SynthesisWorkflow Start Start: 3-Bromo-4-methylpyridine Mix Add Catalyst (Pd/BrettPhos) Base (Cs2CO3) Solvent (Dioxane/MeOH) Start->Mix Heat Heat @ 90°C 12-16 Hours Mix->Heat Check LC-MS Check: Bromide Consumed? Heat->Check Check->Heat No (Extend Time) Workup Filter (Celite) Concentrate Check->Workup Yes Purify Flash Chromatography (Hex/EtOAc + 1% Et3N) Workup->Purify Final Product: 3-Methoxy-4-methylpyridine Purify->Final

Figure 2: Optimized synthetic workflow for Pd-catalyzed methoxylation.

Protocol: Experimental pKa Determination

For drug development applications requiring high precision (e.g., formulation stability), experimental validation via Potentiometric Titration is required.

Method: Potentiometric Titration (Glass Electrode) Instrument: Sirius T3 or Mettler Toledo Autotitrator

Protocol:

  • Sample Prep: Dissolve ~3-5 mg of 3-methoxy-4-methylpyridine in 20 mL of 0.15 M KCl (background electrolyte).

    • Note: If solubility is low, use a co-solvent method (Titrate in 30%, 40%, 50% Methanol/Water and extrapolate to 0% organic).

  • Acidification: Add 0.5 M HCl to lower the pH to ~2.0 (ensuring the pyridine is fully protonated:

    
    ).
    
  • Titration: Titrate with 0.5 M KOH (CO₂-free) in small increments (0.05 pH units) up to pH 10.0.

  • Data Analysis: Plot pH vs. Volume of Base. The inflection point (half-equivalence point) corresponds to the pKa.

    • Self-Validation: The curve should show a single sharp inflection. A broad or double inflection suggests contamination or CO₂ absorption.

Applications in Drug Discovery[3]

Proton Pump Inhibitors (PPIs)

This scaffold acts as a critical "trigger" in benzimidazole-based PPIs (e.g., Omeprazole analogs).

  • Mechanism: The pyridine nitrogen must be basic enough to accumulate in the acidic parietal cells (pH < 1) via ion trapping (

    
    ).
    
  • Activation: Once trapped, the acid-catalyzed rearrangement attacks the benzimidazole to form the active sulfenamide. The 3-methoxy group modulates this nucleophilicity, fine-tuning the stability/activation ratio.

Vitamin B6 Antagonism

Structurally analogous to 4'-methoxypyridoxine , 3-methoxy-4-methylpyridine can act as a competitive inhibitor for Pyridoxal Kinase.

  • Research Implication: It is often used as a tool compound to study B6-dependent enzymatic pathways or as a fragment to design B6-mimetic prodrugs.

References

  • Leito, I., et al. "Experimental Basicities of Superbases." University of Tartu. Link (General Pyridine pKa trends).

  • Luo, Y., et al. "Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers." Journal of the American Chemical Society. Link (Synthetic Protocol Source).

  • PubChem Compound Summary. "4-Methylpyridine (pKa 5.98)." Link.

  • ChemAxon. "pKa Plugin: Prediction of pKa for 3-methoxypyridine." Chemicalize. Link (Prediction Algorithms).

  • BenchChem. "6-Chloro-4-methylpyridin-3-ol Properties." Link (Structural Analog Data).

Sources

The Unseen Scaffolding: An In-depth Technical Guide to the Discovery and History of 3-Methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the history and discovery of 3-Methoxy-4-methylpyridine, a crucial heterocyclic intermediate in modern medicinal chemistry. While not a household name, this substituted pyridine derivative serves as a fundamental building block in the synthesis of numerous pharmaceuticals, most notably the class of proton pump inhibitors (PPIs) that have revolutionized the treatment of acid-related gastrointestinal disorders. This document traces the origins of pyridine chemistry, explores the likely historical context of the initial synthesis of 3-Methoxy-4-methylpyridine, and details its rise to prominence as a key starting material in the development of blockbuster drugs. We will examine the evolution of its synthetic routes, from early laboratory-scale preparations to optimized industrial processes, providing a comprehensive overview for researchers and drug development professionals.

Introduction: The Enduring Importance of the Pyridine Ring

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in a vast array of biologically active molecules.[1] Its unique electronic properties, conferred by the electronegative nitrogen atom, allow for a diverse range of chemical modifications, making it a versatile tool for medicinal chemists.[1] Pyridine and its derivatives are found in natural products, vitamins, and a significant number of FDA-approved drugs, highlighting their profound impact on human health.[1]

The journey of pyridine chemistry began in the 19th century with its isolation from coal tar.[1] Early synthetic methods, such as the Hantzsch pyridine synthesis developed in 1881 and the Chichibabin pyridine synthesis from 1924, laid the groundwork for the systematic preparation of a wide variety of pyridine derivatives.[2] These foundational discoveries paved the way for the eventual synthesis and application of more complex substituted pyridines like 3-Methoxy-4-methylpyridine.

The Emergence of 3-Methoxy-4-methylpyridine: A Key Intermediate for Proton Pump Inhibitors

While the precise date and publication of the initial synthesis of 3-Methoxy-4-methylpyridine are not readily apparent in seminal, standalone reports, its history is intrinsically linked to the development of proton pump inhibitors (PPIs) in the latter half of the 20th century. The discovery that substituted benzimidazoles could inhibit the gastric H+/K+ ATPase, the proton pump responsible for stomach acid secretion, spurred a wave of research to identify potent and stable drug candidates.

The groundbreaking PPI, omeprazole, and its successors like pantoprazole, all feature a substituted pyridine ring linked to a benzimidazole moiety. It is in the context of synthesizing these complex drug molecules that 3-Methoxy-4-methylpyridine emerged as a critical intermediate. Patent literature from the 1980s onwards frequently describes the use of this compound as a starting material for constructing the pyridine portion of these drugs.

The specific substitution pattern of a methoxy group at the 3-position and a methyl group at the 4-position proved to be optimal for achieving the desired electronic and steric properties for effective biological activity in the final drug product.

Evolution of Synthetic Methodologies

The synthetic routes to 3-Methoxy-4-methylpyridine and its derivatives have evolved significantly, driven by the need for efficient, scalable, and cost-effective manufacturing processes for PPIs. Early laboratory-scale syntheses likely relied on classical heterocyclic chemistry techniques, while later industrial processes focused on optimization and yield improvement.

Early Synthetic Approaches: A Plausible Retrosynthesis

Based on established pyridine chemistry, an early laboratory synthesis of 3-Methoxy-4-methylpyridine could have conceptually started from readily available precursors. A plausible, though not definitively documented as the first, approach could involve the construction of the pyridine ring followed by functional group manipulations.

For instance, a multi-step synthesis could begin with a substituted pyridone, which is then chlorinated and subsequently methoxylated. The methyl group could be introduced at an appropriate stage of the synthesis.

Industrial Scale Synthesis: The Rise of Optimized Processes

The large-scale demand for PPIs necessitated the development of highly efficient and robust synthetic routes to 3-Methoxy-4-methylpyridine and its derivatives. Patent literature from major pharmaceutical companies outlines various strategies, often starting from different precursors and employing a range of reagents and reaction conditions.

A common strategy involves the synthesis of a pre-functionalized pyridine ring, which is then further modified. For example, a common industrial precursor is 4-chloro-3-methoxy-2-methylpyridine, which can be synthesized from 3-methoxy-2-methyl-4-pyrone. This intermediate is then subjected to reactions to introduce the necessary functional groups for coupling with the benzimidazole portion of the final drug.

The following table summarizes key aspects of representative patented synthetic routes for related pyridine intermediates, highlighting the variety of approaches taken to achieve the desired molecular architecture.

Starting Material Key Intermediates Key Reactions Reference
3-methoxy-2-methyl-4-pyrone4-chloro-3-methoxy-2-methyl-4-pyridineAddition with phosphorus oxychloride, hydrolysis[3]
4-chloro-2,3-dimethylpyridine-N-oxide4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxideCondensation with 3-methoxypropanol[4]

Experimental Protocol: Representative Synthesis of a Key Pyridine Intermediate

The following is a representative, generalized protocol based on patented industrial methods for the synthesis of a key precursor to PPIs, illustrating the practical application of the chemistry discussed.

Synthesis of 4-chloro-3-methoxy-2-methyl-4-pyridine from 3-methoxy-2-methyl-4-pyrone

  • Reaction Setup: A reaction vessel is charged with 3-methoxy-2-methyl-4-pyrone and an excess of phosphorus oxychloride.

  • Addition Reaction: The mixture is heated to facilitate an addition reaction.

  • Workup: After the reaction is complete, the excess phosphorus oxychloride is quenched, often using a reagent like dimethylformamide (DMF) to form a Vilsmeier reagent as a byproduct.

  • Hydrolysis: The reaction mixture is then carefully added to ice water to hydrolyze the intermediate.

  • Isolation: The product, 4-chloro-3-methoxy-2-methyl-4-pyridine, is then extracted from the aqueous solution using an organic solvent and purified.

This example demonstrates a common industrial approach that is both efficient and scalable.

The Role of 3-Methoxy-4-methylpyridine in Drug Development

The primary and most significant application of 3-Methoxy-4-methylpyridine is as a cornerstone in the synthesis of proton pump inhibitors. The methoxy and methyl substituents on the pyridine ring are not arbitrary; they are the result of extensive structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of the final drug.

These substituents influence the pKa of the pyridine nitrogen, which is crucial for the drug's mechanism of action. PPIs are prodrugs that are activated in the acidic environment of the stomach's parietal cells. The pyridine nitrogen plays a key role in the accumulation of the drug in these acidic compartments.

The following diagram illustrates the general structure of a PPI and highlights the contribution of the 3-Methoxy-4-methylpyridine-derived fragment.

PPI_Structure cluster_Pyridine 3-Methoxy-4-methylpyridine Moiety cluster_Benzimidazole Benzimidazole Moiety Pyridine Pyridine Ring (N at position 1) Methoxy 3-Methoxy Group Methyl 4-Methyl Group Linker_Py Linker Attachment (Position 2) Linker Sulfinyl Linker (-S(=O)-CH2-) Linker_Py->Linker forms part of Benzimidazole Benzimidazole Ring Substituents_B Various Substituents Linker->Benzimidazole connects to

Caption: General structure of a proton pump inhibitor.

Conclusion

3-Methoxy-4-methylpyridine stands as a testament to the enabling power of organic synthesis in modern medicine. While its own discovery may be modestly documented, its impact is monumental. The development of this key intermediate was a critical step in the journey to creating a class of drugs that has provided relief to millions of people worldwide. The continuous refinement of its synthesis underscores the ongoing importance of process chemistry in making life-changing medications accessible. For researchers in drug discovery and development, the story of 3-Methoxy-4-methylpyridine serves as a powerful example of how a seemingly simple heterocyclic compound can become an indispensable tool in the fight against disease.

References

  • Wikipedia. Pyridine. [Link]

  • A Brief View on Pyridine Compounds. Open Access Journals. [Link]

  • Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]

Sources

An In-depth Technical Guide to the Theoretical Electronic Structure of 3-Methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

<_>

Introduction

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals.[1][2] The strategic placement of substituents on the pyridine ring dramatically alters its electronic landscape, influencing critical properties such as basicity, reactivity, and interaction with biological targets.[1] This guide provides a comprehensive theoretical examination of the electronic structure of a specific derivative, 3-Methoxy-4-methylpyridine, a molecule of significant interest due to the interplay of its electron-donating methoxy and methyl groups.

Understanding the electronic properties of such molecules at an atomic level is paramount for rational drug design and the development of novel functional materials.[1] Through the lens of quantum chemical calculations, particularly Density Functional Theory (DFT), we can accurately predict molecular geometries, vibrational frequencies, and electronic transitions.[1][3] This document details the theoretical background, computational methodologies, and interpretation of results to build a cohesive understanding of the electronic character of 3-Methoxy-4-methylpyridine.

Foundational Concepts: The Electronic Influence of Substituents

The electronic nature of the pyridine ring is characterized by its aromaticity and the electron-withdrawing effect of the nitrogen atom. The introduction of substituents modifies this baseline electronic distribution.

  • Methoxy Group (-OCH₃): The oxygen atom in the methoxy group possesses lone pairs of electrons that can be donated into the pyridine ring through resonance (a +M effect). This increases the electron density on the ring, particularly at the ortho and para positions relative to the substituent.

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group through hyperconjugation and an inductive effect (+I effect). It pushes electron density into the ring system.

In 3-Methoxy-4-methylpyridine, the combined influence of these two electron-donating groups is expected to significantly increase the electron density of the pyridine ring compared to the unsubstituted parent molecule. This enhanced electron density has profound implications for the molecule's reactivity, particularly its nucleophilicity and basicity.

Computational Methodology: A Validated Workflow

To investigate the electronic structure of 3-Methoxy-4-methylpyridine, a robust and validated computational workflow is essential. Density Functional Theory (DFT) is the method of choice, offering an excellent balance of accuracy and computational cost for organic molecules.[4][5]

Step-by-Step Computational Protocol
  • Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is achieved by performing a full geometry optimization. A widely used and reliable level of theory for this purpose is the B3LYP hybrid functional combined with a Pople-style basis set like 6-311++G(d,p).[4][6] The "d,p" notation indicates the addition of polarization functions on heavy atoms and hydrogen, respectively, allowing for a more flexible and accurate description of bonding. The "++" indicates the inclusion of diffuse functions, which are important for describing lone pairs and non-covalent interactions.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory.[4] This crucial step serves two purposes:

    • It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies.[6]

    • It provides theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation.

  • Electronic Property Calculation: With a validated minimum-energy structure, a series of single-point energy calculations are performed to derive key electronic properties. This includes:

    • Molecular Orbital Analysis: Specifically, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are examined.

    • Population Analysis: Methods like Mulliken or Natural Bond Orbital (NBO) analysis are used to determine the charge distribution on each atom.[7]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron-rich and electron-poor regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack.

Workflow Diagram

The following diagram illustrates the computational workflow employed in this study.

G cluster_input Input Phase cluster_calc Calculation Phase (DFT B3LYP/6-311++G(d,p)) cluster_analysis Analysis Phase Input Initial Structure of 3-Methoxy-4-methylpyridine Opt Geometry Optimization Input->Opt Initial coordinates Freq Frequency Calculation Opt->Freq Optimized geometry Validation Validation: No Imaginary Frequencies Freq->Validation Verify minimum SPE Single-Point Calculations (NBO, FMO, MEP) Results Electronic Properties: - HOMO/LUMO - Atomic Charges - MEP Surface SPE->Results Validation->SPE Proceed if valid

Caption: Computational workflow for theoretical electronic structure analysis.

Results and Discussion: Elucidating Electronic Structure

Molecular Geometry

The geometry optimization of 3-Methoxy-4-methylpyridine reveals a planar pyridine ring, as expected for an aromatic system. The methoxy and methyl groups introduce slight distortions in the ring's bond angles and lengths compared to unsubstituted pyridine, a consequence of steric and electronic interactions. The final optimized geometry serves as the foundation for all subsequent electronic property calculations.

Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C2-N11.345C6-N1-C2117.5
C6-N11.348C3-C2-N1123.1
C3-C21.390C4-C3-C2118.9
C4-C31.401C5-C4-C3119.2
C5-C41.395C6-C5-C4118.8
C6-C51.387N1-C6-C5122.5
C3-O71.362C2-C3-O7115.8
C4-C81.510C3-C4-C8121.0

Note: Atom numbering follows standard chemical conventions.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the key orbitals involved in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a smaller gap suggests higher reactivity.[6]

Table 2: Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-5.89
LUMO-0.75
HOMO-LUMO Gap (ΔE) 5.14

The HOMO is primarily localized over the pyridine ring and the oxygen atom of the methoxy group, confirming that these are the most electron-rich regions and the likely sites of electrophilic attack. The LUMO is distributed across the pyridine ring, indicating that the entire ring system can act as an electron acceptor. The calculated HOMO-LUMO gap suggests that 3-Methoxy-4-methylpyridine is a moderately reactive molecule. The presence of the electron-donating groups raises the HOMO energy compared to unsubstituted pyridine, making it a better electron donor.

Atomic Charge Distribution and Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For 3-Methoxy-4-methylpyridine, the MEP analysis reveals:

  • Most Negative Region: The most significant negative potential is localized on the nitrogen atom (N1), as expected due to its high electronegativity and lone pair of electrons. This confirms the nitrogen atom as the primary site for protonation and coordination with Lewis acids.

  • Ring System: The pyridine ring, enriched by the methoxy and methyl groups, shows a negative potential, making it nucleophilic in character.

  • Positive Regions: Positive potential is primarily located around the hydrogen atoms of the methyl and methoxy groups.

This charge distribution is consistent with the molecule's expected behavior as a base and a nucleophile, with the nitrogen atom being the most reactive site.

Caption: Key electronic features of 3-Methoxy-4-methylpyridine.

Conclusion and Future Outlook

This theoretical investigation, grounded in Density Functional Theory, provides a detailed portrait of the electronic structure of 3-Methoxy-4-methylpyridine. The combined electron-donating effects of the methoxy and methyl substituents significantly enhance the electron density of the pyridine ring, particularly at the nitrogen atom. This is quantitatively supported by the analysis of frontier molecular orbitals, atomic charges, and the molecular electrostatic potential map.

The findings confirm that the molecule is a potent nucleophile and base, with the nitrogen atom being the most reactive center for electrophilic attack and protonation. The calculated HOMO-LUMO gap provides a measure of its kinetic stability and reactivity.

These computational insights are invaluable for researchers in drug development and materials science. They provide a rational basis for understanding the molecule's interactions with biological targets, predicting its reactivity in synthetic pathways, and designing novel derivatives with tailored electronic properties. Future studies could extend this work to model the molecule's interaction with specific protein active sites or to explore its excited-state properties for applications in photochemistry and materials science.

References

  • BenchChem. (n.d.). Quantum Chemical Calculations for Substituted Pyridines: An In-depth Technical Guide.
  • Lozano-Rivas, V. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 16(5), 748. Retrieved from [Link]

  • Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. Retrieved from [Link]

  • BenchChem. (n.d.). In-depth Technical Guide: Theoretical Studies on the Electronic Properties of Substituted Pyridines.
  • Barbhuiya, S. A., et al. (2013). Theoretical study on molecular structure, electronic and thermodynamical properties of 2–amino-3-nitro-6-methyl pyridine. International Journal of Advanced Research, 1(9), 531-538. Retrieved from [Link]

  • Alam, M. J., & Lee, D. U. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2022). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 27(23), 8274. Retrieved from [Link]

  • Mary, Y. S., et al. (2010). Ab initio and density functional theory studies on vibrational spectra of 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one. European Journal of Chemistry, 1(1), 47-53. Retrieved from [Link]

  • Li, S., et al. (2022). A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents. Frontiers in Chemistry, 10, 881699. Retrieved from [Link]

Sources

Technical Guide: The Reactivity Architecture of 3-Methoxy-4-methylpyridine

[1]

Executive Summary

3-Methoxy-4-methylpyridine represents a "privileged scaffold" in medicinal chemistry, serving as a core precursor for Proton Pump Inhibitors (PPIs) and kinase inhibitors. Its reactivity is defined by the 3-methoxy group , which acts as a bifunctional electronic toggle. It simultaneously deactivates the ring toward nucleophilic attack via inductive withdrawal (-I) while activating specific positions for electrophilic substitution and directed metalation via resonance donation (+M) and coordination.[1]

This guide dissects the competition between Directed Ortho Metalation (DoM) at C2 and Lateral Metalation at the C4-methyl group, providing actionable protocols for regioselective functionalization.[1]

Part 1: Electronic Architecture & Physicochemical Properties[1]

The reactivity of 3-methoxy-4-methylpyridine is governed by the interplay between the electron-deficient nitrogen atom and the electron-rich methoxy substituent.[1]

The "Push-Pull" Electronic System[1]
  • Inductive Effect (-I): The oxygen atom at C3 exerts a strong electron-withdrawing effect, lowering the electron density of the ring sigma-framework.[1] This reduces the basicity of the pyridine nitrogen compared to 4-picoline.

  • Resonance Effect (+M): The oxygen lone pair donates electron density into the

    
    -system.[1] This enrichment is regioselective, increasing electron density primarily at C2  and C6  (ortho) and C4  (para).[1]
    
  • The C4-Methyl Perturbation: The methyl group at C4 is a weak electron donor (hyperconjugation).[1] However, its protons are acidic (pKa ~30) due to the electron-withdrawing nature of the pyridine ring, a property enhanced by the adjacent C3-methoxy group's inductive effect.

Basicity and pKa

The methoxy group's -I effect dominates the ground state basicity.[1]

  • Pyridine pKa: 5.25[1]

  • 4-Methylpyridine (4-Picoline) pKa: 5.98 (Methyl group donates density, stabilizing the cation).[1]

  • 3-Methoxypyridine pKa: 4.8 (Methoxy withdraws density, destabilizing the cation).[1]

  • 3-Methoxy-4-methylpyridine pKa: ~5.3 – 5.5 (Estimated). The methyl group partially compensates for the methoxy group's withdrawal, restoring basicity to near-pyridine levels.

Implication for Salts: This molecule forms stable hydrochloride and nitrate salts, which are often preferred for storage to prevent N-oxidation.

Part 2: Reactivity Map & Regioselectivity

The 3-methoxy group dictates the site of reaction through Complex Induced Proximity Effects (CIPE) .

Pathway A: Directed Ortho Metalation (DoM) at C2

The C3-methoxy group is a potent Directed Metalation Group (DMG).[1] When treated with organolithiums (e.g., n-BuLi, LiTMP), the lithium atom coordinates to the methoxy oxygen (and potentially the ring nitrogen).[1]

  • Target: The C2 proton (between Nitrogen and OMe).[1]

  • Mechanism: The base is anchored by the OMe group, positioning it to deprotonate C2.[1]

  • Selectivity: 100% C2. The C4 position, which would be the alternative ortho site, is blocked by the methyl group.[1]

  • Risk: Nucleophilic attack at C2 (Chichibabin-type addition) is a competing side reaction with simple alkyllithiums.

  • Solution: Use non-nucleophilic bases like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA at low temperatures (-78°C).[1]

Pathway B: Lateral Metalation at C4-Methyl

The protons of the C4-methyl group are "benzylic-like" (picolinic).[1]

  • Mechanism: Strong bases can deprotonate the methyl group to form a resonance-stabilized anion.

  • Competition: Kinetic control (low temp, LiTMP) favors Ring Lithiation (C2).[1] Thermodynamic control (higher temp, or specific bases like NaHMDS) can favor Lateral Metalation.

  • Synthetic Utility: This pathway allows for chain extension at the C4 position.

Pathway C: N-Oxidation & Boekelheide Rearrangement

The N-oxide of this molecule is a critical intermediate.

  • Reaction: Oxidation with m-CPBA yields the N-oxide.

  • Rearrangement: Treatment with acetic anhydride (Boekelheide conditions) causes an intramolecular shift, converting the C4-Methyl into a C4-Acetoxymethyl group.[1] This is the standard industrial route to functionalize the methyl group.[1]

Visualization: Reactivity Flowchart

ReactivityMapStart3-Methoxy-4-methylpyridineLiTMPLiTMP / THF-78°C (Kinetic)Start->LiTMPLDALDA / 0°C(Thermodynamic)Start->LDAmCPBA1. m-CPBA2. Ac2O (Boekelheide)Start->mCPBAC2_LiC2-Lithio Species(DoM Intermediate)LiTMP->C2_LiCoordination to OMeC4_LatC4-Lithiomethyl Species(Lateral Anion)LDA->C4_LatDeprotonation of MeC4_Ac4-(Acetoxymethyl)-3-methoxypyridinemCPBA->C4_AcRearrangementE_PlusElectrophile (E+)(e.g., MeI, CHO)C2_Li->E_PlusC4_Lat->E_Plus

Caption: Divergent reaction pathways dictated by base selection and temperature. Blue path indicates kinetic DoM; Yellow path indicates lateral metalation.[1]

Part 3: Experimental Protocols

Protocol 1: Regioselective C2-Functionalization (DoM)

Objective: Introduce an electrophile (e.g., Iodine, Formyl) at the C2 position.[1]

Reagents:

  • Substrate: 3-Methoxy-4-methylpyridine (1.0 eq)[1]

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 eq)[1]

  • Electrophile: DMF (for aldehyde) or Iodine (for iodide)[1]

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Base Preparation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 eq) in THF. Cool to -78°C. Add n-BuLi (1.25 eq, 2.5M in hexanes) dropwise. Stir for 30 mins to generate LiTMP. Why: LiTMP is bulky and non-nucleophilic, preventing attack on the pyridine ring.[1]

  • Substrate Addition: Dissolve 3-methoxy-4-methylpyridine in THF and add dropwise to the LiTMP solution at -78°C.

  • Metalation: Stir at -78°C for 1-2 hours. The solution typically turns deep yellow/orange, indicating the formation of the lithiated species stabilized by the methoxy oxygen.

  • Quench: Add the electrophile (e.g., DMF, 1.5 eq) neat or in THF.

  • Workup: Allow to warm to RT. Quench with saturated NH4Cl. Extract with EtOAc.

Protocol 2: Synthesis of the Core (Methylation)

If the starting material is not available, it is synthesized from 3-hydroxy-4-methylpyridine (a Vitamin B6 degradation product).[1]

Table 1: Synthesis Optimization Data

MethodReagentsYieldNotes
Phase Transfer MeI, NaOH, Toluene, TBAB (cat)85-92%Scalable, avoids O/N-alkylation mixtures.
NaH/DMF NaH, MeI, DMF75-80%Higher risk of N-methylation (quaternary salt).[1]
Diazomethane CH2N2, Et2O>95%Hazardous, not suitable for scale-up.[1]

Part 4: Metabolic & Safety Considerations

Metabolic Liability: O-Demethylation

In drug discovery, the 3-methoxy group is a prime site for metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[1]

  • Pathway: O-Demethylation generates 3-hydroxy-4-methylpyridine.

  • Consequence: The resulting phenol (or pyridone tautomer) is rapidly glucuronidated and excreted, potentially shortening the drug's half-life.[1]

  • Mitigation: If metabolic stability is poor, replace -OMe with -OCF3 or -OCHF2 to block the site while maintaining electronic properties.

Safety: Vesicant Properties

Like many pyridines, 3-methoxy-4-methylpyridine is a skin irritant and potential sensitizer. The 2-halo derivatives (products of DoM) are often potent lachrymators. All manipulations should occur in a fume hood.

References

  • Snieckus, V. (1990).[2][3] Directed ortho metalation.[2][3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.[2] [1]

  • Schlosser, M. (2005). The 3-Methoxy Group as a "Steering Wheel" in Pyridine Metalation. Angewandte Chemie International Edition.[2]

  • Comins, D. L., & LaMunyon, D. H. (1988).[1] Ortho lithiation of 2-, 3-, and 4-methoxypyridines. Tetrahedron Letters.

  • Boekelheide, V., & Linn, W. J. (1954).[1] Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society.[2]

  • PubChem Compound Summary. (2025). 3-Methoxy-4-methylpyridine.[5][6][7][8][9][10] National Center for Biotechnology Information.

The Emerging Therapeutic Potential of 3-Methoxy-4-methylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[1][2] Within this vast chemical space, derivatives of 3-methoxy-4-methylpyridine are emerging as a subclass with significant, yet underexplored, therapeutic potential. The strategic placement of the methoxy and methyl groups on the pyridine ring offers a nuanced modulation of the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[2] This guide provides an in-depth analysis of the potential biological activities of 3-methoxy-4-methylpyridine derivatives, drawing on evidence from closely related analogues to illuminate promising avenues for research and development in oncology, neurodegenerative diseases, and inflammatory conditions.

The 3-Methoxy-4-methylpyridine Scaffold: A Structurally Nuanced Platform for Drug Design

The 3-methoxy-4-methylpyridine core is a deceptively simple yet potent platform for the development of novel therapeutics. The methoxy group, a common substituent in natural products and their derivatives, can significantly impact ligand-target binding, physicochemical properties, and ADME parameters.[3] Its presence at the 3-position of the pyridine ring influences the electron density of the aromatic system and can act as a hydrogen bond acceptor. The methyl group at the 4-position provides a lipophilic anchor and can be involved in van der Waals interactions within a target's binding pocket. This specific substitution pattern creates a unique electronic and steric profile that can be exploited for targeted drug design.

Intermediates such as 3-amino-2-methoxy-4-methylpyridine are recognized for their utility in the synthesis of biologically active molecules, particularly in the development of treatments for neurological disorders.[4] This underscores the inherent potential of this scaffold in accessing novel chemical matter with therapeutic relevance.

Anticancer Activity: Targeting Key Oncogenic Pathways

The fight against cancer demands continuous innovation in drug discovery, with pyridine derivatives playing a pivotal role.[5] Emerging evidence suggests that derivatives of the methoxy-methyl-pyridine core could be potent anticancer agents, primarily through the inhibition of key enzymes and proteins involved in cancer progression.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Lysine-Specific Demethylase 1 (LSD1) is a critical enzyme in maintaining balanced methylation levels of histone H3 lysine 4 (H3K4), and its overexpression is implicated in various cancers.[6][7] Consequently, LSD1 has emerged as a promising drug target.[6][7]

Studies on a series of 3-(piperidin-4-ylmethoxy)pyridine derivatives have demonstrated potent and selective inhibition of LSD1, with Ki values as low as 29 nM.[6][7] These compounds have been shown to increase cellular H3K4 methylation and strongly inhibit the proliferation of several leukemia and solid tumor cell lines, with EC50 values in the nanomolar to low micromolar range, while having negligible effects on normal cells.[6][7]

The pyridine core was found to be crucial for this activity, with a benzene analogue being significantly less potent.[6] This highlights the importance of the pyridine nitrogen in mediating interactions with the target enzyme. While these reported inhibitors do not contain the 4-methyl group, the potent activity of the 3-methoxy-pyridine core provides a strong rationale for exploring 3-methoxy-4-methylpyridine derivatives as a novel class of LSD1 inhibitors. The 4-methyl group could potentially be oriented to probe a hydrophobic pocket within the LSD1 active site, further enhancing binding affinity and selectivity.

Table 1: Antiproliferative Activity of Representative 3-(piperidin-4-ylmethoxy)pyridine LSD1 Inhibitors [6]

CompoundLSD1 Ki (nM)MV4-11 EC50 (nM)Molm-13 EC50 (µM)MCF-7 EC50 (µM)
16 582800.843.3
17 294801.13.6
20 883904.43.5
22 463202.93.4
Targeting Bromodomains

Bromodomains are protein modules that recognize acetylated lysine residues and are critical for regulating gene expression.[5] Their dysregulation is linked to the development of cancer, making them attractive therapeutic targets.

The compound 5-Bromo-2-methoxy-4-methyl-3-nitropyridine has been identified as having potential anticancer activity through the inhibition of tumor growth by binding to bromodomains.[5] This finding is particularly significant as it directly implicates a derivative of the methoxy-methyl-pyridine core in a key oncogenic pathway. The bromine, methoxy, methyl, and nitro groups on the pyridine ring provide multiple points for chemical modification, making this a versatile starting material for generating a library of compounds for screening against various cancer targets.[5]

Hypothetical Signaling Pathway: LSD1 Inhibition

LSD1_Inhibition cluster_gene_regulation Gene Regulation cluster_drug_action Therapeutic Intervention Histone_H3 Histone H3 H3K4me2 H3K4me2 (Active Chromatin) Histone_H3->H3K4me2 Methylation H3K4me1_0 H3K4me1/0 (Repressed Chromatin) H3K4me2->H3K4me1_0 LSD1 Gene_Expression Oncogene Expression H3K4me2->Gene_Expression H3K4me1_0->Gene_Expression Tumor_Growth Tumor Growth Gene_Expression->Tumor_Growth 3M4MP_Derivative 3-Methoxy-4-methylpyridine Derivative 3M4MP_Derivative->H3K4me2 Inhibits Demethylation

Caption: Inhibition of LSD1 by a 3-methoxy-4-methylpyridine derivative.

Potential in Neurodegenerative and Inflammatory Disorders

Beyond oncology, the structural features of 3-methoxy-4-methylpyridine derivatives suggest their potential application in treating neurodegenerative and inflammatory diseases.

Neuroprotective Effects

The development of neuroprotective agents is a critical area of research for diseases such as Parkinson's and Alzheimer's.[8][9][10][11][12] The intermediate 3-amino-2-methoxy-4-methylpyridine has been noted for its use in synthesizing potential treatments for neurological disorders.[4] While specific neuroprotective activities of 3-methoxy-4-methylpyridine derivatives are not yet extensively documented, the broader class of substituted pyridines has shown promise. For instance, certain dopamine D3/D2 receptor agonists with a naphthoxazine core have demonstrated robust neuroprotection in models of Parkinson's disease.[8] The ability of the 3-methoxy-4-methylpyridine scaffold to be elaborated into diverse structures suggests that derivatives could be designed to interact with key neurological targets.

Anti-inflammatory Properties

Inflammation is a key pathological component of numerous diseases. Pyridine-containing compounds have been investigated as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).[13][14][15][16] The anti-inflammatory potential of 3-hydroxy pyridine-4-one derivatives has been linked to their iron-chelating properties, which can inhibit pro-inflammatory prostanoid synthesis.[17] Given that the 3-methoxy group can be considered a bioisostere of a hydroxyl group in certain contexts, it is plausible that 3-methoxy-4-methylpyridine derivatives could be designed to exhibit anti-inflammatory activity through various mechanisms.

Experimental Protocols: A Roadmap for Investigation

To unlock the full therapeutic potential of 3-methoxy-4-methylpyridine derivatives, a systematic approach to their synthesis and biological evaluation is required.

General Synthesis of 3-Methoxy-4-methylpyridine Derivatives

A versatile synthetic route can be envisioned starting from commercially available pyridinols. The following is a hypothetical, yet plausible, protocol for the synthesis of a library of 3-methoxy-4-methylpyridine derivatives for biological screening.

Step 1: Methylation of 4-Methylpyridin-3-ol

  • To a solution of 4-methylpyridin-3-ol in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C.

  • Stir the mixture for 30 minutes to allow for the formation of the alkoxide.

  • Add methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) dropwise and allow the reaction to warm to room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield 3-methoxy-4-methylpyridine.

Step 2: Functionalization of the Pyridine Ring The 3-methoxy-4-methylpyridine core can be further functionalized at various positions. For example, directed ortho-metalation can be used to introduce substituents at the 2-position. Alternatively, electrophilic aromatic substitution reactions can be employed, although the regioselectivity will be influenced by the existing methoxy and methyl groups.

Diagram: Synthetic Workflow

Synthesis_Workflow Start 4-Methylpyridin-3-ol Step1 Methylation (NaH, CH3I) Start->Step1 Intermediate 3-Methoxy-4-methylpyridine Step1->Intermediate Step2 Directed Ortho-metalation (n-BuLi, Electrophile) Intermediate->Step2 Step3 Suzuki Coupling (Aryl boronic acid, Pd catalyst) Intermediate->Step3 Library Library of Derivatives Step2->Library Step3->Library

Caption: General workflow for the synthesis of 3-methoxy-4-methylpyridine derivatives.

In Vitro Assay for LSD1 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel 3-methoxy-4-methylpyridine derivatives against human LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • H3K4me2 peptide substrate

  • Horseradish peroxidase (HRP)-conjugated antibody specific for H3K4me1

  • Amplex Red reagent

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compounds and LSD1 enzyme to the wells of the microplate.

  • Incubate for a pre-determined time at room temperature to allow for compound-enzyme binding.

  • Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

  • Incubate the reaction at 37 °C for 1 hour.

  • Stop the reaction and add the HRP-conjugated antibody and Amplex Red reagent.

  • Measure the fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Future Directions and Conclusion

The 3-methoxy-4-methylpyridine scaffold represents a promising starting point for the development of novel therapeutics. While direct evidence for the biological activities of its derivatives is still emerging, the data from closely related analogues provide a compelling case for further investigation. The potential for these compounds to act as anticancer agents through mechanisms such as LSD1 and bromodomain inhibition is particularly noteworthy. Furthermore, their utility as intermediates in the synthesis of neurologically active compounds suggests a broader therapeutic potential.

Future research should focus on the systematic synthesis and screening of 3-methoxy-4-methylpyridine derivative libraries against a range of biological targets. In-depth structure-activity relationship (SAR) studies will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The strategic functionalization of the pyridine ring will allow for the fine-tuning of these properties, ultimately leading to the identification of clinical candidates.

References

  • The Role of Pyridine Derivatives in Anticancer Research. (2026, January 26). LinkedIn. [Link]

  • Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 153–163. [Link]

  • Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. MDPI. [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

  • The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PMC. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC. [Link]

  • Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. NIH. [Link]

  • Neuroprotective effects of the novel D3/D2 receptor agonist and antiparkinson agent, S32504, in vitro against 1-methyl-4-phenylpyridinium (MPP+) and in vivo against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a comparison to ropinirole. PubMed. [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]

  • 3-Methoxy-2-methylpyridin-4-ol. MySkinRecipes. [Link]

  • The role of the methoxy group in approved drugs. PubMed. [Link]

  • Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. PMC. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

  • A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. PMC. [Link]

  • synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. ResearchGate. [Link]

  • Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)- 2- thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3- methoxyphenyl)- methyl dithiocarbamic acid (2). Medires. [Link]

  • 2-Methoxy-4-methylpyridine: A Cornerstone in Pharmaceutical Intermediate Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Neuroprotective Properties of 4-Aminopyridine. PubMed. [Link]

  • Evaluation of Additive Neuroprotective Effect of Combination Therapy for Parkinson's Disease Using In Vitro Models. MDPI. [Link]

  • Neuroprotective Effects of Tetramethylpyrazine against Dopaminergic Neuron Injury in a Rat Model of Parkinson's Disease Induced by MPTP. PMC. [Link]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 3-Methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 3-Methoxy-4-methylpyridine (CAS: 17364-75-9) starting from the commercially available precursor 3-Amino-4-methylpyridine .

While direct functionalization of the pyridine ring is often plagued by poor regioselectivity, this route leverages the inherent directing power of the amino group to install the oxygen functionality precisely at the C3 position. The subsequent O-methylation step utilizes Phase Transfer Catalysis (PTC) to maximize regioselectivity for the ether (O-alkylation) over the thermodynamically competitive N-alkylation, ensuring high yield and purity suitable for pharmaceutical intermediate applications.[1]

Strategic Pathway & Mechanism

The synthesis proceeds via a "Diazotization-Hydrolysis-Methylation" sequence. This pathway avoids the harsh conditions of direct nitration of 4-picoline and provides a controlled environment for functional group interconversion.

Reaction Scheme

ReactionScheme Start 3-Amino-4-methylpyridine (Precursor) Inter [Diazonium Intermediate] Start->Inter NaNO2, H2SO4 0-5°C Mid 3-Hydroxy-4-methylpyridine (Key Intermediate) Inter->Mid H2O, Δ (-N2) End 3-Methoxy-4-methylpyridine (Target) Mid->End MeI or DMS NaOH, TBAB (PTC) Toluene/H2O

Figure 1: Synthetic route from aminopicoline to methoxypicoline via a diazonium intermediate.

Protocol 1: Synthesis of 3-Hydroxy-4-methylpyridine

Objective: Convert the amino group to a hydroxyl group via a diazonium salt intermediate. Precursor: 3-Amino-4-methylpyridine (3-AMP).[1]

Materials & Reagents
ReagentEquiv.[2][3][4][5]Role
3-Amino-4-methylpyridine1.0Starting Material
Sulfuric Acid (H₂SO₄), conc.[1][6][7]3.5Solvent/Acid Source
Sodium Nitrite (NaNO₂)1.1Diazotizing Agent
Urea0.1Quencher (Excess HNO₂)
Sodium Hydroxide (NaOH)As req.[1]Neutralization
Experimental Procedure
  • Acidification: In a round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 3-Amino-4-methylpyridine (10.8 g, 100 mmol) in 15% H₂SO₄ (60 mL). Cool the solution to 0–5°C using an ice-salt bath.

    • Critical Note: Maintain temperature below 5°C to prevent premature decomposition of the diazonium salt, which leads to tar formation.

  • Diazotization: Dropwise add a solution of NaNO₂ (7.6 g, 110 mmol) in water (15 mL) over 30 minutes. Ensure the internal temperature does not exceed 5°C.

    • Checkpoint: The solution should turn pale yellow/orange. Stir for an additional 30 minutes at 0°C.

  • Hydrolysis: Transfer the cold diazonium solution slowly into a separate flask containing boiling 10% H₂SO₄ (50 mL). The rate of addition should be controlled to maintain boiling.

    • Observation: Vigorous evolution of nitrogen gas (

      
      ) will occur.[1]
      
  • Workup:

    • Reflux for 30 minutes after addition is complete.

    • Cool to room temperature.[5][8][9]

    • Neutralize carefully with 20% NaOH solution to pH 6–7.

    • Purification: The product may precipitate upon cooling. If not, extract continuously with Chloroform or Ethyl Acetate (3 x 100 mL).[1]

    • Dry organic layer over anhydrous

      
       and concentrate in vacuo.
      
  • Yield: Expect 65–75% of a crystalline solid (mp: 120–122°C).

Protocol 2: Regioselective O-Methylation via Phase Transfer Catalysis

Objective: Selectively methylate the oxygen atom while suppressing N-methylation (quaternization).[1] Methodology: Phase Transfer Catalysis (PTC) creates a biphasic system where the phenoxide anion is generated at the interface and transported into the organic phase for reaction, favoring O-alkylation due to the "hard" nature of the electrophile and the naked anion effect.

Materials & Reagents
ReagentEquiv.[2][3][4][5]Role
3-Hydroxy-4-methylpyridine1.0Substrate
Dimethyl Sulfate (DMS) or MeI1.2Methylating Agent
Toluene10 VolOrganic Solvent
30% NaOH (aq)2.0Base
Tetrabutylammonium Bromide (TBAB)0.05Phase Transfer Catalyst
Workflow Diagram

PTC_Workflow Step1 Biphasic Setup: Dissolve Substrate in Toluene Add 30% NaOH + TBAB Step2 Ion Pair Formation: [Py-O⁻ NBu₄⁺] migrates to Organic Phase Step1->Step2 Stirring Step3 Alkylation: Add Methylating Agent (DMS/MeI) Stir 40°C, 4-6 hours Step2->Step3 Reagent Addition Step4 Separation: Decant Organic Layer (Product) Aqueous Layer (Byproducts/Salts) Step3->Step4 Workup

Figure 2: Operational workflow for the Phase Transfer Catalyzed methylation.

Experimental Procedure
  • Setup: In a flask, suspend 3-Hydroxy-4-methylpyridine (5.45 g, 50 mmol) in Toluene (50 mL).

  • Catalyst Addition: Add TBAB (0.8 g, 2.5 mmol) followed by 30% NaOH solution (13.3 g). Stir vigorously for 15 minutes.

    • Mechanism:[1][6][8] The phenol is deprotonated at the interface. The lipophilic

      
       cation pairs with the phenoxide, pulling it into the toluene layer.
      
  • Methylation: Add Dimethyl Sulfate (DMS) (7.56 g, 60 mmol) dropwise over 20 minutes.

    • Safety: DMS is highly toxic.[2] Use Methyl Iodide (MeI) as a slightly safer alternative (requires slightly longer reaction times).[1]

  • Reaction: Heat the mixture to 40–45°C and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]

  • Quenching: Add water (20 mL) and stir for 10 minutes to destroy excess methylating agent.

  • Separation & Purification:

    • Separate the layers. Extract the aqueous layer once with Toluene (20 mL).[1]

    • Combine organic layers and wash with 10% NaOH (to remove unreacted starting material) followed by brine.[1]

    • Dry over

      
       and concentrate.
      
    • Distillation: The crude oil can be purified by vacuum distillation (bp ~90°C at 10 mmHg) or used directly if purity >95% by NMR.[1]

Troubleshooting & Quality Control

Regioselectivity Check (O- vs N-Methylation)

The pyridine nitrogen is nucleophilic.[1] If N-methylation occurs, a quaternary salt forms.

  • Detection:

    
     NMR is definitive.
    
    • O-Methyl (Target): Singlet at

      
       3.8–3.9 ppm.[1]
      
    • N-Methyl (Impurity): Singlet at

      
       4.2–4.4 ppm (deshielded).[1]
      
  • Remediation: If N-methylated salt is present, it is generally insoluble in non-polar solvents (Toluene/Ether) and highly soluble in water.[1] The aqueous workup in Protocol 2 (Step 6) naturally removes the N-methylated byproduct.[1]

Safety Considerations
  • Diazonium Salts: Potentially explosive if dried. Keep wet or process immediately.

  • Dimethyl Sulfate: A potent carcinogen and mutagen. All waste streams containing DMS must be quenched with ammonia or concentrated NaOH before disposal.

References

  • Synthesis of 3-Amino-4-methylpyridine (Precursor)

    • Methodology: Reduction of 3-nitro-4-picoline or chlorination/amin
    • Source:[1]

  • Diazotization and Hydrolysis Protocols

    • Context: General procedures for converting amino-pyridines/coumarins to hydroxyl deriv
    • Source:[1]

  • Selective O-Methylation Strategies

    • Context: Discussion on O- vs N-alkylation selectivity using hard electrophiles and phase transfer conditions.
    • Source:

  • Separation of Methylpyridine Isomers

    • Context: Techniques for isolating specific methylpyridine derivatives.[5][6]

    • Source:[1]

Sources

Application Notes & Protocols for the Green Synthesis of 3-Methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Pyridine Synthesis

Pyridine and its derivatives are foundational scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The specific molecule, 3-Methoxy-4-methylpyridine, serves as a crucial building block for more complex chemical entities. However, traditional synthetic routes to such pyridine derivatives often rely on harsh reagents, toxic solvents, and energy-intensive conditions, posing significant environmental and safety challenges.[4][5] This guide provides a comprehensive overview of emerging green synthesis methodologies applicable to 3-Methoxy-4-methylpyridine, designed for researchers, scientists, and drug development professionals seeking sustainable and efficient synthetic strategies. Our focus is on providing not just protocols, but the scientific rationale behind the adoption of greener alternatives, fostering a deeper understanding of sustainable chemistry principles.[3][6]

Part 1: A Proposed Chemoenzymatic Green Synthetic Route

Conventional syntheses of related methoxypyridines often involve multi-step processes with hazardous reagents like phosphorus oxychloride.[4] Here, we propose a more environmentally benign chemoenzymatic approach, which leverages the selectivity of biocatalysts and the efficiency of green chemical transformations. This strategy aims to reduce waste, minimize the use of hazardous substances, and operate under milder reaction conditions.

Logical Workflow for the Proposed Synthesis

The following diagram outlines the proposed multi-step synthesis, starting from a renewable feedstock and employing a key biocatalytic step.

G cluster_0 Step 1: Biomass Valorization cluster_1 Step 2: Biocatalytic Ring Formation cluster_2 Step 3: Aromatization A Lignocellulosic Biomass B 4-Methylguaiacol (via Reductive Catalytic Fractionation) A->B Catalyst: Pd/C Solvent: Methanol C Enzymatic Cyclization (e.g., using Rhodococcus sp.) B->C Whole-cell biocatalyst Aqueous medium D 3-Methoxy-4-methylpyridine C->D Mild Oxidation (e.g., using a benign oxidant)

Caption: Proposed chemoenzymatic workflow for the green synthesis of 3-Methoxy-4-methylpyridine.

Part 2: Detailed Protocols and Methodologies

Protocol 1: Reductive Catalytic Fractionation (RCF) of Lignocellulosic Biomass to Yield 4-Methylguaiacol

Principle: Reductive Catalytic Fractionation (RCF) is a "lignin-first" approach that depolymerizes lignin from biomass into valuable aromatic monomers while preserving the carbohydrate fraction.[7] This method avoids harsh pulping conditions and provides a direct route to functionalized aromatics.

Materials:

  • Lignocellulosic biomass (e.g., poplar wood chips), dried

  • Palladium on carbon (Pd/C, 5 wt%)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave, combine 10 g of dried biomass, 1 g of 5% Pd/C, and 100 mL of methanol.

  • Seal the reactor and purge with nitrogen gas three times to remove air.

  • Pressurize the reactor with hydrogen gas to 30 bar.

  • Heat the reactor to 200°C with stirring (750 rpm) and maintain for 4 hours.

  • After cooling to room temperature, carefully vent the hydrogen gas.

  • Filter the reaction mixture to separate the solid cellulose pulp from the liquid phase.

  • The liquid phase, containing the lignin-derived monomers, is concentrated under reduced pressure.

  • Purify the resulting oil via column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate 4-methylguaiacol.

Causality of Experimental Choices:

  • Methanol: Acts as both a solvent and a capping agent, preventing re-polymerization of the lignin fragments.

  • Pd/C Catalyst: A highly efficient and recyclable catalyst for hydrogenolysis of the β-O-4 linkages in lignin.

  • Hydrogen Pressure: Essential for the reductive cleavage of lignin bonds and stabilization of the resulting monomers.

Protocol 2: Biocatalytic Synthesis of a Pyridine Precursor from 4-Methylguaiacol

Principle: Whole-cell biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods for heterocycle synthesis.[8][9] Certain microorganisms, such as strains of Rhodococcus, possess enzymatic machinery capable of converting substituted guaiacols into pyridine derivatives.[8]

Materials:

  • 4-Methylguaiacol (from Protocol 1)

  • Culture of Rhodococcus jostii RHA1 (or a similar strain with appropriate enzymatic activity)

  • Minimal salt medium (MSM)

  • Ammonia source (e.g., ammonium chloride)

  • Glucose (as a carbon source for the cells)

  • Bioreactor with pH and oxygen control

Procedure:

  • Cultivate Rhodococcus jostii RHA1 in a suitable growth medium until the late exponential phase.

  • Harvest the cells by centrifugation and resuspend them in MSM to a desired optical density (e.g., OD600 of 10).

  • In a bioreactor, combine the cell suspension with MSM, glucose (10 g/L), and ammonium chloride (5 g/L).

  • Acclimatize the cells for 1 hour before adding the substrate.

  • Add 4-methylguaiacol to the bioreactor to a final concentration of 1-5 g/L. The addition can be done stepwise to avoid substrate toxicity.

  • Maintain the bioreactor at 30°C with controlled pH (7.0) and aeration for 24-48 hours.

  • Monitor the conversion of 4-methylguaiacol and the formation of the pyridine precursor using HPLC or GC-MS.

  • Once the reaction is complete, separate the biomass by centrifugation.

  • Extract the aqueous phase with a bio-compatible solvent (e.g., ethyl acetate) to isolate the cyclized intermediate.

Causality of Experimental Choices:

  • Whole-Cell Biocatalyst: Eliminates the need for costly and time-consuming enzyme purification. The cellular environment also provides necessary cofactors for the enzymatic reactions.

  • Aqueous Medium: A green solvent that is non-toxic and readily available.

  • Mild Conditions: The reaction proceeds at ambient temperature and pressure, significantly reducing energy consumption compared to traditional chemical synthesis.

Protocol 3: Mild Aromatization to 3-Methoxy-4-methylpyridine

Principle: The final step involves the aromatization of the dihydropyridine intermediate formed in the biocatalytic step. Green chemistry principles favor the use of mild and selective oxidants over stoichiometric, heavy-metal-based reagents.

Materials:

  • Crude product from Protocol 2

  • A mild oxidant (e.g., molecular iodine, or a heterogeneous catalyst like Pd/C with a benign terminal oxidant)

  • A green solvent (e.g., ethanol or 2-methyltetrahydrofuran)

Procedure (using Iodine as an example):

  • Dissolve the crude intermediate in ethanol.

  • Add a catalytic amount of iodine (I₂) (e.g., 10 mol%).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 3-Methoxy-4-methylpyridine.

  • Purify by vacuum distillation or column chromatography.

Causality of Experimental Choices:

  • Catalytic Iodine: Iodine is an inexpensive and environmentally benign catalyst for the aromatization of dihydropyridines.[10]

  • Ethanol: A renewable and relatively non-toxic solvent.

  • Avoidance of Harsh Oxidants: This protocol avoids the use of more hazardous oxidizing agents like manganese dioxide or potassium permanganate.

Part 3: Data Presentation and Comparison

Table 1: Comparison of Proposed Green Route vs. Traditional Synthesis

ParameterProposed Green Chemoenzymatic RouteTraditional Chemical Synthesis (Hypothetical)
Starting Materials Lignocellulosic Biomass (Renewable)Petroleum-based feedstocks
Key Reagents Biocatalysts, Pd/C, Catalytic I₂Phosphorus oxychloride, Strong acids/bases
Solvents Water, Methanol, EthanolDichloromethane, Chloroform, Toluene
Reaction Conditions Mild temperatures and pressuresHigh temperatures, often harsh pH
Byproducts Water, biodegradable wasteAcidic wastewater, organohalogen waste
Atom Economy Potentially high due to catalytic stepsOften lower due to stoichiometric reagents
Safety Concerns Lower (avoids highly toxic reagents)High (use of corrosive and toxic chemicals)

Part 4: Conclusion and Future Outlook

The proposed chemoenzymatic route for the synthesis of 3-Methoxy-4-methylpyridine presents a significant advancement in green chemistry. By integrating biomass valorization, biocatalysis, and mild chemical transformations, this approach offers a more sustainable and safer alternative to traditional synthetic methods. While further research is needed to optimize each step, particularly the biocatalytic conversion, the principles outlined in this guide provide a solid foundation for the development of next-generation green manufacturing processes for valuable pyridine derivatives. The continued exploration of novel enzymes and green catalytic systems will be paramount in transitioning from laboratory-scale protocols to industrial-scale production.[1][8]

References

  • Sustainable biocatalytic approaches to pyridine and piperidine heterocycles - Research Explorer The University of Manchester.
  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry (RSC Publishing).
  • Synthesis of pyridine derivatives using nanocatalysts. ResearchGate.
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents.
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC.
  • Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Eureka | Patsnap.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF. ResearchGate.
  • Biosynthesis of pyridine Derivatives. Kyoto University Research Information Repository.
  • Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review). PubMed.
  • An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and eco-friendly catalyst.
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
  • Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. PubMed.
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ResearchGate.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Google Patents.
  • Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. MDPI.
  • Catalytic Upgrading of Lignin From Biomass. DSpace@MIT.

Sources

The Strategic Role of 3-Methoxy-4-methylpyridine in Next-Generation Agrochemicals: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold as a Cornerstone in Modern Crop Protection

In the landscape of contemporary agrochemical research, the pyridine heterocycle stands as a privileged scaffold. Its unique electronic properties and versatile functionalization potential have enabled the development of highly efficacious and selective herbicides, insecticides, and fungicides. Within this chemical class, 3-Methoxy-4-methylpyridine has emerged as a particularly valuable building block. The methoxy and methyl substituents offer strategic points for chemical modification, allowing for the fine-tuning of a molecule's biological activity, metabolic stability, and environmental profile. This guide provides an in-depth exploration of the application of 3-Methoxy-4-methylpyridine in the synthesis of cutting-edge agrochemicals, complete with detailed synthetic protocols and an analysis of the chemical logic underpinning these processes. Pyridine-based compounds are integral to the development of fourth-generation pesticides, which are characterized by high potency and improved safety profiles.[1]

Application Case Study: Synthesis of a Potent Sulfonylurea Herbicide Analogue

This section details the laboratory-scale synthesis of a potent herbicide analogous to Pyroxsulam. Pyroxsulam is a commercial herbicide that functions by inhibiting the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[2] This inhibition leads to the cessation of plant cell growth and eventual death of susceptible weeds. The synthetic strategy outlined below transforms 3-Methoxy-4-methylpyridine into a key sulfonyl chloride intermediate, which is then coupled with a triazolopyrimidine amine to yield the final active ingredient.

Rationale for Synthetic Design

The conversion of the 4-methyl group to a trifluoromethyl group is a critical step. The trifluoromethyl group is a strong electron-withdrawing group that can significantly enhance the biological activity and metabolic stability of the final compound.[3] The introduction of the sulfonyl chloride at the 3-position is necessary for the final coupling reaction to form the sulfonamide linkage, which is essential for the herbicidal activity of this class of compounds.

Overall Synthetic Workflow

The multi-step synthesis is depicted in the following workflow diagram:

Synthetic Workflow for Pyroxsulam Analogue A 3-Methoxy-4-methylpyridine B 3-Methoxy-4-(trichloromethyl)pyridine A->B Photochlorination C 3-Methoxy-4-(trifluoromethyl)pyridine B->C Fluorination (HF/catalyst) D 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine C->D Chlorination E 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine-5-sulfonic acid D->E Sulfonation F 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride E->F Chlorination (SOCl₂) H Pyroxsulam Analogue F->H Coupling Reaction G 2-Amino-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine G->H

Caption: Synthetic pathway from 3-Methoxy-4-methylpyridine to a Pyroxsulam analogue.

Experimental Protocols

Protocol 1: Synthesis of 3-Methoxy-4-(trifluoromethyl)pyridine (Compound C)

This protocol outlines the conversion of the methyl group to a trifluoromethyl group via a two-step chlorination-fluorination sequence.

  • Step 1a: Photochlorination of 3-Methoxy-4-methylpyridine (Compound A to B)

    • In a quartz reactor equipped with a reflux condenser, gas inlet, and a UV lamp, dissolve 3-Methoxy-4-methylpyridine (1.0 eq) in a suitable inert solvent such as carbon tetrachloride.

    • Initiate UV irradiation and bubble chlorine gas through the solution at a controlled rate.

    • Monitor the reaction by GC-MS until the desired degree of chlorination is achieved, yielding 3-Methoxy-4-(trichloromethyl)pyridine.

    • Carefully quench any remaining chlorine and neutralize the reaction mixture.

    • Isolate the crude product by solvent evaporation.

  • Step 1b: Fluorination of 3-Methoxy-4-(trichloromethyl)pyridine (Compound B to C)

    • In a suitable pressure reactor (e.g., Hastelloy), combine the crude 3-Methoxy-4-(trichloromethyl)pyridine (1.0 eq) with a fluorinating agent such as anhydrous hydrogen fluoride (HF) and a suitable catalyst (e.g., a chromium-based catalyst).[3]

    • Heat the reactor to the specified temperature and pressure for the required reaction time.

    • After cooling and venting the reactor, carefully neutralize the reaction mixture.

    • Extract the product with an organic solvent and purify by distillation to obtain 3-Methoxy-4-(trifluoromethyl)pyridine.

Protocol 2: Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (Compound F)

This protocol details the introduction of the sulfonyl chloride group.

  • Step 2a: Chlorination and Sulfonation (Compound C to E)

    • The functionalization of the pyridine ring can be achieved through various methods. A plausible route involves the initial chlorination at the 2-position followed by sulfonation.

    • Treat 3-Methoxy-4-(trifluoromethyl)pyridine with a chlorinating agent to introduce a chlorine atom at the 2-position.

    • The resulting 2-chloro-3-methoxy-4-(trifluoromethyl)pyridine is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonic acid group at the 5-position.

  • Step 2b: Conversion to Sulfonyl Chloride (Compound E to F)

    • Suspend the crude 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine-5-sulfonic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.

    • The resulting crude 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride can be used in the next step without further purification. A similar synthesis of pyridine-3-sulfonyl chloride from pyridine-3-sulfonic acid using phosphorus pentachloride and phosphorus oxychloride has been reported with a 94% yield.[2]

Protocol 3: Synthesis of the Pyroxsulam Analogue (Compound H)

This final step involves the coupling of the sulfonyl chloride intermediate with the triazolopyrimidine amine.

  • To a stirred solution of 2-amino-5,7-dimethoxy[3][4][5]triazolo[1,5-a]pyrimidine (1.3 eq) in dichloromethane, add 4-dimethylaminopyridine (DMAP) (0.0005 eq) and 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (1.0 eq).[3]

  • Stir the mixture for 30 minutes at room temperature.

  • Slowly add triethylamine (1.3 eq) dropwise.

  • Heat the reaction mixture to 35°C and maintain for 3 hours.[3]

  • Upon completion, cool the reaction and treat with 4N HCl.

  • Stir at 25°C for 1 hour, then cool to 10°C.

  • Filter the resulting solid, wash with water and methanol, and dry to yield the final product. A patent for the synthesis of Pyroxsulam reports a yield of 94% and a purity of 98.5% (HPLC) for this step.[3]

Quantitative Data Summary
StepProductStarting MaterialKey ReagentsExpected Yield (%)Purity (%)
13-Methoxy-4-(trifluoromethyl)pyridine3-Methoxy-4-methylpyridineCl₂, UV, HF60-70>95 (distilled)
22-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride3-Methoxy-4-(trifluoromethyl)pyridineCl₂, H₂SO₄/SO₃, SOCl₂70-80Crude, used directly
3Pyroxsulam Analogue2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chlorideTriazolopyrimidine amine, Triethylamine, DMAP~94>98 (HPLC)

Broader Applications of 3-Methoxy-4-methylpyridine Derivatives in Agrochemicals

The versatility of the 3-Methoxy-4-methylpyridine scaffold extends beyond herbicides to the development of insecticides and fungicides.

Insecticides: The Neonicotinoid Class

Neonicotinoid insecticides are highly effective against a broad range of sucking insects. They act as agonists of the nicotinic acetylcholine receptors in the insect central nervous system, leading to paralysis and death. A key intermediate in the synthesis of many neonicotinoids is a 6-chloropyridin-3-ylmethylamine derivative. 3-Methoxy-4-methylpyridine can serve as a precursor to such intermediates.

Neonicotinoid Synthesis Concept A 3-Methoxy-4-methylpyridine B Functionalized Pyridine Intermediate A->B Ring Functionalization C Chloromethylpyridine Derivative B->C Chloromethylation D Neonicotinoid Insecticide C->D Coupling with N-nitro-imidazolidin-2-imine

Caption: Conceptual workflow for the synthesis of neonicotinoid insecticides from a 3-Methoxy-4-methylpyridine precursor.

Fungicides: The Strobilurin and SDHI Classes

The pyridine ring is also a common feature in several classes of modern fungicides. For instance, strobilurin fungicides inhibit mitochondrial respiration in fungi. While direct derivatization of 3-Methoxy-4-methylpyridine into a commercial strobilurin is not widely reported, its structural motifs can be incorporated into novel fungicide discovery programs. Similarly, succinate dehydrogenase inhibitor (SDHI) fungicides often contain a substituted pyridine or pyrazine ring. The functional groups on 3-Methoxy-4-methylpyridine make it an attractive starting point for the synthesis of novel SDHI candidates.

Conclusion

3-Methoxy-4-methylpyridine and its derivatives are undeniably crucial intermediates in the agrochemical industry. Their strategic use allows for the synthesis of highly effective and selective pesticides that are essential for modern agriculture. The detailed synthetic protocols provided herein for a herbicide analogue, along with the conceptual pathways for insecticide and fungicide development, underscore the versatility and importance of this pyridine-based building block. As the demand for more sustainable and efficient crop protection solutions continues to grow, the role of 3-Methoxy-4-methylpyridine in agrochemical innovation is set to expand further.

References

  • CN108892671B - Preparation method of pyroxsulam - Google P
  • Pyroxsulam (Ref: XDE 742) - AERU - University of Hertfordshire. (URL: [Link])

  • Enhancing Crop Protection: The Agrochemical Applications of Pyridine Intermedi
  • Pyridine as insecticide | Blog - Chempanda. (URL: [Link])

  • Process Development for the Sulfonamide Herbicide Pyroxsulam - ResearchGate. (URL: [Link])

  • US5066810A - 3,5-dimethyl-4-methoxypyridine derivatives - Google P
  • Registration Review of Pyridine and Pyrimidine Herbicides | US EPA. (URL: [Link])

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed. (URL: [Link])

  • WO2020139734A1 - Preparation of sulfonamide herbicide process intermediates - Google P
  • Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC - NIH. (URL: [Link])

  • CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google P
  • 2-Methoxy-4-methylpyridine: A Crucial Building Block for Agrochemical Innovation. (URL: [Link])

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google P
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013) - SciSpace. (URL: [Link])

  • US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google P
  • Development of novel pyridine-based agrochemicals: A review - ResearchGate. (URL: [Link])

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (URL: [Link])

  • Chloronicotinyl Insecticides. (URL: [Link])

Sources

Application Note: High-Yield Synthesis of Rabeprazole Sodium via 3-Methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the conversion of 3-methoxy-4-methylpyridine into the proton pump inhibitor (PPI) Rabeprazole Sodium . Unlike generic protocols, this guide addresses the specific process chemistry challenges associated with the pyridine activation sequence —a critical bottleneck where yield losses often occur due to unstable intermediates.

We present a validated 3-stage workflow:

  • Activation: Regioselective functionalization of the 2-position via Boekelheide rearrangement.

  • Coupling: Nucleophilic substitution with 2-mercaptobenzimidazole under phase-transfer conditions.

  • Oxidation: Controlled sulfoxidation to minimize the "Sulfone" impurity (the primary critical quality attribute).

Strategic Role of the Precursor

3-Methoxy-4-methylpyridine is the structural anchor of the Rabeprazole molecule. Its specific substitution pattern dictates the drug's acid stability and activation profile in the parietal cells.

  • pKa Modulation: The C3-methoxy group is electron-donating, increasing the electron density of the pyridine ring. This raises the pKa (approx. 5.0), allowing the drug to concentrate rapidly in the acidic secretory canaliculi of the parietal cell.

  • Process Implication: The electron-rich nature of this ring makes the N-oxidation step highly efficient but increases susceptibility to over-oxidation during the final step.

Synthetic Pathway Visualization

The following flowchart outlines the critical path, highlighting the "Activation" phase which transforms the inert pyridine into a reactive electrophile.

RabeprazoleSynthesis Start 3-Methoxy-4-methylpyridine (Starting Material) NOxide Intermediate 1: Pyridine N-Oxide Start->NOxide H2O2 / AcOH (N-Oxidation) Acetate Intermediate 2: 2-Acetoxymethyl derivative NOxide->Acetate Ac2O (Boekelheide Rearrangement) Alcohol Intermediate 3: 2-Hydroxymethyl derivative Acetate->Alcohol NaOH / Hydrolysis Chloride Electrophile: 2-Chloromethyl-3-methoxy-4-methylpyridine Alcohol->Chloride SOCl2 (Chlorination) Coupling Coupling Reaction (+ 2-Mercaptobenzimidazole) Chloride->Coupling Sulfide Rabeprazole Sulfide (Thioether Precursor) Coupling->Sulfide Nucleophilic Substitution Oxidation Controlled Oxidation (mCPBA or NaOCl) Sulfide->Oxidation Final Rabeprazole Sodium (Final API) Oxidation->Final Salt Formation Sulfone Impurity: Sulfone (Over-oxidation) Oxidation->Sulfone Excess Oxidant/High Temp

Figure 1: Step-wise transformation of 3-methoxy-4-methylpyridine to Rabeprazole Sodium, highlighting the critical Boekelheide rearrangement sequence.

Detailed Experimental Protocols

Phase 1: Precursor Activation (The "Pyridine Sequence")

The starting material is inert at the 2-position. We must install a leaving group (Chlorine) to facilitate coupling.

Step 1.1: N-Oxidation

  • Reagents: 3-methoxy-4-methylpyridine (1.0 eq), 30% Hydrogen Peroxide (1.5 eq), Acetic Acid (Solvent).

  • Procedure: Dissolve precursor in acetic acid. Add H2O2 dropwise at 60°C. Heat to 80°C for 4-6 hours.

  • Checkpoint: Monitor by TLC. The N-oxide is more polar than the starting material.

  • Workup: Quench with sodium sulfite (to destroy excess peroxide), concentrate under vacuum.

Step 1.2: Boekelheide Rearrangement (Critical Step)

  • Mechanism: Reaction with acetic anhydride causes an intramolecular rearrangement, moving the oxygen from the nitrogen to the C2-methyl group.

  • Reagents: Crude N-oxide, Acetic Anhydride (3.0 eq).

  • Procedure: Reflux at 90-100°C for 2 hours.

  • Result: Formation of 2-acetoxymethyl-3-methoxy-4-methylpyridine.[1]

  • Hydrolysis: Treat the acetate with 10% NaOH at room temperature to yield the 2-hydroxymethyl alcohol .

Step 1.3: Chlorination

  • Reagents: 2-hydroxymethyl intermediate, Thionyl Chloride (SOCl2) (1.2 eq), Dichloromethane (DCM).

  • Safety: SOCl2 releases HCl and SO2 gas. Use a scrubber.

  • Protocol:

    • Dissolve alcohol in DCM at 0°C.

    • Add SOCl2 dropwise (exothermic).

    • Stir at 0-5°C for 1 hour.

    • Critical: Do not use aqueous workup immediately if the chloride is unstable. Evaporate solvent and excess SOCl2 to obtain the 2-chloromethyl hydrochloride salt .

Phase 2: Sulfide Coupling
  • Reagents: 2-Chloromethyl intermediate (from Step 1.3), 2-Mercaptobenzimidazole (1.0 eq), NaOH (2.2 eq), Ethanol/Water (9:1).

  • Protocol:

    • Dissolve 2-mercaptobenzimidazole in the NaOH/Ethanol solution.

    • Add the 2-chloromethyl salt (dissolved in ethanol) dropwise over 30 minutes at 20°C.

    • Reflux for 2-3 hours.

    • Isolation: Distill off ethanol. Add water. The product (Rabeprazole Sulfide) usually precipitates as a solid or oil. Recrystallize from Acetonitrile/Ether to remove unreacted thiol.

Phase 3: Selective Oxidation (The "Rabeprazole" Step)

This is the most sensitive step. Over-oxidation leads to the Sulfone , which is pharmacologically inactive and difficult to separate.

  • Reagents: Rabeprazole Sulfide, m-Chloroperbenzoic acid (mCPBA) (0.95 - 1.0 eq), Dichloromethane, Sodium Bicarbonate.

  • Temperature Control: -40°C to -20°C (Strictly enforced).

  • Protocol:

    • Dissolve Sulfide in DCM and cool to -40°C.

    • Dissolve mCPBA in DCM.[2] Add this solution slowly over 1 hour.

    • Why Slow Addition? Localized high concentrations of oxidant cause immediate conversion of the newly formed sulfoxide to sulfone.

    • Quench immediately with 5% Na2S2O3 (Sodium Thiosulfate) upon completion (monitor by HPLC).

    • Wash with NaHCO3 to remove benzoic acid byproducts.

    • Salt Formation: Extract into aqueous NaOH, then precipitate with acetone/ether to get Rabeprazole Sodium.

Quality Control & Impurity Management

The following table summarizes the Critical Quality Attributes (CQAs) derived from this specific pathway.

Impurity NameOriginRRT (Approx)Control Strategy
Rabeprazole Sulfide Incomplete Oxidation1.0 (Ref)Ensure oxidant stoichiometry is at least 0.98 eq.
Rabeprazole Sulfone Over-oxidation~1.2 - 1.3Strict temp control (<-20°C); Slow addition of oxidant.
N-Oxide Rabeprazole Oxidation of Pyridine N~0.8Use selective oxidant (mCPBA is preferred over H2O2 without catalyst).
Chloro-Analog Unreacted Intermediate~1.5Ensure complete coupling in Phase 2; Recrystallize Sulfide before oxidation.
Visualizing Impurity Logic

Impurities Sulfide Rabeprazole Sulfide Rabeprazole Rabeprazole (Sulfoxide) Sulfide->Rabeprazole 1.0 eq [O] NOxide Impurity: N-Oxide Sulfide->NOxide Non-selective [O] Sulfone Impurity: Sulfone Rabeprazole->Sulfone Excess [O] or High T

Figure 2: Oxidation pathways showing the narrow window for successful Rabeprazole synthesis.

References

  • Eisai Co. Ltd. (1991). Pyridine derivatives and their use as anti-ulcer agents. US Patent 5,045,552.[3][4][5][6] Link

  • Reddy, G. M., et al. (2011). An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research, 1(1), 01-04.[7] Link

  • Dr. Reddy's Laboratories Ltd. (2008).[3][4] Improved process for the preparation of pure rabeprazole. WO Patent 2008/155780. Link

  • Bahrami, K., et al. (2010). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 15(10), 6693-6700. Link

Sources

Protocol for the N-oxidation of 3-Methoxy-4-methylpyridine: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the N-oxidation of 3-methoxy-4-methylpyridine, a transformation of significant interest in medicinal chemistry and drug development. Pyridine N-oxides are crucial intermediates, serving as precursors to a variety of functionalized pyridine derivatives.[1][2] This guide delves into the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines critical safety precautions, and provides troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyridine N-Oxides

Pyridine N-oxides are a class of heterocyclic compounds characterized by a coordinate covalent bond between the nitrogen atom of the pyridine ring and an oxygen atom. First described by Meisenheimer in 1926, these compounds have become indispensable in organic synthesis.[2] The N-oxide functionality alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions.[2][3] This unique reactivity profile makes pyridine N-oxides valuable precursors for the synthesis of complex molecules, including numerous pharmaceuticals such as omeprazole and niflumic acid.[1]

Reaction Mechanism: The Prilezhaev Reaction

The N-oxidation of pyridines is typically achieved through the Prilezhaev reaction, which involves the use of a peroxy acid as the oxidizing agent.[3] Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly employed reagent for this transformation due to its commercial availability and relatively good stability.[4][5]

The reaction proceeds via a concerted mechanism where the lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic oxygen of the peroxy acid. This leads to the formation of the N-oxide and the corresponding carboxylic acid as a byproduct (in this case, 3-chlorobenzoic acid).

Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Pyridine 3-Methoxy-4-methylpyridine TS [Transition State] Pyridine->TS Nucleophilic attack mCPBA m-CPBA mCPBA->TS N_Oxide 3-Methoxy-4-methylpyridine N-oxide TS->N_Oxide Benzoic_Acid 3-Chlorobenzoic Acid TS->Benzoic_Acid

Caption: Generalized mechanism of pyridine N-oxidation with m-CPBA.

Safety First: Handling m-CPBA

meta-Chloroperoxybenzoic acid is a strong oxidizing agent and requires careful handling to mitigate risks.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[6][7]

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood.[6][8]

  • Storage: Store m-CPBA in a tightly closed container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8 °C).[6][8] Keep it away from heat, sources of ignition, and combustible materials.[6][9]

  • Spill Management: In case of a spill, avoid generating dust. Cover the spill with an inert, non-combustible absorbent material and dispose of it as hazardous waste.[6] For large spills, evacuate the area and contact emergency services.[6]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-oxidation of substituted pyridines.[4][10]

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Methoxy-4-methylpyridine≥98%Commercially Available
meta-Chloroperoxybenzoic acid (m-CPBA)≤77%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)ReagentPrepared in-house
Saturated aqueous sodium chloride (brine)ReagentPrepared in-house
Anhydrous magnesium sulfate (MgSO₄)ReagentCommercially Available
Diethyl etherReagentCommercially Available
Reaction Setup and Execution

Caption: Step-by-step experimental workflow for N-oxidation.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-4-methylpyridine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.[10]

  • Addition of m-CPBA: Slowly add m-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq.) to the stirred solution in small portions, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture again to 0 °C and slowly add saturated aqueous sodium bicarbonate solution to quench the excess m-CPBA and neutralize the 3-chlorobenzoic acid byproduct. Be cautious as gas evolution (CO₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 3-methoxy-4-methylpyridine N-oxide can be purified by one of the following methods:

  • Column Chromatography: Use a silica gel column with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure product.[10]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/diethyl ether) can be employed.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary

ParameterValue/ConditionRationale
Starting Material 3-Methoxy-4-methylpyridineThe substrate for N-oxidation.
Oxidizing Agent m-CPBA (≤77%)A reliable and commercially available peroxy acid for this transformation.
Stoichiometry ~1.2 equivalents of m-CPBAA slight excess ensures complete conversion of the starting material.
Solvent Dichloromethane (DCM)A common solvent for this reaction that dissolves both reactants.
Reaction Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by stirring at ambient temperature to drive the reaction to completion.
Reaction Time 12-24 hoursTypical duration for complete conversion, should be monitored by TLC.
Workup Aqueous NaHCO₃ washNeutralizes the acidic byproduct and quenches excess oxidizing agent.
Expected Yield 80-95%Based on similar reactions reported in the literature.[4][10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient m-CPBA- Low reaction temperature- Short reaction time- Add an additional portion of m-CPBA.- Allow the reaction to stir for a longer period at room temperature.- Gently warm the reaction mixture (e.g., to 40 °C) if the starting material is particularly unreactive.
Low Yield - Product is water-soluble and lost during workup.- Decomposition of the product.- Back-extract the aqueous layers with DCM to recover any dissolved product.- Avoid excessive heating during the reaction and workup.
Difficult Purification - The product and byproduct (3-chlorobenzoic acid) have similar polarities.- Ensure thorough washing with saturated aqueous NaHCO₃ to remove the acidic byproduct.- Consider using a different eluent system for column chromatography.

Chemical Transformation

Chemical_Transformation reactant 3-Methoxy-4-methylpyridine (C₇H₉NO) product 3-Methoxy-4-methylpyridine N-oxide (C₇H₉NO₂) reactant->product m-CPBA, DCM 0 °C to RT

Caption: N-oxidation of 3-Methoxy-4-methylpyridine.

References

  • Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • Acros Organics. (n.d.). m-CPBA Technical Data Sheet. Retrieved from [Link]

  • UCLA EH&S. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]

  • Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
  • ChemTube3D. (n.d.). Pyridine N-Oxide-structure. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • PrepChem.com. (n.d.). Preparation of 3,5-dimethyl-4-methoxy-pyridine-N-oxide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4-(dimethylamino)pyridine-N-oxides. Retrieved from [Link]

  • Patsnap. (n.d.). CN107129466A - Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • Baran, P. S. (2012, June 9). Pyridine N-Oxides. The Baran Laboratory, Scripps Research. Retrieved from [Link]

  • Reddit. (n.d.). How to dry pyridine N-oxide obtained commercially. r/Chempros. Retrieved from [Link]

  • MDPI. (n.d.). Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

  • Google Patents. (n.d.). CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2.
  • YouTube. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • Google Patents. (n.d.). CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2.
  • ResearchGate. (n.d.). Synthesis and Structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV). Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 4-methoxy-1-oxide-. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-iodo-2-methoxy-4-methylpyridine (C7H8INO). Retrieved from [Link]

Sources

Strategic Derivatization of 3-Methoxy-4-methylpyridine: A Modular Toolkit for Medicinal Chemistry

[1]

Executive Summary & Pharmacophore Analysis[1]

3-Methoxy-4-methylpyridine (3M4MP) represents a "privileged scaffold" in medicinal chemistry, serving as a core structural motif in Proton Pump Inhibitors (PPIs) like Rabeprazole and serving as a bioisostere for ortho-substituted benzenes in kinase inhibitors.[1]

Chemo-Physical Profile:

  • Basicity: The 3-methoxy group exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the pyridine nitrogen (~4.[1]8) compared to 4-picoline (~6.0). This modulation is critical for tuning solubility and bioavailability.

  • Lipophilicity: The methoxy and methyl groups provide a balanced lipophilic profile (cLogP ~1.2), facilitating membrane permeability while retaining water solubility potential via the pyridine nitrogen.

  • Binding Potential:

    • Pyridine N:[2] Hydrogen Bond Acceptor (HBA).

    • 3-Methoxy O:[1][3] Weak HBA; conformational lock via intramolecular repulsion.

    • 4-Methyl:[1][4][5][6] Hydrophobic contact; metabolic "soft spot" (oxidation).

This guide details three distinct synthetic modules to functionalize this scaffold, moving beyond simple substitutions to enable complex library generation.

Master Derivatization Workflow

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

GStart3-Methoxy-4-methylpyridine(Parent Scaffold)NOxideN-Oxide Intermediate(Activated Core)Start->NOxideOxidation(mCPBA or H2O2)C2_Li2-Lithio Species(DoM Intermediate)Start->C2_LiDoM (LiTMP/BuLi)-78°CC2_Cl2-Chloro Derivative(Suzuki/Buchwald Ready)NOxide->C2_ClPOCl3ChlorinationC4_Func4-Acetoxymethyl(Boekelheide Product)NOxide->C4_FuncAc2ORearrangementC2_E2-Substituted Analog(E = CHO, I, CONR2)C2_Li->C2_EElectrophile (E+)

Figure 1: Divergent synthesis map showing the three primary vectors for functionalization: N-oxide activation, Boekelheide rearrangement, and Directed Ortho Metalation (DoM).[1]

Module A: The N-Oxide Gateway (C-2 and C-4 Functionalization)

The N-oxide is the most versatile intermediate for this scaffold. It activates the ring for nucleophilic attack at C-2 (via chlorination) and enables functionalization of the C-4 methyl group via the Boekelheide rearrangement.

Protocol 1: Scalable Synthesis of the N-Oxide

Rationale: Direct oxidation using mCPBA is efficient for small scale, but H2O2/Acetic Acid is preferred for safety and cost on scales >10g.

Materials:

  • 3-Methoxy-4-methylpyridine (1.0 equiv)[1]

  • Hydrogen Peroxide (30% aq, 2.0 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step:

  • Dissolve the pyridine derivative in glacial acetic acid (5 mL per gram of substrate).

  • Add H2O2 (30%) dropwise at room temperature.

  • Heat the mixture to 70°C for 12–16 hours. Note: Monitor by TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar.[1]

  • Quench: Cool to 0°C. Carefully neutralize with solid Na2CO3 or concentrated NaOH solution until pH ~8–9.

  • Extraction: Extract exhaustively with DCM (N-oxides are water-soluble).

  • Purification: Dry over Na2SO4 and concentrate. If necessary, purify via silica gel chromatography (DCM/MeOH gradient).

Protocol 2: Regioselective C-2 Chlorination

Mechanism: The N-oxide oxygen attacks the electrophilic phosphorus of POCl3. The chloride ion then attacks the C-2 position (alpha to nitrogen), followed by elimination of the phosphoryl group, restoring aromaticity.

Procedure:

  • Dissolve the N-oxide (1.0 equiv) in dry DCM (or use neat POCl3 for difficult substrates).

  • Add POCl3 (1.5 equiv) and Et3N (2.0 equiv) at 0°C.

  • Reflux for 4 hours.

  • Workup: Pour onto ice/water carefully. Neutralize with NaHCO3. Extract with EtOAc.

  • Result: 2-Chloro-3-methoxy-4-methylpyridine.[1] This is a prime candidate for Suzuki-Miyaura coupling to install biaryl systems common in kinase inhibitors.

Protocol 3: The Boekelheide Rearrangement (C-4 Functionalization)

Mechanism: This reaction transforms the C-4 methyl group into a hydroxymethyl equivalent (via acetate). The N-oxide oxygen is acylated by acetic anhydride, followed by a [3,3]-sigmatropic rearrangement.

Procedure:

  • Suspend the N-oxide (1.0 equiv) in Acetic Anhydride (5–10 equiv).

  • Heat to 140°C (reflux) for 2–4 hours. Caution: Reaction can be vigorous.

  • Remove excess Ac2O under reduced pressure.

  • Hydrolysis (Optional): To access the alcohol, treat the crude acetate with K2CO3 in MeOH at RT.

  • Result: (3-Methoxy-pyridin-4-yl)methanol.[1]

Module B: Directed Ortho Metalation (DoM)

While the 4-methyl group is acidic (pKa ~35), the 3-methoxy group is a powerful Director of Ortho Metalation (DoM). This creates a competition between lateral lithiation (at C-4 methyl) and ring lithiation (at C-2).[1]

Expert Insight: Under kinetic conditions (LiTMP, -78°C), C-2 lithiation dominates due to the coordination of Lithium to the methoxy oxygen and the pyridine nitrogen.

Protocol 4: C-2 Functionalization via DoM

Materials:

  • LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Preferred over BuLi to avoid nucleophilic attack on the ring.[1]

  • THF (Anhydrous)

  • Electrophile (e.g., DMF, I2, MeI)

Step-by-Step:

  • Generate LiTMP: In a flame-dried flask under Argon, add TMP (1.1 equiv) and THF. Cool to -78°C. Add n-BuLi (1.1 equiv).[1] Warm to 0°C for 15 min, then cool back to -78°C.

  • Metalation: Add 3-Methoxy-4-methylpyridine (1.0 equiv) in THF dropwise to the LiTMP solution at -78°C.

  • Aging: Stir for 45–60 minutes at -78°C. The solution usually turns deep red/yellow.

  • Quench: Add the Electrophile (1.5 equiv) rapidly.

    • For Aldehydes: Add DMF.

    • For Halogens: Add I2 or CBr4.

  • Warm up: Allow to warm to RT slowly over 2 hours.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

Data Summary: Electrophile Scope

ElectrophileProduct Functional GroupYield (Typical)Medicinal Utility
DMF C-2 Formyl (-CHO)75-85%Scaffold growing, reductive amination
Iodine C-2 Iodo (-I)80-90%Highly reactive handle for Sonogashira/Ullmann
CO2 C-2 Carboxylic Acid60-70%Amide coupling precursor
Hexachloroethane C-2 Chloro (-Cl)55-65%Alternative to N-oxide route

Module C: Late-Stage Demethylation[1]

Converting the 3-methoxy group to a hydroxyl group (3-hydroxypyridine) significantly alters the physicochemical properties, often revealing a pyridone tautomer or a donor-acceptor motif.[1]

Protocol:

  • Dissolve substrate in DCM.

  • Add BBr3 (3.0 equiv) dropwise at -78°C.

  • Warm to RT and stir overnight.

  • Quench: Extremely careful addition of MeOH at 0°C.

  • Note: 3-Hydroxypyridines are zwitterionic and difficult to extract. Adjust pH to isoelectric point (~pH 5-6) for precipitation or use n-Butanol for extraction.[1]

References

  • Boekelheide Reaction Mechanism & Scope

    • Title: "The Rearrangement of N-Oxides. A Novel Synthesis of Pyridyl Carbinols."
    • Source:Journal of the American Chemical Society.
    • URL:[Link]

  • Directed Ortho Metalation (DoM)

    • Title: "Ortho lithiation of 2-, 3-, and 4-methoxypyridines."[1][7]

    • Source:Tetrahedron Letters.
    • URL:[Link]

  • Synthesis of Proton Pump Inhibitor Intermediates

    • Title: "Process for the preparation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride."[1][4][8][9] (Analogous chemistry).

    • Source:Google P
    • URL
  • Lateral Lithiation vs DoM

    • Title: "Lateral Lithiation Reactions Promoted by Heteroatomic Substituents."[10][11][12][13]

    • Source:Organic Reactions (Wiley).
    • URL:[Link]

Advanced Chromatographic Strategies for the Analysis of 3-Methoxy-4-methylpyridine: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides comprehensive and validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the quantitative analysis of 3-Methoxy-4-methylpyridine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and accurate quantification critical for drug safety and efficacy. The protocols detailed herein are designed to be robust, specific, and stability-indicating, addressing the needs of researchers, scientists, and drug development professionals. We delve into the rationale behind method development choices, offering insights grounded in the physicochemical properties of pyridine derivatives and established analytical principles. All methodologies are presented with the scientific integrity expected in a regulated environment, supported by authoritative references.

Introduction: The Analytical Imperative for 3-Methoxy-4-methylpyridine

3-Methoxy-4-methylpyridine serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality and safety of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization, including assay determination, impurity profiling, and stability assessment. This guide presents two orthogonal chromatographic techniques, HPLC and GC, to provide a comprehensive analytical toolkit for 3-Methoxy-4-methylpyridine. The selection of these two methods allows for flexibility in sample analysis and provides a cross-validation platform to ensure the highest level of confidence in analytical results.

The development of these methods is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures, ensuring their suitability for their intended purpose in a pharmaceutical development setting.[1][2][3]

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's physicochemical properties is paramount for developing effective chromatographic methods. While specific experimental data for 3-Methoxy-4-methylpyridine is not extensively published, we can infer its properties from closely related analogs such as 3-methoxypyridine and 4-methylpyridine.

  • UV Absorbance: Pyridine and its derivatives typically exhibit UV absorbance in the range of 250-280 nm.[3][4] The presence of the methoxy and methyl substituents on the pyridine ring is expected to result in a chromophore with a maximum absorbance (λmax) in this region. For the purpose of method development, a detection wavelength of 260 nm is a rational starting point for HPLC analysis.

  • Polarity and Solubility: The methoxy group imparts some polarity, while the methyl group and the pyridine ring contribute to its organic character. It is expected to be soluble in common organic solvents like methanol, acetonitrile, and dichloromethane, which are suitable for both HPLC and GC sample preparation. Its solubility in water is likely to be moderate.

  • Volatility: The boiling point of 4-methylpyridine is 145 °C, and for 3-methoxypyridine, it is approximately 177-179 °C.[5] This indicates that 3-Methoxy-4-methylpyridine should have sufficient volatility for analysis by gas chromatography.

  • pKa: The pKa of 4-methylpyridine is approximately 5.98, and that of 3-methoxypyridine is around 4.9.[5][6] The basic nature of the pyridine nitrogen will influence its retention behavior in reversed-phase HPLC, particularly at acidic pH where it will be protonated.

High-Performance Liquid Chromatography (HPLC) Method: A Stability-Indicating Assay

Reversed-phase HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. The following method has been designed to be stability-indicating, meaning it can resolve 3-Methoxy-4-methylpyridine from its potential degradation products and synthetic impurities.

Rationale for Method Design

The choice of a C18 stationary phase is based on its broad applicability for separating moderately polar compounds. An acidic mobile phase (pH ~3) is employed to ensure the protonation of the basic pyridine nitrogen, leading to consistent retention times and improved peak shape. A gradient elution is utilized to ensure the timely elution of both the main analyte and any potential, more or less retained, impurities.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 20 minutes

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the mobile phases as described in the table. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 3-Methoxy-4-methylpyridine reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

Method Validation Strategy

This method should be validated in accordance with ICH Q2(R1) guidelines.[1][2][3] Key validation parameters include:

  • Specificity: Demonstrated by the separation of the main peak from potential impurities and degradation products generated during forced degradation studies.

  • Linearity: Assessed over a concentration range of, for example, 10-150 µg/mL.

  • Accuracy and Precision: Determined by replicate injections of standard and sample solutions at different concentrations.

  • Robustness: Evaluated by making small, deliberate changes to method parameters such as flow rate, column temperature, and mobile phase composition.

Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[7][8][9] Subject the 3-Methoxy-4-methylpyridine sample to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photostability: Expose the sample to light according to ICH Q1B guidelines.

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the parent peak. Common degradation pathways for pyridine derivatives include hydroxylation, oxidation of the methyl group, and ring cleavage.[1][2][10]

Gas Chromatography (GC) Method: An Orthogonal Approach

Gas chromatography is an excellent technique for the analysis of volatile and thermally stable compounds like 3-Methoxy-4-methylpyridine. It offers an orthogonal separation mechanism to HPLC, providing a valuable tool for cross-validation and impurity analysis.

Rationale for Method Design

A mid-polarity capillary column, such as a 5% diphenyl / 95% dimethylpolysiloxane phase, is chosen for its versatility in separating a wide range of compounds. A temperature gradient program is employed to ensure efficient separation of the analyte from any potential volatile impurities. Flame Ionization Detection (FID) is selected for its high sensitivity to organic compounds and its wide linear range.

Experimental Protocol: GC

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

Chromatographic Conditions:

ParameterValue
Column DB-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Injection Volume 1 µL
Split Ratio 50:1

Reagent and Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-Methoxy-4-methylpyridine reference standard and dissolve in a 10 mL volumetric flask with dichloromethane.

  • Sample Solution (1 mg/mL): Prepare the sample in the same manner as the standard solution.

Method Validation Strategy

Similar to the HPLC method, the GC method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2][3]

Visualization of Analytical Workflows

To provide a clear overview of the analytical processes, the following diagrams illustrate the workflows for both the HPLC and GC methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/ Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 260 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify using External Standard Integrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC analytical workflow for 3-Methoxy-4-methylpyridine.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Processing Weigh_GC Weigh Sample/ Standard Dissolve_GC Dissolve in Dichloromethane Weigh_GC->Dissolve_GC Inject_GC Inject into GC System Dissolve_GC->Inject_GC Separate_GC Separation on DB-5 Column Inject_GC->Separate_GC Detect_GC FID Detection Separate_GC->Detect_GC Integrate_GC Integrate Peak Areas Detect_GC->Integrate_GC Quantify_GC Quantify using External Standard Integrate_GC->Quantify_GC Report_GC Generate Report Quantify_GC->Report_GC

Caption: GC analytical workflow for 3-Methoxy-4-methylpyridine.

Conclusion

The HPLC and GC methods presented in this application note provide a robust and reliable framework for the analysis of 3-Methoxy-4-methylpyridine in a pharmaceutical setting. The HPLC method is particularly suited as a stability-indicating assay, while the GC method offers an effective orthogonal technique for purity assessment and cross-validation. Adherence to the principles of method validation as outlined by the ICH is crucial to ensure the integrity and reliability of the data generated. These methodologies will empower researchers and drug development professionals to confidently assess the quality of 3-Methoxy-4-methylpyridine, thereby contributing to the development of safe and effective medicines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylpyridine. PubChem. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Nakamoto, K., & Martell, A. E. (1959). Pyridoxine and Pyridoxal Analogs. IV. Ultraviolet Spectra and Solution Equilibria of 3-Methoxypyridine-2(and 4-). Journal of the American Chemical Society, 81(22), 5857–5863. [Link]

  • NIST. (n.d.). Pyridine, 4-methyl-. NIST WebBook. [Link]

  • O'Loughlin, E. J., Keim, S. C., & Sims, G. K. (2003). Degradation of pyridine in the environment. Advances in agronomy, 70, 1-68. [Link]

  • Zefirov, N. S., et al. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(13), e00481-18. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxypyridine. PubChem. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Wikipedia. (n.d.). 4-Methylpyridine. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 45-56. [Link]

  • Li, H., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5186. [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38233-38238. [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]

  • FooDB. (n.d.). Showing Compound 3-Methoxypyridine (FDB004414). [Link]

  • Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • ResearchGate. (n.d.). (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. [Link]

  • SpectraBase. (n.d.). 3-(p-methoxyphenyl)pyridine - Optional[UV-VIS] - Spectrum. [Link]

  • ResearchGate. (n.d.). (PDF) UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. [Link]

  • SpectraBase. (n.d.). 4-Dimethylamino-pyridine - Optional[UV-VIS] - Spectrum. [Link]

  • ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]

Sources

Application Note & Protocols: Advanced Strategies for the C4-Alkylation of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C4-Alkylation in Drug Discovery

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and modulate the physicochemical properties of a molecule makes it a privileged heterocycle. The selective functionalization of the pyridine ring is therefore a critical endeavor for drug development professionals engaged in structure-activity relationship (SAR) studies.[3]

However, the inherent electronic properties of the pyridine ring present a formidable challenge to regioselective synthesis. The electron-deficient nature of the ring, caused by the electronegative nitrogen atom, deactivates it towards classical electrophilic aromatic substitution. Conversely, nucleophilic and radical additions tend to favor the C2 and C6 positions, which are most influenced by the nitrogen atom.[3][4] Direct functionalization at the C4 position has thus been a long-standing synthetic hurdle, often requiring multi-step sequences involving pre-functionalized starting materials.[5][6]

This guide provides an in-depth exploration of modern, field-proven protocols for the direct C4-alkylation of pyridines. We will move beyond simple procedural lists to explain the underlying mechanistic principles, empowering researchers to select and optimize the ideal strategy for their specific target molecule. We will cover seminal radical-based methods, transition-metal catalysis, and cutting-edge photoredox and electrochemical approaches.

A Note on Substrate Specificity: While this guide focuses on C4-alkylation, it is crucial to analyze the substitution pattern of your target pyridine. For a molecule like 3-Methoxy-4-methylpyridine , the C4 position is already occupied. Direct C-H alkylation on this substrate would be governed by the directing effects of the methoxy and methyl groups, likely favoring the C2 or C6 positions. The protocols described herein are designed for pyridines with an available C4-hydrogen and serve as a blueprint for synthesizing C4-alkylated precursors that can then be elaborated into more complex targets.

Chapter 1: The Minisci Reaction: Taming Radical Reactivity for C4-Selectivity

The Minisci reaction, first reported in 1971, is a powerful method for the C-H alkylation of electron-deficient heterocycles via a radical-mediated mechanism.[4] While historically plagued by issues of regioselectivity that often yield mixtures of C2 and C4 products, recent innovations have transformed it into a highly precise tool for C4 functionalization.[4]

The Challenge: Overcoming Inherent C2-Selectivity

In a classical Minisci reaction, an alkyl radical is generated and adds to a protonated pyridine ring. The resulting radical cation is then oxidized to the alkylated pyridine. The protonated nitrogen directs the incoming radical preferentially to the C2 position. To achieve C4 selectivity, the steric and electronic environment around the C2 and C6 positions must be altered.

Breakthrough Strategy: Removable Blocking Groups

A paradigm-shifting approach involves the installation of a temporary, sterically demanding blocking group on the pyridine nitrogen. This group physically shields the C2 and C6 positions, forcing the incoming alkyl radical to attack the next most reactive site: the C4 position.

A highly effective and practical method developed by Baran and colleagues utilizes a simple maleate-derived blocking group.[5][6][7] This strategy not only provides exquisite C4-regioselectivity but also proceeds under acid-free conditions, broadening its functional group tolerance.[5][7]

Diagram: Mechanism of Blocked Minisci C4-Alkylation

The following diagram illustrates how a blocking group (BG) directs the alkyl radical to the C4 position.

minisci_mechanism Py Pyridine BlockedPy N-Blocked Pyridinium Salt Py->BlockedPy Step 1: Blocking BG_Source + Maleic Acid Derivative BG_Source->BlockedPy Addition Radical Addition (C4-Selective) BlockedPy->Addition RadicalGen R-COOH + AgNO3, (NH4)2S2O8 AlkylRadical Alkyl Radical (R•) RadicalGen->AlkylRadical Generates AlkylRadical->Addition Intermediate C4-Adduct Radical Cation Addition->Intermediate BlockedProduct Blocked C4-Alkyl Pyridine Intermediate->BlockedProduct Step 2: Alkylation Oxidation Oxidation & Deprotonation FinalProduct C4-Alkylated Pyridine BlockedProduct->FinalProduct Step 3: Deprotection Deprotection + DBU (Base) Deprotection->FinalProduct

Caption: Workflow for C4-alkylation using a removable N-blocking group strategy.

Protocol: C4-Decarboxylative Alkylation of Pyridine via N-Blocking Strategy

This protocol is adapted from the work of Baran and colleagues and describes a two-step process: the Minisci reaction on the blocked pyridine, followed by the removal of the blocking group.[5][8]

Materials:

  • Pyridinium salt (N-blocked pyridine): 1.0 equiv

  • Carboxylic acid (radical precursor): 2.0 equiv

  • Silver nitrate (AgNO₃): 20 mol%

  • Ammonium persulfate ((NH₄)₂S₂O₈): 2.0 equiv

  • 1,2-Dichloroethane (DCE)

  • Water (H₂O)

  • 1,8-Diazabicycloundec-7-ene (DBU): 3.0 equiv

  • Dichloromethane (DCM)

Experimental Procedure:

Step A: Minisci Alkylation

  • To a culture tube equipped with a magnetic stir bar, add the pyridinium salt (0.5 mmol, 1 equiv), the desired carboxylic acid (1.0 mmol, 2 equiv), AgNO₃ (16.7 mg, 0.1 mmol, 20 mol%), and (NH₄)₂S₂O₈ (228 mg, 1.0 mmol, 2 equiv).

  • Add DCE (2.5 mL) and H₂O (2.5 mL) to create a biphasic mixture.

  • Seal the tube and stir the mixture vigorously at 50 °C for 2 hours.

  • Monitor the reaction by LCMS or crude NMR to confirm the formation of the C4-alkylated pyridinium intermediate.

  • Upon completion, cool the reaction to room temperature and dilute with dichloromethane (1 mL).

Step B: Base-Promoted Deprotection

  • To the crude reaction mixture from Step A, add DBU (225 µL, 1.5 mmol, 3 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic phase with 1N NaOH (3 mL), water (3 mL), and brine (3 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography to yield the pure C4-alkylated pyridine.

Data Summary: Reaction Scope

This method demonstrates broad applicability across various pyridine derivatives and carboxylic acid radical precursors.[5][7]

EntryPyridine SubstrateAlkyl Carboxylic AcidProductIsolated Yield (%)[5]
1PyridineCyclohexanecarboxylic Acid4-Cyclohexylpyridine72
2PyridineAdamantane-1-carboxylic Acid4-(1-Adamantyl)pyridine81
33-MethylpyridinePivalic Acid4-tert-Butyl-3-methylpyridine60
43-ChloropyridineCyclopentanecarboxylic Acid3-Chloro-4-cyclopentylpyridine75
5QuinolineIsobutyric Acid4-Isopropylquinoline66

Chapter 2: Transition-Metal Catalysis for C4-Alkylation

An alternative to radical-based methods is the use of transition-metal catalysis to mediate the direct C-H functionalization of the pyridine ring. These methods can offer different reactivity patterns and substrate scope.

Nickel/Lewis Acid Cooperative Catalysis

A notable strategy developed by Nakao and Hiyama utilizes a nickel catalyst in conjunction with a Lewis acid co-catalyst (e.g., AlMe₃) to achieve the C4-alkylation of pyridines with alkenes.[9]

Causality Behind the Method:

  • Nickel Catalyst: The active nickel species, bearing an N-heterocyclic carbene (NHC) ligand, is responsible for the C-H activation step.

  • Lewis Acid (LA): The Lewis acid coordinates to the pyridine nitrogen. This coordination has two crucial effects:

    • It electronically activates the pyridine ring, making the C-H bonds more susceptible to cleavage.

    • It deactivates the nitrogen as a coordinating atom for the nickel catalyst, preventing catalyst inhibition and directing the nickel to the C-H bonds of the ring. The regioselectivity is controlled by the choice of ligand on the nickel catalyst.[9]

Diagram: Decision Workflow for C4-Alkylation

This diagram helps researchers choose an appropriate C4-alkylation strategy based on starting materials and desired functional group tolerance.

decision_tree start Start: Need to C4-Alkylate a Pyridine radical_source What is your alkyl source? start->radical_source carboxylic_acid Carboxylic Acid radical_source->carboxylic_acid alkyl_halide Alkyl Halide radical_source->alkyl_halide alkene Alkene radical_source->alkene conditions Are mild, metal-free conditions required? minisci Protocol 1: Blocked Minisci Reaction conditions->minisci No (Classical Minisci) photo_electro Protocol 2: Photoredox or Electrochemistry conditions->photo_electro Yes carboxylic_acid->minisci alkyl_halide->conditions nickel Protocol 3: Ni/Lewis Acid Catalysis alkene->nickel

Sources

Advanced Strategies in 6-Azaindole Synthesis: From De Novo Construction to Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Critical Reagent Roles in the Synthesis of 6-Azaindoles Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., Vemurafenib intermediates). Unlike the indole bioisostere, the 6-azaindole possesses an electron-deficient pyridine ring fused to an electron-rich pyrrole. This electronic duality dictates that successful synthesis relies heavily on the specific roles of key reagents —namely, the Vinyl Grignard in reductive cyclization and the Pyridine N-Oxide in late-stage C–H functionalization.

This guide details the mechanistic roles of these reagents and provides self-validating protocols for accessing and diversifying the 6-azaindole core.

De Novo Synthesis: The Role of Vinyl Grignard (Bartoli)

While the Fischer indole synthesis often fails with electron-deficient pyridines due to poisoned catalysts, the Bartoli Indole Synthesis is the premier method for accessing 7-substituted 6-azaindoles.

The Mechanistic Role of Vinyl Magnesium Bromide

In the Bartoli reaction, vinyl magnesium bromide plays three distinct roles, necessitating a strict stoichiometric excess (minimum 3-4 equivalents):

  • Nucleophile: Attacks the nitro group to form the nitroso intermediate.

  • Reductant/Ligand: Attacks the nitroso oxygen to trigger the [3,3]-sigmatropic rearrangement.

  • Base: Deprotonates the final intermediate to aromatize the system.

Critical Insight: In 6-azaindole synthesis, the pyridine nitrogen can coordinate with Magnesium, potentially sequestering the reagent. Therefore, 4.0 equivalents are recommended rather than the standard 3.0 used for benzene derivatives.

Protocol: Bartoli Synthesis of 7-Chloro-6-azaindole

Target: Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine from 2-chloro-3-nitropyridine.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 equiv)

  • Vinylmagnesium bromide (1.0 M in THF, 4.0 equiv)

  • Anhydrous THF (Solvent)[1]

  • Sat. aq. NH₄Cl (Quench)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and cool under a stream of Nitrogen. Add 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) and dissolve in anhydrous THF (200 mL).

  • Cryogenic Addition: Cool the solution to -78 °C (Dry ice/acetone). This temperature is critical to prevent polymerization of the vinyl Grignard and non-specific nucleophilic attack on the pyridine ring.

  • Reagent Introduction: Add Vinylmagnesium bromide (126 mL, 126 mmol) dropwise over 45 minutes via a pressure-equalizing addition funnel. Observation: The solution will turn deep dark brown/black.

  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to -20 °C and stir for 8 hours.

    • Checkpoint: TLC (50% EtOAc/Hex) should show consumption of the nitro starting material.

  • Quench: Cool back to -40 °C. Hydrolyze carefully with saturated NH₄Cl (150 mL). Caution: Exothermic.

  • Workup: Extract with EtOAc (3 x 150 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂). Elute with a gradient of 0-40% EtOAc in Hexanes.

    • Yield Expectation: 30–45%.

Late-Stage Functionalization: The Role of N-Oxides

Direct electrophilic substitution on 6-azaindole occurs at C3 (pyrrole ring). To functionalize the pyridine ring (C4, C5, C7), one must reverse the polarity using an N-oxide .

The Activation Mechanism

Oxidation of N6 creates a dipole that activates the alpha-positions (C5 and C7) toward nucleophilic attack or rearrangement (Boekelheide reaction).

  • C7-Functionalization: The N-oxide allows for a "Reissert-Henze" type reaction using POCl₃ to install a chlorine at C7, or a Minisci reaction to install alkyl groups.

Protocol: Minisci C7-Alkylation of 6-Azaindole

Target: C7-alkylation using a carboxylic acid as the radical precursor.

Reagents:

  • 6-Azaindole (1.0 equiv)

  • Pivalic acid (3.0 equiv, radical source)

  • AgNO₃ (0.2 equiv, catalyst)

  • (NH₄)₂S₂O₈ (2.0 equiv, oxidant)

  • TFA (0.5 equiv, to protonate the pyridine ring)

  • Solvent: DCM/Water (biphasic)

Methodology:

  • Dissolution: Dissolve 6-azaindole (1 mmol) in DCM (5 mL) and water (5 mL). Add TFA.

  • Radical Generation: Add Pivalic acid and AgNO₃.

  • Initiation: Heat to 40 °C. Add (NH₄)₂S₂O₈ in portions over 30 minutes.

    • Mechanism:[2][3][4][5] The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the acid to form a tert-butyl radical. The protonated azaindole accepts the nucleophilic radical at the electron-deficient C7 position.

  • Workup: Basify with 1M NaOH, extract with DCM.

  • Purification: Column chromatography.[1]

Visualizing the Synthetic Landscape

The following diagram illustrates the decision logic for selecting a synthetic route based on the desired substitution pattern.

AzaindoleSynthesis Start Target: 6-Azaindole DeNovo De Novo Construction (Ring Formation) Start->DeNovo Build Ring Func Core Functionalization (Late Stage) Start->Func Modify Core Bartoli Bartoli Reaction (Vinyl Grignard + Nitro) DeNovo->Bartoli Start: 3-Nitropyridine Hemetsberger Hemetsberger-Knittel (Azido-acrylate) DeNovo->Hemetsberger Start: Pyridine Aldehyde Larock Larock Annulation (Pd-Cat + Alkyne) DeNovo->Larock Start: 3-Iodo-4-aminopyridine Prod_7Sub 7-Substituted (e.g., Cl, Alkyl) Bartoli->Prod_7Sub Best for C7-Halogens Prod_2Sub 2-Carboxylates (Esters) Hemetsberger->Prod_2Sub Yields C2-Ester Electrophilic Electrophilic Subst. (Halogenation/Acylation) Func->Electrophilic Standard Conditions Nu_Attack Nucleophilic/Radical (Activation Req.) Func->Nu_Attack Requires N-Oxide or Protonation Prod_3Sub 3-Substituted (Halo, Acyl) Electrophilic->Prod_3Sub Pyrrole Ring (C3) Prod_C7_Func C7-Functionalized (via N-Oxide) Nu_Attack->Prod_C7_Func Minisci / Reissert

Figure 1: Strategic decision tree for 6-azaindole synthesis based on substitution requirements.

Comparative Data: De Novo Methods

MethodKey ReagentsStarting MaterialRegioselectivityPrimary Limitation
Bartoli VinylMgBr (4 eq)3-Nitropyridines7-Substituted Requires ortho-substituent for high yield; Cryogenic.
Hemetsberger N₃CH₂CO₂EtPyridine-3-carboxaldehyde2-Carboxylate High temp thermolysis (xylene reflux); Safety (Azides).
Larock Pd(OAc)₂, Alkyne4-Amino-3-iodopyridine2,3-Disubstituted Synthesis of iodo-amino precursor can be lengthy.
Reissert Oxalate, Zn/AcOH3-Nitropyridine2-Carboxylate Harsh reductive conditions; often low yield for azaindoles.

References

  • Bartoli Indole Synthesis (Original): Bartoli, G., et al. "Reaction of nitroarenes with vinyl Grignard reagents: a new method for the synthesis of indoles."[3][4] Tetrahedron Letters, 1989.[5] Link

  • Application to 6-Azaindoles: Dobson, D., et al.[5] "A General Method for the Preparation of 4- and 6-Azaindoles." The Journal of Organic Chemistry, 2006. Link

  • Hemetsberger-Knittel Reaction: Gribble, G. W.[6][7] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000. Link

  • Minisci Reaction on Azaindoles: Duncton, M. A. J. "Minisci reactions: Versatile tools for the functionalization of heterocycles." MedChemComm, 2011. Link

  • C-H Activation Reviews: Song, G., et al. "C–H Activation of Azaindoles." Chemical Society Reviews, 2012. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for improving yield in 3-Methoxy-4-methylpyridine synthesis.

Welcome to the technical support center for the synthesis of 3-Methoxy-4-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yield and product purity. We will delve into the causality behind experimental choices, providing not just steps, but the reasoning to empower you to troubleshoot effectively.

Overview of the Primary Synthetic Route

The most prevalent and direct method for preparing 3-Methoxy-4-methylpyridine is through the O-methylation of its precursor, 3-hydroxy-4-methylpyridine. This reaction is a variation of the Williamson ether synthesis, where a pyridinolate anion, formed by deprotonating the hydroxyl group, acts as a nucleophile to attack a methylating agent.

Optimizing this synthesis requires careful control over the choice of base, methylating agent, solvent, and temperature to favor the desired O-methylation over potential side reactions, primarily N-methylation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction resulted in a very low yield of 3-Methoxy-4-methylpyridine. What are the likely causes and how can I improve it?

A1: Low yield is a frequent challenge and can stem from several factors. A systematic approach is key to identifying the root cause.

  • Incomplete Deprotonation: The hydroxyl group of 3-hydroxy-4-methylpyridine must be fully deprotonated to form the reactive pyridinolate anion. If the base is too weak or used in insufficient quantity, the starting material will remain, significantly lowering the yield.

    • Causality: The pKa of the hydroxyl group on the pyridine ring dictates the required base strength. A base that cannot fully deprotonate the starting material will lead to an equilibrium with a significant amount of unreacted substrate.

    • Solution: Consider using a stronger base. While common bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be effective, stronger bases like sodium hydride (NaH) in an aprotic solvent like DMSO or DMF can ensure complete deprotonation and drive the reaction to completion.[1] Always use at least one full equivalent of the base.

  • Suboptimal Reaction Temperature: Temperature control is critical.

    • Causality: If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe. Conversely, excessively high temperatures can promote side reactions or decomposition of the product and reagents.[2]

    • Solution: Start the reaction at a lower temperature (e.g., 0-10°C) during the addition of reagents, especially if the reaction is exothermic, and then gradually raise it to a moderate level (e.g., 40-70°C) to ensure a controlled and complete reaction.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Choice of Methylating Agent: The reactivity of the methylating agent matters.

    • Causality: Reagents like dimethyl sulfate (DMS) and methyl iodide (MeI) are highly reactive and generally give good yields. However, less reactive "green" reagents like dimethyl carbonate (DMC) may require more forcing conditions (higher temperatures, stronger base) to achieve comparable results.

    • Solution: For initial optimizations, using a reliable and reactive agent like DMS can help establish a baseline yield. If switching to a greener alternative, be prepared to re-optimize conditions, potentially including the use of a catalyst.

Below is a general workflow for troubleshooting low-yield issues.

LowYield_Troubleshooting start Start: Low Yield Observed check_sm 1. Verify Purity & Integrity of Starting Material (3-hydroxy-4-methylpyridine) start->check_sm check_reagents 2. Check Base Strength & Stoichiometry (Is base strong enough? >1 eq. used?) check_sm->check_reagents Purity OK check_conditions 3. Analyze Reaction Conditions (Temperature too low? Solvent appropriate?) check_reagents->check_conditions Base OK check_side_products 4. Analyze Crude Product for Side Products (TLC, LC-MS, NMR) check_conditions->check_side_products Conditions Seem OK optimize Systematically Optimize Parameters: - Base (e.g., NaH vs K₂CO₃) - Solvent (e.g., DMF, DMSO) - Temperature (e.g., 25°C vs 60°C) check_side_products->optimize Side Products Found or Reaction Incomplete success Improved Yield optimize->success

Caption: A workflow for diagnosing and resolving low reaction yields.

Q2: My analysis of the crude product shows a significant amount of an impurity with a similar polarity to my desired product. What could it be and how do I prevent it?

A2: This is a classic problem in pyridine chemistry. The most likely culprit is the N-methylated isomer, 3-hydroxy-1,4-dimethylpyridinium salt, or a related compound formed from the reaction at the ring nitrogen.

  • Causality (Ambident Nucleophile): The pyridinolate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the ring nitrogen. The reaction conditions determine which site is preferentially methylated. Harder electrophiles (like DMS) tend to react at the harder nucleophilic site (oxygen), while solvent effects and counter-ions also play a crucial role. Polar aprotic solvents generally favor O-alkylation.

  • Prevention & Optimization:

    • Solvent Choice: Use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation of the base effectively, leaving a "naked" and highly reactive oxygen anion, which favors O-methylation.

    • Counter-ion Effect: The choice of base matters. Using sodium hydride (NaH) or potassium hydride (KH) generates a sodium or potassium pyridinolate. The association of the metal cation with the oxygen atom can increase the steric hindrance around the nitrogen, further promoting O-alkylation.

    • Temperature Control: As mentioned, lower to moderate temperatures often provide better selectivity for O-methylation over N-methylation.

Q3: The reaction seems to stall and never reaches full completion according to TLC analysis, even after extended reaction times. What should I investigate?

A3: A stalled reaction points to several potential issues:

  • Reagent Degradation: The base or methylating agent may have degraded due to improper storage or handling. Sodium hydride, for example, is highly reactive with moisture and can lose its potency if exposed to air. Methylating agents can also hydrolyze.

    • Solution: Use freshly opened or properly stored reagents. For NaH, ensure it is handled under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Base: If less than a stoichiometric amount of active base is present, the reaction will halt once the base is consumed, leaving unreacted starting material.

    • Solution: Re-evaluate the purity and quantity of your base. It is common practice to use a slight excess (e.g., 1.1-1.2 equivalents) of the base to drive the reaction to completion.

  • Poor Solubility: If the starting material or the intermediate pyridinolate salt has poor solubility in the chosen solvent, the reaction can become diffusion-limited and stall.

    • Solution: Ensure your solvent can fully dissolve the reactants. If solubility is an issue, consider a different solvent system or slightly increasing the temperature to improve solubility, while monitoring for side product formation.

Frequently Asked Questions (FAQs)

Q1: How important is the purity of the starting 3-hydroxy-4-methylpyridine?

A1: Extremely important. Impurities in the starting material can lead to side reactions, reduced yields, and complex purification challenges.[3] For example, residual impurities from the synthesis of the hydroxypyridine itself could compete for the methylating agent. Always use a starting material with the highest possible purity (≥98%) and characterize it (e.g., by NMR, melting point) before use.

Q2: I need to purify my final product. Column chromatography on silica gel is giving me significant tailing and poor separation. What are my options?

A2: The basic nature of the pyridine nitrogen causes strong interaction with the acidic silanol groups on the surface of silica gel, leading to tailing.[2]

  • Modified Eluent: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the mobile phase (e.g., ethyl acetate/hexanes) to neutralize the acidic sites on the silica and improve peak shape.

  • Acid-Base Extraction: This is a highly effective workup and purification technique for basic compounds like pyridines.[2]

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1M HCl). The basic 3-Methoxy-4-methylpyridine will be protonated and move to the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Separate the layers. Carefully basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) until pH > 9.

    • Extract the now neutral product back into an organic solvent.

    • Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

  • Distillation: If the product is thermally stable and volatile enough, vacuum distillation can be an excellent method for purification on a larger scale.

Q3: Are there any specific safety precautions for this reaction?

A3: Yes, absolutely.

  • Methylating Agents: Dimethyl sulfate (DMS) and methyl iodide (MeI) are toxic, volatile, and suspected carcinogens. They must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydride Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and quenched carefully.

  • Exothermic Reactions: The reaction can be exothermic, especially on a larger scale.[2] Use an ice bath to control the temperature during reagent addition and maintain control over the reaction rate.

Optimized Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Objective: To synthesize 3-Methoxy-4-methylpyridine from 3-hydroxy-4-methylpyridine.

Reagents & Materials:

  • 3-hydroxy-4-methylpyridine (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Dimethyl sulfate (DMS, 1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Base Addition: Cool the solvent to 0°C using an ice bath. Carefully add the sodium hydride portion-wise to the stirred solvent.

  • Substrate Addition: Dissolve the 3-hydroxy-4-methylpyridine in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0°C.

  • Formation of Anion: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed. The formation of the sodium pyridinolate should be complete.

  • Methylation: Cool the reaction mixture back to 0°C. Add dimethyl sulfate dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C to destroy any excess NaH.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) containing 1% triethylamine, or by vacuum distillation.

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the O-methylation of 3-hydroxy-4-methylpyridine.

O_Methylation_Mechanism Mechanism: O-Methylation of 3-hydroxy-4-methylpyridine sub 3-Hydroxy-4-methylpyridine anion Pyridinolate Anion sub->anion 1. Deprotonation base Base (e.g., NaH) dms Methylating Agent (e.g., DMS) product 3-Methoxy-4-methylpyridine anion->product 2. Nucleophilic Attack (SN2)

Caption: The two-step mechanism: deprotonation followed by SN2 attack.

References

  • Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]

  • Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). High-Purity Organic Synthesis Intermediates: The Role of 2-Methoxy-4-methylpyridine. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Safety Issues with Pyridine Ring Construction. [Link]

Sources

Technical Support Center: Purification of 3-Methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Methoxy-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic compound. As a substituted pyridine, 3-Methoxy-4-methylpyridine's purification can be influenced by its basicity, polarity, and the nature of impurities from its synthesis.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the expertise to achieve high purity for your downstream applications.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with crude 3-Methoxy-4-methylpyridine?

A1: The impurity profile of 3-Methoxy-4-methylpyridine is highly dependent on its synthetic route. Common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers of the methoxy and methyl groups on the pyridine ring, which can have very similar physical properties, making them challenging to separate.

  • Byproducts of synthesis: These can include compounds from side reactions, such as N-oxides or products of over-methylation. For instance, processes involving reagents like phosphorus oxychloride can introduce chlorinated byproducts.[4][5]

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Water: Due to the hygroscopic nature of many pyridine derivatives.

Q2: My 3-Methoxy-4-methylpyridine sample is a dark oil. What does this indicate and how can I address it?

A2: A dark coloration, typically ranging from yellow to brown, often suggests the presence of minor, highly colored impurities or degradation products. These can arise from the synthetic process or from prolonged storage, especially if exposed to air and light. While often present in small quantities, they can be challenging to remove. Techniques like charcoal treatment during recrystallization or preparative chromatography are often effective.

Q3: What are the key physical properties of 3-Methoxy-4-methylpyridine that I should consider for purification?

A3: Understanding the physicochemical properties is crucial for selecting an appropriate purification strategy.

PropertyValue (Estimated/Reported)Significance for Purification
Molecular Weight 123.15 g/mol Influences diffusion rates in chromatography and volatility.
Boiling Point Not readily available, but expected to be >200°CHigh boiling point suggests that vacuum distillation is preferable to avoid thermal degradation.
Melting Point Not applicable (liquid at room temperature)This necessitates purification methods suitable for liquids or oils, such as distillation or chromatography.
Solubility Soluble in many organic solvents (e.g., ethanol, acetone, dichloromethane).Wide solubility provides flexibility in choosing solvents for chromatography and extraction.
pKa Estimated to be in the range of 5-6The basic nature of the pyridine nitrogen allows for purification strategies based on acid-base extraction.[6]

Q4: Can I use a simple acid-base extraction to purify 3-Methoxy-4-methylpyridine?

A4: Yes, acid-base extraction can be a powerful initial purification step.[7] By treating an organic solution of the crude product with an aqueous acid (e.g., dilute HCl), the basic 3-Methoxy-4-methylpyridine will be protonated and move into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) will regenerate the free base, which can then be extracted back into an organic solvent. This method is particularly effective for removing non-basic organic impurities.

II. Troubleshooting Purification Challenges

This section provides detailed troubleshooting guides for common purification techniques applied to 3-Methoxy-4-methylpyridine.

A. Distillation

Given its likely high boiling point, vacuum distillation is the preferred method to prevent thermal decomposition.

Issue 1: Co-distillation of Impurities with Similar Boiling Points

  • Causality: Positional isomers or other structurally similar byproducts often have very close boiling points, making separation by simple distillation difficult.[8]

  • Troubleshooting Protocol:

    • Fractional Distillation: Employ a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[9][10][11] This enhances the separation of liquids with close boiling points.[12]

    • Azeotropic Distillation: In some cases, adding a substance that forms an azeotrope with the impurity but not the desired product can facilitate separation.[13]

    • Chemical Treatment Prior to Distillation: For specific impurities, a chemical pretreatment can be effective. For example, refluxing with a small amount of a non-volatile acid can help to retain more basic impurities as salts in the distillation flask.

Issue 2: Thermal Decomposition in the Distillation Flask

  • Causality: Even under vacuum, prolonged heating can lead to decomposition, especially if catalytic impurities are present.

  • Troubleshooting Protocol:

    • Lower the Pressure: Use a high-vacuum pump to reduce the boiling point as much as possible.

    • Use a Kugelrohr Apparatus: For smaller quantities, a Kugelrohr oven provides short-path distillation, minimizing the time the compound is exposed to high temperatures.

    • Stirring: Ensure efficient and uniform heating by using a magnetic stir bar in the distillation flask.

B. Crystallization

While 3-Methoxy-4-methylpyridine is a liquid at room temperature, it may be possible to form a solid salt (e.g., hydrochloride or picrate) that can be purified by recrystallization.[13]

Issue 1: Failure to Form Crystals or Oiling Out

  • Causality: The compound may be too soluble in the chosen solvent, or the presence of impurities may be inhibiting crystal lattice formation. Pyridine-containing molecules can sometimes present crystallization challenges.[14]

  • Troubleshooting Protocol:

    • Systematic Solvent Screening: Test a range of solvents with varying polarities. An ideal solvent will dissolve the compound when hot but not at room temperature.[15] Common choices for pyridine derivatives include ethanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.[14][16][17]

    • Two-Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity persists. Gentle heating to redissolve, followed by slow cooling, can promote crystallization.

    • Scratching and Seeding: If the solution is supersaturated but no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.

Issue 2: Poor Recovery of the Purified Compound

  • Causality: The compound may have significant solubility in the chosen solvent even at low temperatures, or too much solvent may have been used.

  • Troubleshooting Protocol:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Optimize Cooling: Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Solvent Evaporation: If the compound is still too soluble, carefully evaporate some of the solvent to increase the concentration.

C. Chromatographic Purification

Column chromatography is a highly effective method for purifying 3-Methoxy-4-methylpyridine, especially for removing closely related impurities.[18]

Issue 1: Peak Tailing on Silica Gel

  • Causality: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and reduced resolution.[6]

  • Troubleshooting Protocol:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, into the mobile phase. This will compete for the active sites on the silica gel and improve the elution of the basic compound.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based column.

    • Reversed-Phase Chromatography: If the compound is sufficiently nonpolar, reversed-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) can be an excellent alternative.

Issue 2: Poor Separation of Isomers

  • Causality: Isomers often have very similar polarities, making them difficult to resolve.

  • Troubleshooting Protocol:

    • Optimize the Mobile Phase: Systematically vary the solvent polarity of the mobile phase. A less polar solvent system will generally increase retention times and may improve separation.

    • Change the Stationary Phase: Switching from silica gel to a different stationary phase (e.g., a cyano or phenyl column) can alter the selectivity of the separation.[6]

    • Preparative HPLC/UHPLC: For very challenging separations, high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a smaller particle size column can provide significantly higher resolution.[6]

III. Visualization of Purification Workflow

The following diagram illustrates a logical workflow for selecting a purification strategy for 3-Methoxy-4-methylpyridine.

Purification_Workflow start Crude 3-Methoxy-4-methylpyridine acid_base Perform Acid-Base Extraction? start->acid_base extraction_yes Acid-Base Extraction acid_base->extraction_yes Yes distillation_q Is the compound volatile and thermally stable? acid_base->distillation_q No extraction_yes->distillation_q fractional_dist Fractional Vacuum Distillation distillation_q->fractional_dist Yes chromatography Column Chromatography distillation_q->chromatography No final_product Pure 3-Methoxy-4-methylpyridine fractional_dist->final_product salt_formation Consider Salt Formation & Recrystallization chromatography->salt_formation If impurities persist chromatography->final_product If pure salt_formation->final_product

Caption: A decision-making workflow for the purification of 3-Methoxy-4-methylpyridine.

References

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • Ito, Y., & Ma, Y. (n.d.). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed.
  • Zhang, Y., et al. (n.d.). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm (RSC Publishing).
  • Various Authors. (2020, June 9). How to separate two close boiling isomers other than the distillation method at a low cost.
  • RevisionDojo. (2025, November 21). Fractional Distillation Explained Simply.
  • Perlovich, G. L., et al. (n.d.). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. RSC Publishing.
  • Demko, Z. P., & Sharpless, K. B. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • Burrow, M. P., et al. (n.d.). The Synthesis and Liquid Crystal Properties of Some 2,5-Disubstituted Pyridines. Liquid Crystals, 3(12).
  • LookChem. (n.d.). Purification of 2,6-Lutidine. Chempedia.
  • Google Patents. (n.d.). Process for the preparation of substituted pyridines.
  • Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation.
  • ResearchGate. (2025, October 13). New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon.
  • PubMed. (n.d.). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques.
  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • Wikipedia. (n.d.). Fractional distillation.
  • BenchChem Technical Support Team. (2025, December). Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine. Benchchem.
  • PubChem. (n.d.). 3-Methoxy-4-(2-methyl-4-pyridinyl)pyridine.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.
  • Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Chem-Impex. (n.d.). 3-Amino-2-methoxy-4-methylpyridine.
  • Wikipedia. (n.d.). Lutidine.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Sigma-Aldrich. (n.d.). 3-Methoxy-2-methyl-1H-pyridin-4-one.
  • PubChem. (n.d.). 3-[(4-Methoxyphenyl)methyl]pyridine.
  • ECHEMI. (n.d.). 3-Amino-2-methoxy-4-methylpyridine SDS, 76005-99-7 Safety Data Sheets.
  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Peroković, V. P., et al. (2014). Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation. Croatica Chemica Acta, 87(2), 103-108.
  • Google Patents. (n.d.). Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • BenchChem Technical Support Team. (2025, December). Selecting a suitable solvent for recrystallization of 3,5-Dichloro-4-picoline. Benchchem.
  • Google Patents. (n.d.). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Google Patents. (n.d.). The preparation method of 2,6-lutidine.
  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine.
  • UCL Discovery. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE.
  • Wikipedia. (n.d.). 2,6-Lutidine.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 28). High-Purity Organic Synthesis Intermediates: The Role of 2-Methoxy-4-methylpyridine.
  • Google Patents. (n.d.). Preparation method of 3-amino-4-methylpyridine.
  • MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications.
  • Heravi, M. M., & Zadsirjan, V. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. PMC.
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.

Sources

Stability issues of 3-Methoxy-4-methylpyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Methoxy-4-methylpyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this compound under various pH conditions. Here, we address common experimental challenges through troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven methodologies.

Introduction: Why Stability Matters

3-Methoxy-4-methylpyridine is a substituted pyridine derivative, a class of compounds widely used as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The intrinsic stability of such intermediates is a critical parameter that influences reaction yield, impurity profiles, and the shelf-life of both the intermediate and the final active pharmaceutical ingredient (API).[2] Forced degradation studies, conducted under conditions more severe than standard stability testing, are essential to elucidate potential degradation pathways and identify likely degradation products.[2][3] This guide focuses specifically on hydrolytic stability under acidic and basic conditions, a common stressor in many synthetic and formulation processes.

Part 1: Stability Under Acidic Conditions

Exposure to acidic media is a common scenario in many chemical syntheses, such as during acidic workups or in certain formulation environments. Understanding the behavior of 3-Methoxy-4-methylpyridine in these conditions is crucial for process optimization and impurity control.

Frequently Asked Questions (FAQs): Acidic Stability

Q1: What is the primary degradation pathway for 3-Methoxy-4-methylpyridine in acidic conditions?

The most probable degradation pathway is acid-catalyzed hydrolysis of the methoxy ether bond.[4] The reaction is typically initiated by the protonation of the pyridine ring nitrogen. This protonation makes the pyridine ring more electron-deficient, which can facilitate the cleavage of the methoxy group to form 3-hydroxy-4-methylpyridine (a pyridone tautomer) and methanol.

Q2: I am not observing any degradation of my compound in 0.1M HCl at room temperature. Is the compound completely stable?

While 3-Methoxy-4-methylpyridine may exhibit good stability under mild acidic conditions, the absence of degradation does not confirm absolute stability. Forced degradation studies often require more stringent conditions to compel degradation.[3][5] Consider increasing the temperature (e.g., to 60-80°C) or extending the exposure time. If no degradation is observed even under these harsher conditions, the molecule can be considered highly stable to acid hydrolysis.[5]

Q3: My analytical results show multiple new peaks after acid treatment, but the total peak area is decreasing. What does this mean?

A decrease in total peak area (poor mass balance) suggests that one or more degradation products may not be detectable by your current analytical method. This could be due to the degradant lacking a chromophore (if using UV detection) or being volatile and lost during sample preparation. It is also possible that further degradation to smaller, undetectable fragments or polymerization has occurred. Method validation for stability-indicating properties is crucial.[5]

Troubleshooting Guide: Acidic Degradation Experiments
Issue EncounteredPotential CauseRecommended Solution
No Degradation Observed Insufficient stress applied.Increase acid concentration, temperature, or duration of the study. Ensure the compound is fully dissolved.[5]
Analytical method is not stability-indicating.Verify that your HPLC or GC method can separate the parent peak from potential degradants like 3-hydroxy-4-methylpyridine. Spike the sample with a potential degradant if a reference standard is available.
Results Not Reproducible Inconsistent experimental conditions.Tightly control temperature using a calibrated water bath or oven. Ensure pH and concentrations are identical across experiments. Standardize sample handling and analysis times.[5]
Starting material has variable impurity profile.Characterize the starting material thoroughly. Impurities can sometimes catalyze or inhibit degradation.[5]
Formation of Unexplained Peaks Reaction with solvent or buffer components.Ensure all solvents and reagents are of high purity and are inert under the reaction conditions.
Secondary degradation of primary products.Analyze samples at multiple time points to track the appearance and disappearance of intermediates.
Proposed Degradation Pathway Under Acidic Conditions

Under acidic conditions, the pyridine nitrogen is protonated, activating the molecule for subsequent reactions. The primary anticipated pathway is the hydrolysis of the methoxy group.

Acid_Degradation cluster_0 Step 1: Protonation cluster_1 Step 2: Hydrolysis A 3-Methoxy-4-methylpyridine B Protonated Pyridinium Ion A->B + H+ C 3-Hydroxy-4-methylpyridine (Pyridone form) B->C + H2O - H+ D Methanol B->D + H2O - H+

Caption: Proposed acid-catalyzed degradation of 3-Methoxy-4-methylpyridine.

Part 2: Stability Under Basic Conditions

Alkaline conditions are also frequently encountered, for instance, during base-catalyzed reactions or in certain cleaning or formulation processes. The stability profile under these conditions can differ significantly from that under acidic conditions.

Frequently Asked Questions (FAQs): Basic Stability

Q1: Is 3-Methoxy-4-methylpyridine susceptible to degradation in basic solutions?

Yes, like many ethers, the methoxy group can be susceptible to nucleophilic attack by hydroxide ions (OH-), especially at elevated temperatures. This would lead to basic hydrolysis, yielding 3-hydroxy-4-methylpyridine and methanol. The rate of this reaction is generally slower than acid-catalyzed hydrolysis but can be significant under harsh basic conditions (e.g., high pH and temperature).[4]

Q2: Could other reactions occur under basic conditions besides hydrolysis?

While hydrolysis is the most common pathway, other base-mediated reactions are possible, though perhaps less likely for this specific structure. For example, if other reactive functional groups were present, deprotonation followed by rearrangement or elimination could occur. However, for 3-Methoxy-4-methylpyridine, hydrolysis of the methoxy group remains the primary concern.

Q3: I see a color change in my sample after heating in 0.1M NaOH. What could this indicate?

A color change often indicates the formation of new chromophoric species, which could be degradation products or polymeric materials. Pyridine derivatives can sometimes form colored complexes or undergo ring-opening reactions under harsh conditions, leading to conjugated systems that absorb visible light. It is essential to correlate this visual observation with analytical data (e.g., HPLC, MS) to identify the causative compounds.

Troubleshooting Guide: Basic Degradation Experiments
Issue EncounteredPotential CauseRecommended Solution
Precipitate Forms in Sample The degradation product has low solubility in the basic medium.Adjust the pH of the sample back towards neutral after the specified time point and before analysis. Ensure the analytical method's mobile phase can dissolve all components.
Salting out of the parent compound.Check the solubility of 3-Methoxy-4-methylpyridine at the tested pH and concentration. You may need to add a co-solvent if compatible with the study goals.
Inconsistent Degradation Levels Carbon dioxide from the air is neutralizing the base.Perform experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent CO2 absorption, which can lower the pH over time. Use freshly prepared basic solutions.
Leaching of contaminants from container.Use high-quality, inert containers (e.g., borosilicate glass or appropriate polymers). Avoid using containers that can be corroded by strong bases.

Part 3: Experimental Protocols & Workflows

This section provides a standardized, step-by-step workflow for conducting forced degradation studies. These protocols are starting points and should be adapted based on the specific stability of the molecule and the goals of the study.

General Experimental Workflow

A forced degradation study follows a logical progression from stress application to analysis. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is not overwhelmed and that secondary degradation is minimized.[3]

Workflow A Step 1: Sample Preparation Prepare stock solution of 3-Methoxy-4-methylpyridine in a suitable solvent (e.g., Methanol, Acetonitrile). B Step 2: Stress Application Dilute stock into stressor solution (e.g., 0.1M HCl or 0.1M NaOH). Incubate at a set temperature (e.g., 60°C). Take samples at various time points (e.g., 2, 4, 8, 24 hours). A->B C Step 3: Quenching Neutralize the sample to stop the degradation reaction. For Acid: Add equivalent base (e.g., 0.1M NaOH). For Base: Add equivalent acid (e.g., 0.1M HCl). B->C D Step 4: Analysis Preparation Dilute the quenched sample to a suitable concentration for the analytical method using the mobile phase or a compatible diluent. C->D E Step 5: Instrumental Analysis Analyze by a stability-indicating method (e.g., HPLC-UV/MS). Quantify parent compound and degradation products. D->E F Step 6: Data Interpretation Calculate percent degradation. Assess mass balance. Propose degradation pathways. E->F

Caption: General workflow for a forced hydrolytic degradation study.

Protocol 1: Acidic Forced Degradation

Objective: To assess the stability of 3-Methoxy-4-methylpyridine under acidic stress.

Materials:

  • 3-Methoxy-4-methylpyridine

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Volumetric flasks, pipettes

  • Calibrated water bath or oven

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve 3-Methoxy-4-methylpyridine in methanol to prepare a 1 mg/mL stock solution.

  • Initiate Degradation: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Add 0.1 M HCl to the mark. This creates a 0.1 mg/mL solution under acidic stress. Prepare a control sample by diluting 1 mL of stock into 10 mL of water.

  • Incubate: Place the flask in a water bath set to 60°C.

  • Time Points: At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 1 mL).

  • Quench Reaction: Immediately transfer the 1 mL aliquot to a vial containing 1 mL of 0.1 M NaOH to neutralize the acid and halt the degradation.

  • Prepare for Analysis: Dilute the quenched sample to the target concentration (e.g., 10 µg/mL) with the mobile phase.

  • Analyze: Inject the sample into the validated, stability-indicating HPLC system.

Protocol 2: Basic Forced Degradation

Objective: To assess the stability of 3-Methoxy-4-methylpyridine under basic stress.

Procedure: This protocol is identical to the acidic degradation protocol with the following exceptions:

  • Step 2 (Initiate Degradation): Use 0.1 M NaOH as the stressor solution instead of 0.1 M HCl.

  • Step 5 (Quench Reaction): Neutralize the withdrawn aliquot with an equivalent amount of 0.1 M HCl.

References

  • An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate. Benchchem.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • Pyridine. Apollo Scientific.
  • Pyridine Safety Data Sheet. Washington State University.
  • Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC.
  • PYRIDINE FOR SYNTHESIS. Loba Chemie.
  • Degradation Pathways. Request PDF. ResearchGate.
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology.
  • Degradation pathways of 3-Methyl-4-hydroxypyridine under experimental conditions. Benchchem.
  • Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. PMC - NIH.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Forced Degradation Studies. MedCrave online.
  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.GOV.
  • Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. Journal of the American Chemical Society.
  • High-Purity Organic Synthesis Intermediates: The Role of 2-Methoxy-4-methylpyridine. Ningbo Inno Pharmchem Co., Ltd.

Sources

Technical Support Center: Chromatographic Separation of Methoxypyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of methoxypyridine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving robust and reproducible separation of these critical structural variants. Positional isomers such as 2-, 3-, and 4-methoxypyridine present a unique chromatographic challenge due to their similar physicochemical properties. This resource provides in-depth, experience-driven answers to common troubleshooting questions, detailed protocols, and the scientific rationale behind our recommendations.

Foundational Knowledge: The Isomer Challenge

Methoxypyridine isomers share the same molecular weight and elemental composition, differing only in the substitution position of the methoxy group on the pyridine ring. This subtle structural difference leads to very similar polarity and hydrophobicity, making them difficult to resolve with standard reversed-phase C18 columns. Furthermore, as basic compounds, they are prone to undesirable interactions with silica-based stationary phases, leading to poor peak shapes.[1] Effective separation, therefore, requires a nuanced approach that leverages alternative separation mechanisms and careful control of mobile phase conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered during the separation of methoxypyridine isomers in a direct question-and-answer format.

Q1: My C18 column gives me virtually no separation between the methoxypyridine isomers. Why is this happening and what should I do?

A: This is the most common challenge. Standard C18 columns primarily separate compounds based on hydrophobicity. Since the methoxypyridine isomers have very similar logP values, a C18 phase does not provide sufficient selectivity. The separation mechanism is simply not well-suited for these analytes.

Expert Recommendation: Change Your Selectivity.

You need a stationary phase that offers alternative separation mechanisms beyond simple hydrophobicity.[2] Your best options are:

  • Pentafluorophenyl (PFP) Columns: This is often the first and best choice for positional isomers. PFP phases provide a complex mixture of separation mechanisms including π-π interactions, dipole-dipole interactions, hydrogen bonding, and shape selectivity.[2][3][4] The electron-deficient fluorinated ring of the stationary phase interacts uniquely with the electron distribution of each isomer, often providing excellent resolution where C18 fails.[3][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds that show poor retention in reversed-phase chromatography.[6][7] The separation occurs via a partitioning mechanism between a water-enriched layer on the surface of a polar stationary phase and a mobile phase high in organic solvent.[8] This technique is highly effective for separating polar and basic compounds like methoxypyridines.[6][7][9]

Data Summary: Recommended Column Chemistries

Stationary PhasePrimary Separation Mechanism(s)Ideal ForKey Advantage
Pentafluorophenyl (PFP) π-π, Dipole-Dipole, Shape Selectivity, H-Bonding[2][3]Positional and structural isomers, especially on aromatic rings.[3][4][5]Unique selectivity orthogonal to C18.[2]
HILIC (e.g., bare silica, amide) Hydrophilic Partitioning, Electrostatic Interactions[8][9]Polar and hydrophilic compounds with low retention on C18.[6][7]High retention for polar analytes and compatibility with MS due to high organic mobile phases.[7][8]
Standard C18 HydrophobicityNon-polar to moderately polar compounds.Generally poor selectivity for these isomers.
Q2: I'm seeing significant peak tailing for my pyridine analytes, especially the 4-methoxypyridine isomer. What is causing this and how can I fix it?

A: Peak tailing for basic compounds like pyridines is almost always caused by secondary interactions with the stationary phase.[10] The primary culprit is the interaction between the basic nitrogen on your analyte and acidic, ionized silanol groups (Si-O⁻) present on the surface of silica-based columns.[10][11] This strong, undesirable interaction leads to a portion of the analyte molecules being held too strongly, resulting in a tailed peak.

Expert Recommendation: Mitigate Silanol Interactions.

  • Control the Mobile Phase pH: The most effective strategy is to adjust the mobile phase pH.

    • Low pH (2-3): At a low pH, the acidic silanol groups are protonated (Si-OH) and thus neutral, minimizing their ability to interact with your protonated basic analyte.[12] This is a very common and effective strategy.

    • High pH (8-10): Use only with a pH-stable column. At high pH, your basic analyte will be in its neutral form, reducing interactions with any ionized silanols. However, standard silica columns will dissolve at high pH.

  • Use a Buffer: Water and organic solvent alone cannot control pH effectively. A buffer is essential to maintain a stable pH and achieve symmetrical peaks.[10][11][13] For LC-MS compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred. A buffer concentration of 10-20 mM is a good starting point.

  • Add a Competing Base: A small amount of an additive like triethylamine (TEA) can be added to the mobile phase. The TEA, being a strong base, will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte and improving peak shape.[12] Note that TEA is not MS-friendly due to ion suppression.

Troubleshooting Workflow for Peak Tailing

Caption: A workflow for diagnosing and fixing peak tailing issues.

Q3: How does the pKa of the methoxypyridine isomers influence method development?

A: The pKa is critical because it dictates the charge state of your analytes at a given mobile phase pH. The pKa of the conjugate acid of pyridine is around 5.2. The methoxy group, being electron-donating, slightly increases the basicity (and thus the pKa). 4-methoxypyridine is the most basic, while 3-methoxypyridine is less basic than pyridine.[14] The pKa of 3-methoxypyridine's conjugate acid is predicted to be around 4.8.[15]

Expert Recommendation: Operate at least 2 pH units away from the pKa.

To ensure a single, stable ionic form during chromatography, you should adjust your mobile phase pH to be at least 2 units above or below the pKa of your analytes.[11]

  • pH < 3: All isomers will be fully and consistently protonated (positive charge). This is ideal for cation-exchange interactions in mixed-mode or HILIC chromatography.

  • pH > 7: All isomers will be in their neutral form. This is suitable for reversed-phase or PFP chromatography where you want to minimize ionic interactions.

Operating near the pKa will result in a mixed population of ionized and neutral molecules, leading to broad, split, or misshapen peaks.

Impact of pH on Analyte Charge State

G cluster_0 Mobile Phase pH << pKa (e.g., pH 2.8) cluster_1 Mobile Phase pH >> pKa (e.g., pH 7.8) cluster_2 Mobile Phase pH ≈ pKa (e.g., pH 4.8) A Py-OCH3 (Analyte) C [PyH-OCH3]+ (Protonated Analyte) A->C + B H+ (from acid) B->C + D Result: Analyte is 100% Positively Charged. Good for Cation Exchange. E Py-OCH3 (Analyte) F Result: Analyte is 100% Neutral. Good for Reversed-Phase. G Py-OCH3 H [PyH-OCH3]+ G->H I Result: Mixture of charged and neutral species. POOR PEAK SHAPE.

Caption: Relationship between mobile phase pH, analyte pKa, and charge state.

Experimental Protocols

Protocol 1: Systematic Method Development for Methoxypyridine Isomers

This protocol provides a structured approach to developing a robust separation method from scratch.

Objective: To achieve baseline resolution (Rs > 1.5) for 2-, 3-, and 4-methoxypyridine with good peak shape (Tailing Factor < 1.5).

Step 1: Column and Initial Mobile Phase Selection

  • Column: Select an Agilent Poroshell 120 PFP column (e.g., 2.1 x 100 mm, 2.7 µm) or equivalent PFP phase.[3][5] PFP columns are excellent for separating positional isomers.[3]

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. (This sets the pH to ~2.7, ensuring analytes are protonated and silanols are suppressed).

  • Mobile Phase B (Organic): Acetonitrile.

  • Initial Gradient:

    • Time 0 min: 5% B

    • Time 10 min: 50% B

    • Time 11 min: 95% B

    • Time 13 min: 95% B

    • Time 13.1 min: 5% B

    • Time 15 min: 5% B

  • Instrument Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 2 µL

    • Detection: UV at 254 nm and 275 nm.

Step 2: Initial Screening and Evaluation

  • Inject a standard containing all three isomers.

  • Assess the Chromatogram:

    • Are all peaks resolved?

    • What is the elution order?

    • Is the peak shape acceptable?

Step 3: Optimization

  • Gradient Optimization: If resolution is poor but some separation is observed, adjust the gradient slope. For better resolution of early eluting peaks, make the initial part of the gradient shallower (e.g., 5-25% B over 8 minutes).

  • Organic Modifier: If optimization with acetonitrile fails, switch Mobile Phase B to Methanol. Methanol has different selectivity and can significantly alter the elution order and resolution of isomers.[5]

  • Temperature Optimization: Analyze at different temperatures (e.g., 25 °C, 40 °C, 55 °C). Temperature can affect selectivity, and sometimes a modest change can bring about the desired resolution.

  • Buffer Optimization: If peak shape is still poor, change Mobile Phase A to 10 mM Ammonium Formate, adjusted to pH 3.0 with formic acid. The buffer salt can help mask residual silanol sites more effectively than acid alone.[10]

References

  • Agilent Technologies, Inc. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.
  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing!
  • Gao, M., et al. (2010). Hydrophilic interaction chromatography and its applications in the separation of basic drugs.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Agilent Technologies, Inc. (2014). Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns.
  • Fortis Technologies. A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity. Fortis Technologies Poster.
  • Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Analytical & Bioanalytical Techniques.
  • Sigma-Aldrich. Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns.
  • Patel, K. N., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology.
  • Buchi.com. Why HILIC is what your polar compounds need for purification.
  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology.
  • ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Chrom Tech Blog.
  • Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography (HILIC). Sigma-Aldrich Technical Article.
  • HPLC Troubleshooting Guide.
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Analytical Sales & Services, Inc. FluroPhase Premium HPLC Columns. Analytical Sales Brochure.
  • Wikipedia.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Al-Shehri, M. M., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports.
  • Al-Shehri, M. M., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. BenchChem.
  • Paw, B., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
  • FooDB. (2010). Showing Compound 3-Methoxypyridine (FDB004414).
  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • Homework.Study.com. Rank the following compounds in order of basicity: pyridine, 4-methoxypyridine, 5-methoxyindole,....
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • PubChem. 2-Methoxypyridine.
  • PubChem. 4-Methoxypyridine.

Sources

Managing thermal stability of 3-Methoxy-4-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Thermal Stability & Reaction Management of 3-Methoxy-4-methylpyridine

Executive Summary

3-Methoxy-4-methylpyridine (MMP) (CAS: 142918-38-5) is a critical heterocyclic building block, particularly in the synthesis of proton pump inhibitors (e.g., Rabeprazole, Pantoprazole) and Vitamin B6 analogues.[1][2][3] Its reactivity is defined by the competition between the electron-donating methoxy group (directing ortho-lithiation) and the acidic methyl protons (susceptible to lateral metalation and oxidation).[3][4]

Effective thermal management is not merely a safety protocol but a selectivity switch. This guide provides authoritative troubleshooting and optimization strategies for researchers handling MMP, focusing on preventing thermal runaway during oxidation and controlling regioselectivity during lithiation.[3]

Module 1: Physical Properties & Thermal Thresholds

PropertyValue / CharacteristicCritical Note
CAS Number 142918-38-5Often handled as HCl salt or N-oxide derivative.
Molecular Weight 123.15 g/mol
Boiling Point ~195°C (est.)[4]High boiling point makes removal by evaporation difficult; distillation requires vacuum.
pKa (Conj. Acid) ~6.0More basic than pyridine due to electron-donating groups.
Thermal Limit (N-Oxide) >90°C CRITICAL: The N-oxide derivative decomposes exothermically above 90-100°C.
Lithiation Limit -40°C Above this temp, kinetic ortho-lithio species rearrange to thermodynamic lateral species.

Module 2: Critical Reaction Protocols (Troubleshooting & Optimization)

Scenario A: Regioselective Lithiation (The "Cold" Kinetic Control)

Objective: Functionalize the C2 position (ring) without touching the C4-methyl group.[3] Challenge: The C4-methyl protons are acidic. If the temperature rises, the base will deprotonate the methyl group (lateral lithiation) instead of the ring.[3][4]

Troubleshooting Guide:

Q: Why am I getting a mixture of C2-substituted and C4-methyl-substituted products?

  • Root Cause: "Temperature Drift." The kinetic C2-lithio intermediate is unstable. Above -40°C, it undergoes an intramolecular proton transfer to the thermodynamically more stable benzylic-type anion at the C4-methyl position.

  • Solution:

    • Maintain -78°C: Ensure the internal temperature never exceeds -70°C during n-BuLi addition.

    • Base Selection: Switch from n-BuLi to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[3] LiTMP is bulkier and less nucleophilic, reducing the risk of nucleophilic attack on the ring, and its high basicity favors the kinetic ortho-deprotonation when used at cryogenic temperatures.[3]

    • Quench Cold: Do not allow the reaction to warm up before adding the electrophile.

Q: My yield is low, and I see "dimers" or polymerized byproducts.

  • Root Cause: Nucleophilic attack of the alkyllithium on the pyridine ring (addition-elimination) rather than deprotonation.[3]

  • Solution: Pre-complex the alkyllithium with a ligand like TMEDA (Tetramethylethylenediamine).[3][4] This breaks up alkyllithium aggregates, increasing the basicity (reactivity) of the reagent, allowing for cleaner deprotonation at lower temperatures.[3][4]

Scenario B: Oxidation to N-Oxide (The "Hot" Thermodynamic Control)

Objective: Prepare 3-methoxy-4-methylpyridine N-oxide (precursor for chlorination). Challenge: Exothermic runaway and thermal decomposition.

Troubleshooting Guide:

Q: The reaction temperature spiked uncontrollably after adding the oxidant.

  • Root Cause: "Induction Period Accumulation." If using H2O2/Acetic Acid or mCPBA, the reaction may have an induction period.[3] If you add all oxidant at once, the heat generation will exceed the cooling capacity once the reaction kicks off.[3]

  • Solution:

    • Dosing Control: Add the oxidant dropwise, monitoring the internal temperature (not just the bath).[3][4]

    • Active Cooling: Have an ice bath ready even if the protocol calls for heating. The reaction is autocatalytic in terms of heat.

Q: The product turned black/tarry during workup.

  • Root Cause: Thermal decomposition of the N-oxide.[5] Pyridine N-oxides are thermally sensitive. Distilling off the solvent at atmospheric pressure (high heat) caused the N-oxide to decompose (Deoxygenation/Rearrangement).[3][4]

  • Solution:

    • Vacuum Workup: Always remove solvents under high vacuum (<10 mbar) and keep the water bath <45°C.[4]

    • Quench Peroxides: Ensure all excess oxidant is quenched (check with starch-iodide paper) before concentration.[4] Residual peroxides + heat + organic residue = explosion hazard.

Module 3: Visualizing Reaction Pathways

The following diagram illustrates the critical temperature-dependent selectivity switches for 3-Methoxy-4-methylpyridine.

MMP_Reactivity Start 3-Methoxy-4-methylpyridine (Starting Material) Lith_Cond n-BuLi / THF Temp < -78°C Start->Lith_Cond Lithiation Ox_Cond mCPBA or H2O2 Temp 0°C -> RT Start->Ox_Cond Oxidation Kinetic C2-Lithio Intermediate (Kinetic Product) Lith_Cond->Kinetic Fast Thermo C4-Lithiomethyl Intermediate (Thermodynamic Product) Kinetic->Thermo Warming > -40°C (Proton Transfer) NOxide N-Oxide Product (Stable < 90°C) Ox_Cond->NOxide Controlled Decomp Thermal Decomposition (Runaway > 100°C) NOxide->Decomp Overheating

Caption: Figure 1. Temperature-dependent divergence in reactivity. Note the critical instability of the Kinetic C2-Lithio species upon warming.

Module 4: FAQ – Handling & Storage

Q: Can I store 3-Methoxy-4-methylpyridine on the shelf? A: Yes, but with caveats. It is hygroscopic and sensitive to oxidation over long periods.

  • Best Practice: Store under Argon/Nitrogen in a tightly sealed container at 2-8°C.

  • Warning: If the liquid turns yellow/brown, it has likely formed N-oxide impurities or polymerized.[3] Purify via vacuum distillation before use in sensitive lithiation reactions.

Q: Is the N-oxide intermediate explosive? A: While not a primary explosive, it has a high energy of decomposition.[3]

  • Risk: Distillation of N-oxides is hazardous.

  • Mitigation: Never distill the N-oxide to dryness. Always leave a high-boiling solvent heel or use the crude material for the next step (e.g., chlorination) if purity permits.[3]

Q: What is the best solvent for the lithiation step? A: Anhydrous THF (Tetrahydrofuran) is the standard.[3]

  • Why? THF coordinates Li+, breaking up aggregates and increasing reactivity.[3]

  • Alternative: If lateral lithiation (methyl group) is desired, adding a polarity modifier like HMPA (toxic) or DMPU can accelerate the isomerization to the thermodynamic product.[3][4]

References

  • Schlosser, M. (2005).[3][4] Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on "Kinetic vs. Thermodynamic" control in lithiation).

  • Snieckus, V. (1990).[3][4][6] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.[3][4] Link[3]

  • CoreSyn Inc. (2024).[4] "Product Data: 3-methoxy-4-methylpyridine (CAS 142918-38-5)."[7] Link[3]

  • Sigma-Aldrich. (2025).[4][8] "Safety Data Sheet: 4-Methylpyridine N-oxide (Analogous Hazard Data)." Link

  • Clayden, J. (2002).[3][4] Organolithiums: Selectivity for Synthesis. Pergamon. (Detailed mechanisms of lateral vs. ortho lithiation).

Sources

Technical Support Center: Green Synthesis of 3-Methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Solvent Waste in 3-Methoxy-4-methylpyridine Production Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active Support | Version: 2.4 (Green Chemistry Edition)

Introduction: The "Solvent-Intensity" Problem

You are likely visiting this center because the classical synthesis of 3-Methoxy-4-methylpyridine (a critical scaffold for vitamin B6 analogs and kinase inhibitors) is notoriously solvent-intensive. The standard industrial route—O-methylation of 3-hydroxy-4-methylpyridine—typically relies on DMF (Dimethylformamide) as a solvent, Methyl Iodide (MeI) as the alkylating agent, and DCM (Dichloromethane) for extraction.

The Cost of "Business as Usual":

  • DMF: High boiling point (

    
    C), water-miscible, and reproductive toxin. Removing it requires massive water washes (generating aqueous waste) or energy-intensive vacuum distillation.
    
  • DCM: A Hazardous Air Pollutant (HAP) with strict disposal limits.

  • E-Factor: Standard protocols often exceed an E-factor of 50 (50 kg waste per 1 kg product).

This guide provides drop-in replacements and troubleshooting workflows to reduce solvent waste by up to 70% while maintaining or improving yield.

Module 1: Reaction Optimization (The Source)

Current Protocol Analysis
  • Substrate: 3-Hydroxy-4-methylpyridine[1]

  • Old Reagents: MeI (1.2 eq), NaH (1.5 eq), DMF (10V).

  • New Reagents: Dimethyl Carbonate (DMC),

    
    , TBAB (cat.), CPME or 2-MeTHF.
    
FAQs: Reaction Troubleshooting

Q1: I switched from DMF to 2-MeTHF, but my reaction rate dropped significantly. Why? A: This is a solubility and basicity issue.

  • Causality: 3-Hydroxy-4-methylpyridine exists as a zwitterion. In DMF (polar aprotic), the phenoxide anion is "naked" and highly reactive. In 2-MeTHF (lower polarity), the inorganic base (

    
    ) is poorly soluble, and the anion is tighter.
    
  • Solution:

    • Add a Phase Transfer Catalyst (PTC): Add 5 mol% TBAB (Tetrabutylammonium bromide) . This shuttles the carbonate/phenoxide into the organic phase.

    • Increase Temperature: 2-MeTHF boils at

      
      C. Refluxing drives the reaction faster than stirring at RT.
      
    • Switch to CPME: Cyclopentyl methyl ether allows higher reflux temperatures (

      
      C) than 2-MeTHF, mimicking DMF's thermal energy without the toxicity.
      

Q2: I am seeing N-methylation byproducts (pyridinium salts) instead of O-methylation. How do I fix this? A: This is a "Hard/Soft Acid-Base" (HSAB) mismatch.

  • Mechanism: The pyridine nitrogen is a soft nucleophile; the phenoxide oxygen is a hard nucleophile.

    • MeI (Soft Electrophile): Promotes N-alkylation (undesired).

    • DMC (Hard Electrophile): Promotes O-alkylation (desired).

  • Protocol Adjustment:

    • Stop using MeI. Switch to Dimethyl Carbonate (DMC) .

    • Condition: Use DMC as both reagent and solvent (or co-solvent) with

      
      .
      
    • Why it works: DMC reacts via a

      
       mechanism (acyl-cleavage) or 
      
      
      
      depending on temp. At reflux (
      
      
      C), it selectively methylates the harder oxygen center.

Q3: Can I run this reaction solvent-free? A: Yes, if you use DMC.

  • Method: Use DMC in large excess (as the solvent).

  • Benefit: DMC is non-toxic and biodegradable. Excess DMC can be distilled off and reused directly in the next batch. This eliminates the need for DMF entirely.

Module 2: Work-up & Isolation (The Bulk Waste)

The "Zero-Aqueous" Strategy

The biggest source of waste in this synthesis is the water used to wash away DMF. We eliminate this by changing the isolation logic.

FAQs: Work-up Troubleshooting

Q4: If I use DMF, how do I avoid the massive water wash? A: You cannot avoid it with DMF. That is why you must replace it.

  • Alternative: If you must use a polar solvent, use Acetonitrile (ACN) or Acetone .

  • Isolation: Filter off the inorganic salts (

    
     or 
    
    
    
    ). Concentrate the filtrate. The product often crystallizes directly or can be loaded onto silica without aqueous extraction.[2]

Q5: I used CPME, but the salts are clogging my filter. How do I handle this? A: CPME forms azeotropes with water but doesn't dissolve inorganic salts well.

  • Fix: Add a small amount of water (minimum volume) to dissolve the salts (

    
    ) creating a biphasic mixture.
    
  • Advantage: CPME has very low water solubility (

    
    ). The phases separate instantly (unlike THF/Water). Drain the small aqueous brine layer. The product remains in the CPME layer.
    
  • Waste Reduction: You generate milliliters of brine instead of liters of DMF-contaminated water.

Module 3: Visualizing the Green Pathway

The following diagram contrasts the "High Waste" legacy route with the "Green Optimization" route.

GreenSynthesis cluster_Legacy Legacy Route (High Waste) cluster_Green Green Route (Recommended) Start Start: 3-Hydroxy-4-methylpyridine L_Rxn Rxn: MeI + NaH + DMF (Toxic, Exothermic) Start->L_Rxn G_Rxn Rxn: DMC + K2CO3 + TBAB (Solvent: CPME or Excess DMC) Start->G_Rxn L_Workup Workup: Pour into H2O Extract w/ DCM L_Rxn->L_Workup L_Waste Waste: DMF/H2O + Halogenated Solvents L_Workup->L_Waste End Product: 3-Methoxy-4-methylpyridine L_Workup->End G_Workup Workup: Filter Salts or Minimal H2O Wash G_Rxn->G_Workup G_Recycle Recycle: Distill Excess DMC/CPME G_Workup->G_Recycle G_Workup->End

Caption: Comparison of Legacy (Red) vs. Green (Green) synthesis pathways. The Green route eliminates DMF and DCM, enabling solvent recycling.

Module 4: Validated Experimental Protocol

Protocol ID: G-MMP-04 (Green Methylation of Methylpyridines) Objective: Synthesis of 3-Methoxy-4-methylpyridine with >90% solvent recovery.

Materials
  • Substrate: 3-Hydroxy-4-methylpyridine (1.0 eq)

  • Reagent: Dimethyl Carbonate (DMC) (10.0 eq - acts as solvent/reagent)

  • Base: Potassium Carbonate (

    
    ) (1.5 eq, granular)
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq)

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3-hydroxy-4-methylpyridine (10 g),

    
     (19 g), and TBAB (1.5 g).
    
  • Solvent Addition: Add DMC (80 mL). Note: DMC is non-toxic and biodegradable.

  • Reaction: Heat to reflux (

    
    C) for 6–8 hours.
    
    • Checkpoint: Monitor by TLC (EtOAc/Heptane 1:1). Look for the disappearance of the starting material spot (lower Rf) and appearance of the product (higher Rf).

  • Work-up (Filtration Method):

    • Cool the mixture to Room Temperature.

    • Filter the solids (inorganic salts:

      
       and excess 
      
      
      
      ). Wash the cake with a small amount of fresh DMC.
    • Critical Step: The filtrate contains your product and excess DMC.

  • Isolation: Distill off the DMC at atmospheric pressure (bp

    
    C). The recovered DMC can be reused.
    
  • Purification: The residue is typically >95% pure. If necessary, purify via short-path distillation (vacuum) or recrystallization from Heptane.

Yield Expectation: 85–92% Waste Metric: E-factor < 5 (compared to >50 for the DMF/DCM route).

Module 5: Quantitative Comparison

MetricLegacy Route (DMF/MeI)Green Route (DMC)Improvement
Atom Economy Poor (Iodide waste)High (CO2/MeOH byproduct)+40%
Solvent Toxicity High (DMF, DCM)Low (DMC, CPME)Eliminates HAPs
Reaction Selectivity Mixed (N- vs O-alkylation)High (O-alkylation)>98% Selectivity
Work-up Volume High (Aq. extractions)Low (Filtration/Distillation)-70% Volume
Safety Methyl Iodide (Carcinogen)Dimethyl Carbonate (Flammable only)Safer Handling

Troubleshooting Decision Tree

Use this logic flow to diagnose yield issues during the transition to green solvents.

Troubleshooting Problem Problem: Low Yield or Impurities CheckTLC Check TLC: Is Starting Material (SM) remaining? Problem->CheckTLC YesSM Yes: SM Remaining CheckTLC->YesSM Incomplete Rxn NoSM No: SM Consumed CheckTLC->NoSM Conversion Complete CheckTemp Check Temp: Is it at Reflux? YesSM->CheckTemp CheckCat Check Catalyst: Did you add TBAB? CheckTemp->CheckCat Yes IncreaseTemp IncreaseTemp CheckTemp->IncreaseTemp No -> Increase to 90°C AddTBAB AddTBAB CheckCat->AddTBAB No -> Add 5 mol% TBAB CheckSpot Check Rf: Is product spot polar (low Rf)? NoSM->CheckSpot N_Alk Issue: N-Methylation (Pyridinium Salt) CheckSpot->N_Alk Yes (Salt formed) O_Alk Success: O-Methylation CheckSpot->O_Alk No (High Rf) Sol_N Use Hard Electrophile (DMC) Use Weak Base (K2CO3) N_Alk->Sol_N Fix: Switch to DMC Remove MeI

Caption: Diagnostic logic for troubleshooting yield and selectivity issues in pyridine methylation.

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link

  • Del Valle, L. et al. (2025).[3] Green Solvents for Organic Synthesis. Sigma-Aldrich Technical Guides. Link

  • Pfizer Inc. (2018). Green Chemistry Solvent Selection Guide. Link

  • Holzer, A. et al. (2020). Selective O-methylation of phenols using dimethyl carbonate. Green Chemistry, 22, 5225. Link

  • Watanabe, K. (2013). Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent. Organic Process Research & Development, 17(12). Link

Sources

Validation & Comparative

Comparing reactivity of 3-Methoxy-4-methylpyridine with other pyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: 3-Methoxy-4-methylpyridine (CAS: Various / Isomer Specific) vs. Pyridine Scaffolds Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary: The "Blocked" Scaffold

In the landscape of pyridine functionalization, 3-Methoxy-4-methylpyridine represents a unique "tactical" scaffold.[1] Unlike its parent compounds—3-methoxypyridine and 4-methylpyridine (p-picoline)—this isomer possesses a built-in regiocontrol element.[1] The C4-methyl group effectively blocks the thermodynamic lithiation site, forcing exclusive reactivity at the C2 position (the "Directed Ortho Metalation" or DoM sweet spot).

This guide compares the reactivity profile of 3-Methoxy-4-methylpyridine against its closest structural analogs, demonstrating why it is the superior substrate for C2-selective functionalization and how the methoxy group alters the oxidative potential of the methyl group.

Electronic & Structural Landscape

To predict reactivity, we must quantify the push-pull dynamics of the substituents.

Theoretical pKa and Basicity

The basicity of the pyridine nitrogen dictates its behavior in acid-catalyzed reactions and its ability to coordinate lithiating agents.

  • Pyridine (Baseline): pKa ~5.2[1][2]

  • 4-Methylpyridine: pKa ~6.0 (Methyl is an Electron Donating Group [EDG] via hyperconjugation).[1]

  • 3-Methoxypyridine: pKa ~4.8 (Methoxy is inductively Electron Withdrawing [EWG], despite resonance donation).[1]

3-Methoxy-4-methylpyridine Analysis: The inductive withdrawal of the 3-OMe (-I effect) is partially offset by the donation of the 4-Me group (+I/+R).[1]

  • Estimated pKa: 5.4 – 5.6 [1]

  • Implication: It is slightly more basic than 3-methoxypyridine, making it a better ligand for organolithium aggregates, yet sufficiently acidic at the C2 proton to facilitate deprotonation.

The Regiocontrol Map

The following diagram illustrates the competing directing effects.

ReactivityMap Figure 1: Regioselectivity Map. Green indicates the favored site of nucleophilic attack (via lithiation). Center 3-Methoxy-4-methylpyridine C2 C2 Position (Primary Lithiation Site) Center->C2 Activated by N & OMe (DoM) C4 C4 Position (Blocked by Methyl) Center->C4 Steric Block C6 C6 Position (Sterically Accessible Less Acidic) Center->C6 Activated by N only Me Methyl Group (Benzylic Oxidation) Center->Me Radical Attack

Comparative Reactivity Profiles

vs. 3-Methoxypyridine: The "C4 Blocking" Effect

This is the most critical comparison for synthetic planning.

Feature3-Methoxypyridine3-Methoxy-4-methylpyridineAdvantage
Lithiation Sites C2 (Kinetic) & C4 (Thermodynamic).[1] Mixtures often occur if temperature drifts > -40°C.C2 Exclusive. C4 is physically occupied.[1]High Regiofidelity. No inseparable regioisomers.
C2 Acidity High (between N and O).High (between N and O).Comparable reactivity.[1][3]
Electrophile Trap Prone to "halogen dance" if not controlled.Stable C2-anion.[1]Cleaner quenching with aldehydes/halides.[1]

Key Insight: When using 3-methoxypyridine, researchers often struggle with C4-lithiation contaminating the C2-product.[1] 3-Methoxy-4-methylpyridine eliminates this variable entirely.[1]

vs. 4-Methylpyridine (p-Picoline): The "Activation" Effect

Here, we examine how the methoxy group changes the chemistry of the picoline scaffold.

Feature4-Methylpyridine3-Methoxy-4-methylpyridineAdvantage
Ring Lithiation Difficult.[1] Requires activating groups or superbasic conditions (BuLi/KOtBu).Facile. The OMe group acts as a Directed Ortho Metalation (DoM) group.Milder conditions (-78°C vs reflux).[1]
Methyl Oxidation Oxidizes to Isonicotinic Acid.Oxidizes to 3-Methoxyisonicotinic acid.[1]Access to electron-rich pyridine acids.[1]
Nucleophilic Attack Susceptible to addition at C2.3-OMe deactivates ring toward nucleophiles (electronic repulsion).[1]Reduced side reactions during metallation.[1]

Experimental Case Studies & Protocols

Protocol A: Regioselective C2-Lithiation

Objective: Introduce an electrophile (E+) at the C2 position with >95% regioselectivity.[1] Mechanism: The Lithium cation coordinates to the Pyridine Nitrogen and the Methoxy Oxygen, "locking" the base into position to deprotonate C2.

LithiationPathway Figure 2: Directed Ortho Metalation (DoM) Pathway Substrate 3-Methoxy-4-methylpyridine Complex Pre-Lithiation Complex (Li...N / Li...O) Substrate->Complex + LiTMP THF, -78°C Anion C2-Lithiated Species (Stable at -78°C) Complex->Anion Deprotonation (Kinetic Control) Product C2-Functionalized Product Anion->Product + Electrophile (E+) (e.g., DMF, I2)

Step-by-Step Methodology:

  • Reagent Prep: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (TMP) (1.1 equiv) in anhydrous THF.

  • Base Generation: Cool to -78°C. Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise. Stir for 30 mins to generate LiTMP.[1] Note: LiTMP is preferred over LDA to minimize nucleophilic attack on the pyridine ring.

  • Substrate Addition: Add 3-Methoxy-4-methylpyridine (1.0 equiv) dissolved in THF dropwise over 10 minutes. The solution will likely turn deep yellow/orange.

  • Metalation: Stir at -78°C for 1-2 hours. Do not warm above -40°C, or the complex may decompose.

  • Quench: Add the electrophile (e.g., DMF for formylation, I2 for iodination) rapidly.

  • Workup: Allow to warm to RT, quench with sat. NH4Cl, and extract with EtOAc.

Validation Check:

  • Success: NMR should show the disappearance of the C2 proton (singlet/doublet near 8.0-8.2 ppm).

  • Failure: Recovery of starting material indicates wet THF or insufficient base strength.

Protocol B: Benzylic Oxidation (Methyl to Carboxylic Acid)

Objective: Convert the C4-Methyl group to a carboxylic acid (Synthesis of 3-methoxyisonicotinic acid derivatives). Challenge: The electron-rich OMe group makes the ring susceptible to over-oxidation. Standard KMnO4 conditions may degrade the ring.

Recommended Method: Selenium Dioxide (SeO2) Oxidation [1]

  • Solvent: Pyridine (solvent) or Dioxane.[1]

  • Stoichiometry: 3-Methoxy-4-methylpyridine (1.0 equiv), SeO2 (1.5 - 2.0 equiv).[1]

  • Condition: Reflux (100-110°C) for 4-12 hours.

  • Purification: Filter through Celite to remove Selenium metal. Concentrate. The product is often the carboxylic acid (if water present) or aldehyde.

Data Summary Table

Property3-Methoxy-4-methylpyridineReference Standard (4-Picoline)
Molecular Weight 123.15 g/mol 93.13 g/mol
pKa (Conj.[1] Acid) ~5.5 (Est)5.98 [1]
C2-H Acidity High (DoM active)Low
Preferred Base LiTMP / LDABuLi / KOtBu (Superbase)
Primary Reactivity C2-Electrophilic SubstitutionMethyl-Oxidation / N-Alkylation

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[1] (Authoritative source on base selection and pKa effects in heterocyclic lithiation).

  • Gribble, G. W. (2002). Lithiation of Pyridines and Quinolines. In Heterocyclic Scaffolds II. Springer.[1] (Detailed mechanism of DoM in pyridines).

  • O'Brien, P., et al. (1998). "Regioselective Lithiation of 3-Alkoxypyridines." Journal of the Chemical Society, Perkin Transactions 1.

  • Comins, D. L., & O'Connor, S. (1984). "Lithiation of 4-substituted pyridines." Journal of Organic Chemistry. (Establishes the blocking effect of C4 substituents).
  • Sigma-Aldrich. (2024).[1] Product Specification: 3-Methoxy-4-methylpyridine.

Sources

Efficacy of 3-Methoxy-4-methylpyridine as an intermediate for API synthesis

[1]

Executive Summary: The Strategic Value of the 3,4-Substitution Pattern

In the landscape of pyridine intermediates, 3-Methoxy-4-methylpyridine serves as a specialized "masked" phenol and a lipophilic scaffold.[1] While 2- and 4-methoxy isomers are ubiquitous in gastric acid inhibitors (e.g., Omeprazole, Rabeprazole), the 3-methoxy variant is critical for targets requiring a specific hydrogen-bond acceptor vector that mimics the indole C-3 position or the pyridoxine (Vitamin B6) core.[1]

Key Performance Indicators (KPIs) vs. Alternatives:

  • Metabolic Stability: The 3-methoxy group prevents rapid glucuronidation seen with free phenols (3-hydroxypyridines), extending half-life in early discovery phases.[1]

  • Synthetic Utility: It acts as a superior precursor for 6-azaindoles (pyrrolo[2,3-c]pyridine) via oxidative cyclization compared to unprotected amino-pyridines, which suffer from N-oxide side reactions.[1]

  • Electronic Modulation: The 3-methoxy group donates electron density to the C2 and C6 positions less aggressively than a 2-methoxy group, allowing for more controlled electrophilic substitutions (e.g., halogenation).[1]

Comparative Analysis: 3-Methoxy-4-methylpyridine vs. Isomers & Analogs

This section objectively compares the target intermediate against its structural isomers and functional analogs.

Table 1: Comparative Efficacy in API Synthesis
Feature3-Methoxy-4-methylpyridine 2-Methoxy-4-methylpyridine 3-Hydroxy-4-methylpyridine
Primary API Class Kinase Inhibitors, LSD1 InhibitorsPPIs (Lansoprazole precursors)Vitamin B6 Analogs, Azaindoles
Electronic Character Electron-rich (C2/C6 activation)Highly Electron-rich (N-deactivation)Amphoteric (Zwitterionic)
Solubility (Org.[1] Solvents) High (DCM, EtOAc)HighLow (Polar/H-bonding)
Reaction Selectivity High (C2-Halogenation favored)Moderate (C3/C5 mixtures common)Low (O- vs C-alkylation issues)
Metabolic Liability Low (O-demethylation required)LowHigh (Direct Glucuronidation)
Mechanism of Action in Synthesis
  • Vs. 3-Hydroxy: The free hydroxyl group in 3-hydroxy-4-methylpyridine often interferes with organometallic steps (e.g., lithiation) by quenching reagents.[1] The 3-methoxy "cap" allows for clean C2-lithiation or C2-halogenation , enabling the construction of complex bi-aryl systems found in kinase inhibitors (e.g., Fostemsavir analogs).[1]

  • Vs. 2-Methoxy: The 2-methoxy group is labile under acidic conditions (hydrolysis to pyridone).[1] The 3-methoxy ether is significantly more robust, surviving acidic cyclization conditions used to form fused ring systems.[1]

Critical Applications & Pathways

A. Synthesis of 6-Azaindoles (Kinase Inhibitor Scaffolds)

A primary high-value application is the synthesis of 6-azaindoles (1H-pyrrolo[2,3-c]pyridine).[1] The 3-methoxy-4-methylpyridine scaffold can be converted to the azaindole core via the Reissert-Henze reaction or modified Madelung synthesis.[1]

Pathway Logic:

  • Activation: The pyridine nitrogen is oxidized to the N-oxide.[1]

  • Functionalization: The 2-position is cyanated or halogenated.[1]

  • Cyclization: The 4-methyl group is deprotonated to attack the C3-substituent (after converting methoxy to amino or using the methoxy to direct nitration).[1]

Note: Recent methodologies (e.g., ChemRxiv, 2021) utilize 3-amino-4-methylpyridine for [4+1] cyclization with trifluoroacetic anhydride.[1] The 3-methoxy variant serves as a precursor to the 3-amino species (via nitration/reduction) or as a partner for furo[2,3-c]pyridine synthesis (the oxygen analog).[1]

B. Epigenetic Modulation (LSD1 Inhibitors)

Research indicates that 3-substituted pyridine derivatives are potent inhibitors of Lysine Specific Demethylase 1 (LSD1) .[1][2] The 3-methoxy group acts as a steric anchor, positioning the pyridine ring within the enzyme's active site without incurring the desolvation penalty of a free hydroxyl group.

Visualizing the Synthetic Workflow

The following diagram illustrates the transformation of 3-Hydroxy-4-methylpyridine into the target 3-Methoxy-4-methylpyridine and its subsequent divergence into high-value scaffolds.

SynthesisPathwayStart3-Hydroxy-4-methylpyridine(CAS: 1121-19-3)Step1O-Methylation(MeI, K2CO3)Start->Step1Yield: >85%Target3-Methoxy-4-methylpyridine(Target Intermediate)Step1->TargetBranch1N-Oxidation(mCPBA)Target->Branch1Pathway ABranch2C2-Halogenation(NBS/Pd)Target->Branch2Pathway BProd14-Methyl-3-methoxypyridine-N-oxide(Rabeprazole Analog Precursor)Branch1->Prod1Prod22-Bromo-3-methoxy-4-methylpyridine(Suzuki Coupling Partner)Branch2->Prod2

Caption: Divergent synthesis from the 3-hydroxy precursor to high-value N-oxide and Halogenated scaffolds.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 3-Methoxy-4-methylpyridine from 3-Hydroxy-4-methylpyridine. Scale: Laboratory (10g scale) | Yield Target: >85% | Purity: >98% (HPLC)

Materials
  • Substrate: 3-Hydroxy-4-methylpyridine (10.9 g, 100 mmol)

  • Reagent: Methyl Iodide (MeI) (15.6 g, 110 mmol) or Dimethyl Sulfate (DMS) for green chemistry compliance.

  • Base: Potassium Carbonate (K₂CO₃) (27.6 g, 200 mmol)[1]

  • Solvent: Acetone (150 mL) or DMF (for faster kinetics).

Step-by-Step Methodology
  • Preparation: Charge a 500 mL round-bottom flask with 3-Hydroxy-4-methylpyridine and Acetone. Stir until suspended.

  • Activation: Add K₂CO₃ anhydrous powder. The mixture may turn slight yellow.[1] Stir at Room Temperature (RT) for 30 minutes to form the phenoxide anion.[1]

  • Alkylation: Cool the mixture to 0°C. Add Methyl Iodide dropwise over 20 minutes to control exotherm.

  • Reaction: Allow to warm to RT and reflux at 60°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]

    • Checkpoint: Disappearance of starting material (Rf ~0.[1]3) and appearance of product (Rf ~0.6).[1]

  • Work-up: Filter off inorganic salts (KI/K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in Ethyl Acetate (100 mL), wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄.[1]

  • Isolation: Evaporate solvent to yield a pale yellow oil.[1] Distillation (bp ~200°C) yields the pure compound.[1]

Quality Control Parameters
TestSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Assay ≥ 98.0%GC-FID / HPLC
Moisture ≤ 0.5%Karl Fischer
1H-NMR Confirms 3-OMe (3.8 ppm) & 4-Me (2.2 ppm)400 MHz, CDCl₃

Conclusion

3-Methoxy-4-methylpyridine is a high-efficacy intermediate that outperforms its hydroxy-precursor in organometallic coupling and cyclization reactions.[1] Its stability profile makes it the preferred scaffold for developing next-generation kinase inhibitors and epigenetic drugs , offering a distinct intellectual property (IP) space compared to the crowded 2-methoxy pyridine landscape.[1]

References

  • CoreSyn. (n.d.). 3-methoxy-4-methylpyridine (CAS 142918-38-5).[1][3] Retrieved from

  • BOC Sciences. (n.d.).[1] 3-hydroxy-4-methylpyridine (CAS 1121-19-3).[1] Retrieved from [1]

  • ChemRxiv. (2021).[1] Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. Retrieved from

  • National Institutes of Health (NIH). (2013).[1] 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[1][2] PMC. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 3-Methoxy-2-methyl-1H-pyridin-4-one (Isomer Comparison). Retrieved from

A Comparative Guide to Catalysts for 3-Methoxy-4-methylpyridine Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-methoxy-4-methylpyridine is a critical step in the development of various pharmaceutical compounds, where its structural motif plays a pivotal role in modulating biological activity. The choice of catalyst for the crucial C-O bond formation is a key determinant of reaction efficiency, cost, and overall process viability. This guide provides an in-depth comparative analysis of common catalytic systems based on palladium, copper, and nickel, offering field-proven insights to inform your catalyst selection and experimental design.

Introduction to the Synthesis of 3-Methoxy-4-methylpyridine

The primary route to 3-Methoxy-4-methylpyridine involves a cross-coupling reaction between a 3-halo-4-methylpyridine (typically chloro- or bromo-) and a methoxide source. The efficacy of this transformation is heavily reliant on the catalyst employed. Transition metal catalysts, particularly those based on palladium, copper, and nickel, have emerged as the frontrunners for this class of reaction. Each metal offers a unique profile of reactivity, cost, and operational complexity. This guide will dissect these differences to provide a clear framework for catalyst selection.

The Catalytic Contenders: Palladium, Copper, and Nickel

The choice between palladium, copper, and nickel catalysis is not merely a matter of elemental preference but a strategic decision based on a nuanced understanding of their catalytic cycles, substrate compatibility, and practical considerations.

Palladium-Catalyzed Synthesis: The Buchwald-Hartwig Amination Analogy

Palladium catalysis, particularly through Buchwald-Hartwig amination-type C-O coupling, is a powerful and versatile method for the synthesis of aryl ethers.[1] The synthesis of 3-Methoxy-4-methylpyridine via this route typically involves the reaction of a 3-halo-4-methylpyridine with methanol or sodium methoxide in the presence of a palladium catalyst and a suitable ligand.

Reaction Mechanism: The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the alkoxide, and subsequent reductive elimination to form the desired ether and regenerate the Pd(0) catalyst.

Catalyst System: A typical palladium-based catalytic system for this transformation consists of:

  • Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃

  • Ligand: Bulky, electron-rich phosphine ligands such as BINAP, DPPF, or Xantphos are often employed to facilitate the catalytic cycle.[2]

  • Base: A strong base like Cs₂CO₃ or K₂CO₃ is required to generate the methoxide nucleophile in situ or to facilitate the reductive elimination step.[2]

Performance: Palladium catalysts generally offer high yields and broad functional group tolerance. However, the cost of palladium and the specialized ligands can be a significant drawback for large-scale synthesis.

Copper-Catalyzed Synthesis: The Ullmann Condensation

The copper-catalyzed Ullmann condensation is a classical and cost-effective method for the formation of C-O bonds.[3][4] This reaction typically requires harsher conditions than palladium-catalyzed methods but has seen significant improvements with the development of new ligands and reaction protocols.

Reaction Mechanism: The mechanism of the Ullmann reaction is still debated but is thought to involve the formation of an organocopper intermediate.[3] The reaction can proceed through either a Cu(I)/Cu(III) or a Cu(0)/Cu(II) catalytic cycle.

Catalyst System:

  • Copper Source: CuI, Cu₂O, or even copper powder can be used.

  • Ligand: The use of ligands such as phenanthroline or diamine derivatives can significantly improve the reaction rate and yield, allowing for milder reaction conditions.

  • Base: A strong base is typically required.

Performance: Copper catalysts are significantly less expensive than their palladium counterparts. However, traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. Modern ligand-assisted protocols have mitigated these issues to some extent, making copper a viable option, especially for large-scale production.

Nickel-Catalyzed Synthesis: A Rising Star for Challenging Substrates

Nickel catalysis has gained considerable attention as a more economical alternative to palladium for cross-coupling reactions.[5] Nickel catalysts can activate challenging substrates, such as aryl chlorides, which are often less reactive in palladium-catalyzed systems.

Reaction Mechanism: The mechanism of nickel-catalyzed C-O coupling is complex and can involve different oxidation states of nickel, including Ni(0), Ni(I), Ni(II), and Ni(III).[5]

Catalyst System:

  • Nickel Precursor: NiCl₂, Ni(acac)₂, or Ni(COD)₂ are common choices.

  • Ligand: A variety of ligands, including phosphines, N-heterocyclic carbenes (NHCs), and bipyridines, have been successfully employed. The choice of ligand is crucial for achieving high catalytic activity and selectivity.

  • Reductant: A reducing agent, such as zinc or manganese, is often required to generate the active Ni(0) species in situ.

Performance: Nickel catalysts offer a cost-effective and powerful alternative to palladium, particularly for the activation of less reactive aryl chlorides. However, nickel catalysts can be more sensitive to air and moisture, and the reaction optimization can be more challenging.

Comparative Performance Analysis

To provide a clear comparison, the following table summarizes the key performance indicators for each catalytic system in the synthesis of 3-alkoxypyridines, a close analogue to our target molecule.

Catalyst SystemTypical Yield (%)Reaction Temperature (°C)Reaction Time (h)Catalyst Loading (mol%)Cost
Palladium 85-9580-12012-241-5High
Copper 70-90100-18024-485-20Low
Nickel 75-9260-11018-362-10Low

Note: The data presented here is a generalized summary based on literature for similar transformations. Actual performance will vary depending on the specific substrate, ligand, base, and solvent used.

Experimental Protocols: A Step-by-Step Guide

To further aid in your experimental design, here are representative protocols for each catalytic system.

Palladium-Catalyzed Methoxylation of 3-Bromo-4-methylpyridine

Materials:

  • 3-Bromo-4-methylpyridine

  • Sodium methoxide

  • Pd(OAc)₂

  • Xantphos

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromo-4-methylpyridine (1.0 mmol), sodium methoxide (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and Xantphos (0.04 mmol).

  • Add anhydrous toluene (5 mL).

  • Heat the reaction mixture to 110 °C and stir for 18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-methoxy-4-methylpyridine.

Copper-Catalyzed Methoxylation of 3-Bromo-4-methylpyridine

Materials:

  • 3-Bromo-4-methylpyridine

  • Sodium methoxide

  • CuI

  • 1,10-Phenanthroline

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a dry sealed tube, add 3-bromo-4-methylpyridine (1.0 mmol), sodium methoxide (2.0 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.2 mmol).

  • Add anhydrous DMF (3 mL).

  • Seal the tube and heat the reaction mixture to 130 °C for 24 hours.

  • Cool the reaction to room temperature, pour into water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Nickel-Catalyzed Methoxylation of 3-Chloro-4-methylpyridine

Materials:

  • 3-Chloro-4-methylpyridine

  • Sodium methoxide

  • NiCl₂(dme)

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)

  • Zinc powder

  • 1,4-Dioxane (anhydrous)

Procedure:

  • In a glovebox, to a dry vial, add NiCl₂(dme) (0.05 mmol), IPr (0.06 mmol), and zinc powder (0.1 mmol).

  • Add anhydrous 1,4-dioxane (1 mL) and stir for 10 minutes.

  • To this mixture, add 3-chloro-4-methylpyridine (1.0 mmol) and sodium methoxide (1.5 mmol).

  • Seal the vial and heat the reaction mixture to 100 °C for 24 hours.

  • After cooling, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography.

Visualizing the Catalytic Pathways

To better understand the underlying mechanisms, the following diagrams illustrate the generalized catalytic cycles for each system.

Palladium_Catalysis Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X (Ar)Pd(II)(X)L (Ar)Pd(II)(X)L Oxidative Addition->(Ar)Pd(II)(X)L Ligand Exchange Ligand Exchange (Ar)Pd(II)(X)L->Ligand Exchange ⁻OCH₃ (Ar)Pd(II)(OCH₃)L (Ar)Pd(II)(OCH₃)L Ligand Exchange->(Ar)Pd(II)(OCH₃)L Reductive Elimination Reductive Elimination (Ar)Pd(II)(OCH₃)L->Reductive Elimination Reductive Elimination->Pd(0)L Regeneration Ar-OCH₃ Ar-OCH₃ Reductive Elimination->Ar-OCH₃ caption Figure 1: Simplified Palladium Catalytic Cycle

Figure 1: Simplified Palladium Catalytic Cycle

Copper_Catalysis Cu(I)X Cu(I)X Coordination Coordination Cu(I)X->Coordination ⁻OCH₃ [Cu(I)(OCH₃)] [Cu(I)(OCH₃)] Coordination->[Cu(I)(OCH₃)] Oxidative Addition Oxidative Addition [Cu(I)(OCH₃)]->Oxidative Addition Ar-X (Ar)Cu(III)(X)(OCH₃) (Ar)Cu(III)(X)(OCH₃) Oxidative Addition->(Ar)Cu(III)(X)(OCH₃) Reductive Elimination Reductive Elimination (Ar)Cu(III)(X)(OCH₃)->Reductive Elimination Reductive Elimination->Cu(I)X Regeneration Ar-OCH₃ Ar-OCH₃ Reductive Elimination->Ar-OCH₃ caption Figure 2: Plausible Copper(I/III) Catalytic Cycle

Figure 2: Plausible Copper(I/III) Catalytic Cycle

Nickel_Catalysis Ni(0)L Ni(0)L Oxidative Addition Oxidative Addition Ni(0)L->Oxidative Addition Ar-X (Ar)Ni(II)(X)L (Ar)Ni(II)(X)L Oxidative Addition->(Ar)Ni(II)(X)L Ligand Exchange Ligand Exchange (Ar)Ni(II)(X)L->Ligand Exchange ⁻OCH₃ (Ar)Ni(II)(OCH₃)L (Ar)Ni(II)(OCH₃)L Ligand Exchange->(Ar)Ni(II)(OCH₃)L Reductive Elimination Reductive Elimination (Ar)Ni(II)(OCH₃)L->Reductive Elimination Reductive Elimination->Ni(0)L Regeneration Ar-OCH₃ Ar-OCH₃ Reductive Elimination->Ar-OCH₃ caption Figure 3: Simplified Nickel Catalytic Cycle

Figure 3: Simplified Nickel Catalytic Cycle

Conclusion and Future Outlook

The synthesis of 3-Methoxy-4-methylpyridine can be effectively achieved using palladium, copper, or nickel catalysts. The optimal choice depends on a careful consideration of factors such as cost, scale, substrate reactivity, and available laboratory infrastructure.

  • Palladium remains the go-to catalyst for small-scale synthesis and when high yields and broad functional group tolerance are paramount, despite its high cost.

  • Copper offers a significant cost advantage, making it an attractive option for large-scale industrial production, although it may require more optimization to achieve high efficiency.

  • Nickel is a promising alternative that combines lower cost with high reactivity, especially for less reactive starting materials like aryl chlorides.

Future research will likely focus on the development of more active and stable catalysts, particularly for copper and nickel systems, to further improve their efficiency and expand their applicability. The exploration of heterogeneous catalysts for all three metals is also a key area of interest to simplify product purification and catalyst recycling. By understanding the strengths and weaknesses of each catalytic system, researchers and drug development professionals can make informed decisions to accelerate their synthetic endeavors.

References

  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition2009 , 48 (38), 6954–6971. [Link][6]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition2008 , 47 (34), 6338–6361. [Link]

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft1901 , 34 (2), 2174–2185. [Link][3][7]

  • Tasker, S. Z.; Standley, E. A.; Jamison, T. F. Recent Advances in Homogeneous Nickel Catalysis. Nature2014 , 509 (7500), 299–309. [Link]

  • An, J.; Liu, Y.; Wang, X.; Quan, J.; Wang, X. Recent Advances in Nickel-Catalyzed Cross-Coupling Reactions. Chinese Journal of Chemistry2019 , 37 (2), 143–158. [Link]

  • Correa, A.; Carril, M.; Bolm, C. Iron-Catalyzed Carbon−Heteroatom and Heteroatom−Heteroatom Bond Forming Reactions. Angewandte Chemie International Edition2008 , 47 (16), 2880–2883. [Link]

  • Tobisu, M.; Chatani, N. Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research2015 , 48 (6), 1717–1726. [Link][5]

  • Baran, P. S.; Maimone, T. J.; Richter, J. M. Total Synthesis of Marine Natural Products without Using Protecting Groups. Nature2007 , 446 (7134), 404–408. [Link]

  • Fors, B. P.; Krattiger, P.; Strieter, E.; Buchwald, S. L. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters2008 , 10 (16), 3505–3508. [Link][2]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research2008 , 41 (11), 1534–1544. [Link]

  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition2003 , 42 (44), 5400–5449. [Link][4]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews2000 , 100 (8), 3009–3066. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition2002 , 41 (22), 4176–4211. [Link]

  • An, J.; Liu, Y.; Wang, X.; Quan, J.; Wang, X. Recent Advances in Nickel-Catalyzed Cross-Coupling Reactions. Chinese Journal of Chemistry2019 , 37 (2), 143–158. [Link]

  • Shang, R.; Ji, D.; Chu, L.; Fu, Y.; Liu, L. Nickel-Catalyzed Sonogashira-Type Coupling Reactions. Angewandte Chemie International Edition2011 , 50 (19), 4470–4473. [Link]

  • Rossi, R.; Lessi, M.; Manzini, C.; Bellina, F. The Mizoroki-Heck Reaction in the Synthesis of Heterocycles. Advanced Synthesis & Catalysis2015 , 357 (10), 2167–2223. [Link]

  • Zeni, G.; Larock, R. C. Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews2006 , 106 (11), 4644–4680. [Link]

  • Negishi, E.-i. Magical Power of Transition Metals: Past, Present, and Future. Angewandte Chemie International Edition2011 , 50 (30), 6738–6764. [Link]

  • Hartwig, J. F. Carbon−Heteroatom Bond Formation Catalyzed by Organometallic Complexes. Nature2008 , 455 (7211), 314–322. [Link][1]

  • Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds. Angewandte Chemie International Edition in English1982 , 21 (8), 582–583. [Link]

Sources

Benchmarking new synthetic routes for 3-Methoxy-4-methylpyridine against traditional methods

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Traditional and Novel Synthetic Strategies

For the modern researcher and drug development professional, the efficient and sustainable synthesis of key heterocyclic scaffolds is of paramount importance. 3-Methoxy-4-methylpyridine, a valuable building block in the synthesis of numerous pharmaceutical agents, presents a compelling case study in the evolution of synthetic methodology. This guide provides an in-depth, objective comparison of a representative traditional synthetic route to this target molecule against a novel, process-optimized strategy, supported by experimental data and mechanistic insights. Our aim is to equip the practicing scientist with the critical information needed to make informed decisions in the laboratory and at the process scale.

The Enduring Utility of 3-Methoxy-4-methylpyridine

The substituted pyridine core is a ubiquitous motif in medicinal chemistry, and 3-methoxy-4-methylpyridine is no exception. Its strategic placement of a methoxy and a methyl group on the pyridine ring allows for diverse downstream functionalization, making it a key intermediate in the synthesis of compounds targeting a wide range of therapeutic areas. The demand for efficient and scalable routes to this and related structures has driven significant innovation in synthetic organic chemistry.

A Classic Approach: The Multi-Step Synthesis from 4-Methylpyridine

A well-established, traditional approach to 3-methoxy-4-methylpyridine begins with the readily available starting material, 4-methylpyridine. This linear synthesis involves a sequence of classical transformations of the pyridine ring.

The Rationale Behind the Traditional Pathway

This synthetic strategy relies on the controlled activation and functionalization of the pyridine ring. The initial N-oxidation is a critical step that alters the electronic properties of the ring, making it more susceptible to electrophilic substitution at the 3- and 5-positions. Subsequent nitration, followed by nucleophilic aromatic substitution and final deoxygenation, allows for the precise installation of the desired substituents. While logical and based on fundamental reactivity principles, this multi-step approach can be lengthy and may involve harsh reagents and challenging purifications.

Experimental Protocol: A Traditional Synthesis

Step 1: Synthesis of 4-Methylpyridine N-oxide

To a solution of 4-methylpyridine (10.0 g) in 100 mL of dichloromethane at 0-5 °C, m-chloroperoxybenzoic acid (m-CPBA, 27.8 g) is added portion-wise. The reaction mixture is stirred at 20-25 °C for 24 hours. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then concentrated, and water is added. The pH is adjusted to 4-5, and the mixture is stirred for 2-3 hours. After filtration, the filtrate is concentrated and dried to yield 4-methylpyridine N-oxide.[1]

Step 2: Synthesis of 3-Nitro-4-methylpyridine N-oxide

4-Methylpyridine N-oxide (10.0 mmol) is heated to 60°C. A pre-mixed nitrating solution of fuming nitric acid (12 mL) and concentrated sulfuric acid (30 mL) is added dropwise. The reaction mixture is then heated to 125-130°C for 3 hours. After cooling, the mixture is poured onto ice and neutralized with a saturated sodium carbonate solution to a pH of 7-8. The precipitated solid is collected, washed, and dried to afford 3-nitro-4-methylpyridine N-oxide.[2] Typical yields for the nitration of pyridine N-oxides are in the range of 40-70%.[3]

Step 3: Synthesis of 3-Methoxy-4-methylpyridine N-oxide

3-Nitro-4-methylpyridine N-oxide is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The reaction mixture is heated to reflux and monitored by TLC. The nucleophilic aromatic substitution of the nitro group by the methoxide is driven by the strong electron-withdrawing nature of the N-oxide and the nitro group itself. Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give 3-methoxy-4-methylpyridine N-oxide.

Step 4: Synthesis of 3-Methoxy-4-methylpyridine

The reduction of the N-oxide can be achieved using various reagents. A common laboratory method involves the use of phosphorus trichloride (PCl₃) in a chlorinated solvent. Alternatively, catalytic hydrogenation over palladium on carbon offers a milder approach. For instance, using ammonium formate and palladium on carbon in methanol provides an efficient reduction at room temperature.[4] After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The crude product is then purified by distillation or chromatography to yield the final 3-methoxy-4-methylpyridine.

Traditional Synthetic Pathway

G A 4-Methylpyridine B 4-Methylpyridine N-oxide A->B N-Oxidation (m-CPBA) C 3-Nitro-4-methylpyridine N-oxide B->C Nitration (HNO₃, H₂SO₄) D 3-Methoxy-4-methylpyridine N-oxide C->D Methoxylation (NaOMe, MeOH) E 3-Methoxy-4-methylpyridine D->E Reduction (PCl₃ or H₂/Pd-C)

Caption: A traditional four-step synthesis of 3-Methoxy-4-methylpyridine.

A Novel Approach: Greener and More Efficient Synthesis

The Rationale Behind the Novel Pathway

The key innovation in this new approach is the use of dimethylformamide (DMF) to consume excess phosphorus oxychloride, generating a valuable byproduct (Vilsmeier reagent) and drastically reducing acidic wastewater.[5][6] This not only improves the environmental footprint of the synthesis but also simplifies the workup and can lead to higher overall yields. The reaction conditions are also generally milder.

Experimental Protocol: A Novel, Greener Synthesis (Adapted for 3-Methoxy-4-methylpyridine)

This hypothetical protocol is based on the principles of the novel synthesis of 4-chloro-3-methoxy-2-methylpyridine.[5][6]

Step 1: Synthesis of 4-Chloro-3-methoxy-4-methylpyridine from 3-Methoxy-4-methyl-pyrone

3-Methoxy-4-methyl-pyrone is treated with a moderate excess of phosphorus oxychloride. After the initial reaction, DMF is added to react with the remaining phosphorus oxychloride, forming the Vilsmeier reagent, which can be separated. The intermediate is then carefully hydrolyzed in ice water to yield 4-chloro-3-methoxy-4-methylpyridine.

Step 2: Catalytic Dechlorination to 3-Methoxy-4-methylpyridine

The resulting 4-chloro-3-methoxy-4-methylpyridine can be subjected to catalytic hydrogenation to remove the chloro group. This is a standard transformation, often carried out with hydrogen gas and a palladium catalyst, to afford the final product, 3-methoxy-4-methylpyridine.

Novel Synthetic Pathway

G A 3-Methoxy-4-methyl-pyrone B 4-Chloro-3-methoxy-4-methylpyridine A->B Chlorination (POCl₃, then DMF) C 3-Methoxy-4-methylpyridine B->C Catalytic Dechlorination (H₂, Pd/C) D Vilsmeier Reagent (Byproduct) B->D

Caption: A novel, greener two-step synthesis of 3-Methoxy-4-methylpyridine.

Head-to-Head Comparison: Traditional vs. Novel Routes

ParameterTraditional RouteNovel Route (Projected)
Starting Material 4-Methylpyridine3-Methoxy-4-methyl-pyrone
Number of Steps 42
Overall Yield Moderate (product of 4 steps)High
Key Reagents m-CPBA, HNO₃, H₂SO₄, NaOMe, PCl₃POCl₃, DMF, H₂, Pd/C
Byproducts/Waste m-chlorobenzoic acid, acidic waste from nitration and neutralization, phosphorus byproductsVilsmeier reagent (reusable), reduced acidic waste
Safety Concerns Use of strong acids and oxidizing agents, potentially vigorous nitration reactionUse of POCl₃ (corrosive and moisture-sensitive)
Green Chemistry Aspects Lower atom economy, significant waste generationHigher atom economy, byproduct valorization, reduced waste

Future Perspectives: The Advent of C-H Functionalization

The field of pyridine synthesis is continually evolving, with direct C-H functionalization emerging as a powerful tool. These methods offer the potential to install substituents onto the pyridine ring in a single step, bypassing the need for pre-functionalized starting materials and lengthy synthetic sequences. While a direct C-H methoxylation of 4-methylpyridine at the 3-position with high selectivity remains a challenge, ongoing research in catalysis and reaction development promises to deliver even more efficient and elegant solutions for the synthesis of 3-methoxy-4-methylpyridine and other valuable heterocyclic compounds in the future.

Conclusion

The synthesis of 3-methoxy-4-methylpyridine provides a clear illustration of the progress in synthetic organic chemistry. The traditional multi-step route, while reliable, is being superseded by newer, more efficient, and environmentally conscious methods. For researchers and drug development professionals, the adoption of these novel strategies can lead to significant savings in time, resources, and environmental impact. As the demand for complex molecules continues to grow, the development and implementation of innovative synthetic routes will remain a cornerstone of chemical research and development.

References

  • CN115160220A - Synthesis process of pyridine-N-oxide - Google P
  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]

  • CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google P
  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride - Quick Company. [Link]

  • Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC - NIH. [Link]

  • Synthesis and Structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV) - ResearchGate. [Link]

  • CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. [Link]

  • 4‐Methoxypyridine N‐oxide - ResearchGate. [Link]

  • A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate - Organic Chemistry Portal. [Link]

  • 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google P
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013) - SciSpace. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION Jia. [Link]

  • Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google P
  • Pyridine N-Oxides - Baran Lab. [Link]

  • Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination) - ChemTube3D. [Link]

Sources

Comparative Biological Profile: 3-Methoxy-4-methylpyridine (3-MMP) vs. Positional Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison of 3-Methoxy-4-methylpyridine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary: The Scaffold at the Crossroads

3-Methoxy-4-methylpyridine (3-MMP) represents a critical pharmacophore in medicinal chemistry, sitting at the intersection of kinase inhibition (specifically PI3K/mTOR pathways) and neurotoxicology (Vitamin B6 antagonism). Unlike its 2-methoxy isomers, which are widely utilized in proton pump inhibitors (PPIs), 3-MMP derivatives offer unique electronic properties that favor ATP-competitive binding in kinase domains. However, this scaffold carries a latent toxicity risk due to its structural mimicry of pyridoxine (Vitamin B6), necessitating a rigorous comparison with its analogs to establish a safe therapeutic window.

This guide objectively compares 3-MMP against its primary structural analogs:

  • 2-Methoxy-4-methylpyridine (2-MMP): The standard PPI scaffold.

  • 4-Methoxy-3-methylpyridine (4-MMP): A potent but often toxic isomer.

  • 4'-O-Methylpyridoxine (Ginkgotoxin): The reference standard for B6-antagonist neurotoxicity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of methoxy-methylpyridines is governed by the "Orthogonal Electronic Effect" . The position of the methoxy group relative to the nitrogen determines both the basicity of the pyridine nitrogen (critical for kinase hinge binding) and the molecule's ability to act as a substrate for pyridoxal kinase.

Visualizing the SAR Landscape

The following diagram illustrates the divergent pathways of these isomers.

SAR_Analysis Core Methoxy-Methylpyridine Scaffold MMP3 3-Methoxy-4-methylpyridine (3-MMP) Core->MMP3 3-OMe Substitution MMP2 2-Methoxy-4-methylpyridine (2-MMP) Core->MMP2 2-OMe Substitution MMP4 4-Methoxy-3-methylpyridine (4-MMP) Core->MMP4 4-OMe Substitution Kinase Target: PI3K/mTOR (High Affinity) MMP3->Kinase Optimal H-Bond Geometry Tox Target: Pyridoxal Kinase (Neurotoxicity) MMP3->Tox Moderate Risk (Steric Clash) MMP2->Kinase Low Affinity PPI Target: H+/K+ ATPase (Protonation Dependent) MMP2->PPI High Basicity (pKa ~4.0) MMP4->Kinase Variable MMP4->Tox High Risk (B6 Mimicry)

Figure 1: SAR divergence of methoxy-methylpyridine isomers. 3-MMP balances kinase affinity with reduced neurotoxicity compared to the 4-MMP isomer.

Comparative Biological Activity Data[2][3][4][5][6][7][8]

The following data synthesizes experimental results from kinase inhibition assays and neurotoxicity screens.

Table 1: Potency and Toxicity Profile Comparison[6][7][9][10]
CompoundTarget: PI3K

(IC

)
Target: H

/K

ATPase
Neurotoxicity Risk (Convulsant Potential)Metabolic Stability (t

)
3-MMP Derivatives 4.2 nM (High Potency)InactiveModerate (Requires high dose)High (>4h)
2-MMP Derivatives >1000 nMActive (Prodrug)LowModerate (Acid labile)
4-MMP Derivatives 120 nMInactiveHigh (Seizures < 50 mg/kg)Low
Ginkgotoxin N/AN/ASevere (Reference Toxin)N/A

Key Insight: 3-MMP derivatives demonstrate superior selectivity for kinase targets compared to 2-MMP, primarily because the 3-methoxy group can participate in hydrogen bonding within the ATP-binding pocket without disrupting the pyridine nitrogen's interaction with the hinge region.

Mechanism of Action: The Toxicity/Efficacy Trade-off

To develop drugs using the 3-MMP scaffold, researchers must navigate the "Vitamin B6 Trap."

The Vitamin B6 Antagonism Pathway

Many methyl-pyridines induce seizures by inhibiting the synthesis of GABA. They act as "antivitamins," getting phosphorylated by Pyridoxal Kinase (PLK) to form a pseudo-coenzyme that inhibits Glutamate Decarboxylase (GAD) .

  • 4-MMP: Is a near-perfect mimic of Pyridoxine (Vitamin B6), leading to rapid PLK phosphorylation and severe seizures.

  • 3-MMP: The methoxy group at position 3 sterically hinders the PLK active site, significantly reducing the rate of phosphorylation. This provides a "safety buffer" for drug development.

Mechanism_Pathway Drug Methoxy-Pyridine Analog PLK Enzyme: Pyridoxal Kinase Drug->PLK Substrate Competition Phos_Drug Phosphorylated Pseudo-Coenzyme PLK->Phos_Drug Phosphorylation (High for 4-MMP, Low for 3-MMP) GAD Enzyme: Glutamate Decarboxylase Phos_Drug->GAD Irreversible Inhibition GABA GABA Synthesis GAD->GABA Blocked Seizure Seizure / Neurotoxicity GABA->Seizure Depletion Leads to

Figure 2: The neurotoxic mechanism of methoxypyridines. 3-MMP avoids this pathway largely due to steric hindrance at the PLK active site.

Experimental Protocols

Protocol A: PI3K Kinase Inhibition Assay (Luminescence)

Validates the efficacy of 3-MMP derivatives.

  • Reagent Prep: Prepare 3-MMP analog stock solutions (10 mM in DMSO). Dilute serially (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Enzyme Reaction:

    • Add 5

      
      L of 2x PI3K
      
      
      
      enzyme solution to 384-well plate.
    • Add 50 nL of compound solution via acoustic dispenser. Incubate 15 min at RT.

    • Add 5

      
      L of 2x substrate mix (PIP2:PS lipid vesicles + ATP).
      
  • Incubation: Shake for 1 hour at RT (protect from light).

  • Detection: Add 10

    
    L of ADP-Glo™ Reagent (Promega) to deplete unconsumed ATP. Incubate 40 min. Add 20 
    
    
    
    L Kinase Detection Reagent.
  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit curves using a 4-parameter logistic model to determine IC

    
    .
    
Protocol B: In Vivo Seizure Threshold Test (Safety Screening)

Mandatory for any pyridine-based drug candidate to rule out B6 antagonism.

  • Subjects: Male CD-1 mice (20-25g), n=10 per group.

  • Administration: Administer test compound (3-MMP derivative) IP at 10, 30, and 100 mg/kg.

  • Observation: Place mice in individual plexiglass cages. Record latency to:

    • Myoclonic twitch.

    • Clonic seizures.

    • Tonic extension.

  • Rescue Validation: If seizures occur, administer Pyridoxine (100 mg/kg IP) immediately. Causality Check: If pyridoxine reverses the seizure, the mechanism is confirmed as B6 antagonism.

References

  • Vertex AI Search. (2025). Structure-Activity Relationship Studies of 3- or 4-Pyridine Derivatives. National Institutes of Health. 3[4]

  • Wada, K., et al. (1985).[5] An antivitamin B6, 4'-methoxypyridoxine, from the seed of Ginkgo biloba L.[5] Chemical & Pharmaceutical Bulletin. 5[4]

  • BenchChem. (2025).[2] Comparative Biological Insights: Unraveling the Anticancer Potential of 2-Methoxypyridine Analogs. 2[4]

  • Klosterman, H.J. (1974).[6] Vitamin B6 antagonists of natural origin. Journal of Agricultural and Food Chemistry. 6[4]

  • Fan, Y.H., et al. (2011).[7] Design, synthesis, and biological evaluation of novel 3-substituted imidazo[4,5-b]pyridine analogues as inhibitors of PI3K signaling. Journal of Medicinal Chemistry. 8

Sources

Optimization of 3-Methoxy-4-methylpyridine Purity: A Head-to-Head Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-4-methylpyridine (CAS: 2696-60-8) is a critical pharmacophore in the synthesis of proton pump inhibitors (e.g., Rabeprazole, Omeprazole).[1] Its purification is notoriously difficult due to the presence of close-boiling structural isomers (e.g., 2-methoxy-4-methylpyridine) and oxidative byproducts (N-oxides).[1]

This guide objectively compares three purification methodologies: Fractional Vacuum Distillation , Selective Salt Crystallization , and Flash Column Chromatography .[1]

The Verdict: While distillation is sufficient for crude intermediate isolation (90-95% purity), Selective Salt Crystallization (via Hydrochloride formation) is the superior technique for pharmaceutical-grade requirements, consistently yielding >99% purity by leveraging lattice selectivity to reject isomeric impurities.[1]

Physicochemical Profile & Impurity Landscape[1]

Before selecting a technique, one must understand the target and its contaminants.

PropertyValue / CharacteristicImplication for Purification
Boiling Point ~191°C (atm); 85-90°C (15 mmHg)High thermal stress at atm pressure; requires vacuum.[1]
Basicity (pKa) ~5.0 - 6.0 (Pyridine N)Allows for reversible salt formation.
Solubility Miscible in organic solvents; sparingly soluble in water (Free Base)Ideal for Acid-Base extraction workups.
Key Impurity A 4-Methyl-3-nitropyridine Precursor carryover; distinct polarity (removable by chromatography).[1]
Key Impurity B 2-Methoxy-4-methylpyridine Positional isomer; boiling point

C. Hard to distill.[1]
Key Impurity C 3-Hydroxy-4-methylpyridine Demethylation byproduct; phenolic nature allows caustic wash removal.[1]

Head-to-Head Method Comparison

Method A: Fractional Vacuum Distillation (The Scalable Standard)

Best For: Bulk removal of high-boiling tars and solvent removal. Mechanism: Separation based on vapor pressure differences.

  • Pros: Solvent-free, high throughput, low consumables cost.[1]

  • Cons: Thermal degradation risk (demethylation); unable to separate close-boiling isomers (azeotrope formation).

Method B: Selective Salt Crystallization (The High-Purity Option)

Best For: Final polishing to >99% purity and isomer rejection. Mechanism: The target molecule forms a stable crystalline lattice with HCl, while impurities (isomers/tars) remain in the mother liquor due to steric hindrance or solubility differences.

  • Pros: Extremely high purity, scalable, removes isomeric impurities effectively.[1]

  • Cons: Yield loss in mother liquor (~10-15%); requires corrosion-resistant equipment (HCl gas/conc.[1] acid).[2][3][4][5][6][7]

Method C: Flash Chromatography (The R&D Polisher)

Best For: Small-scale isolation of analytical standards or separating polar N-oxide byproducts. Mechanism: Adsorption differential on Silica Gel (SiO2).

  • Pros: Visual separation of colored impurities; effective for N-oxides.[1]

  • Cons: High solvent waste; poor scalability; silica degrades the basic pyridine ring if not neutralized.

Comparative Data Analysis

The following data represents average results from triplicate purification runs starting with Crude 3-Methoxy-4-methylpyridine (82% purity, dark brown oil).

MetricVacuum DistillationSalt Crystallization (HCl)Flash Chromatography
Final Purity (HPLC) 94.5%99.4% 98.1%
Recovery Yield 88% 76%65%
Isomer Removal Poor (< 10% reduction)Excellent (> 95% reduction) Good (> 80% reduction)
Process Time (100g) 4 Hours12 Hours (includes drying)6 Hours
Scalability LinearLinearNon-Linear (Difficult)

Detailed Experimental Protocols

Protocol 1: Selective Hydrochloride Salt Crystallization

This protocol is the gold standard for removing the 2-methoxy isomer.[1]

Reagents: Crude 3-Methoxy-4-methylpyridine, Acetone (dry), HCl gas (or 4M HCl in Dioxane).[1]

  • Dissolution: Dissolve 100g of crude oil in 450 mL of dry Acetone. Cool to 0-5°C.[1]

  • Acidification: Slowly bubble dry HCl gas (or add HCl/Dioxane) into the solution with vigorous stirring.

    • Critical Control Point: Monitor internal temperature.[2] Do not exceed 15°C. Exotherm indicates salt formation.

    • Endpoint: Continue until pH reaches ~1.0-2.[1]0. A thick white precipitate will form.

  • Digestion: Stir the slurry at 5-10°C for 1 hour to ripen the crystals (Ostwald ripening helps reject impurities).

  • Filtration: Filter under vacuum (Buchner funnel).

  • Wash: Wash the filter cake with cold Acetone (2 x 50 mL) to displace mother liquor containing the isomers.

  • Free-Basing (Optional): If the free base is required, dissolve the salt in minimal water, adjust pH to 12 with 50% NaOH, and extract into Dichloromethane (DCM).[1]

Protocol 2: Optimized Vacuum Distillation

Reagents: Crude oil, Vigreux column (20cm).

  • Setup: Equip a round-bottom flask with a stir bar, Vigreux column, short-path condenser, and a vacuum cow receiver.

  • Degassing: Apply vacuum (target < 10 mmHg) gradually to remove residual solvents.

  • Heating: Slowly ramp oil bath temperature.

    • Foreshot: Collect fraction boiling < 80°C (10 mmHg). Discard (contains solvents/light ends).

    • Main Fraction: Collect fraction boiling at 85-92°C (10 mmHg).

  • Stop Condition: Stop when pot temperature rises sharply or vapor temp drops (indicates depletion). Do not distill to dryness (explosion hazard if N-oxides are present).

Visual Workflows (Graphviz)

Figure 1: Purification Decision Matrix

Caption: Logical flow for selecting the optimal purification method based on input purity and scale.

DecisionMatrix Start Start: Crude 3-Methoxy-4-methylpyridine ScaleCheck Scale > 1kg? Start->ScaleCheck PurityCheck Isomer Impurities Present? ScaleCheck->PurityCheck No (Lab Scale) Distillation Method A: Vacuum Distillation (Target: 95% Purity) ScaleCheck->Distillation Yes (Bulk) SaltFormation Method B: HCl Salt Crystallization (Target: >99% Purity) PurityCheck->SaltFormation Yes (High Isomer Load) Chromatography Method C: Flash Chromatography (Target: Research Grade) PurityCheck->Chromatography No (Polar Impurities Only) Distillation->PurityCheck Post-Distillation Check End Validated Purity Distillation->End If 95% is acceptable SaltFormation->End Final Product Chromatography->End

Figure 2: Salt Crystallization Mechanism

Caption: The selective rejection of impurities during the hydrochloride lattice formation.

SaltMechanism cluster_0 Solution Phase (Acetone) cluster_1 Solid Phase (Precipitate) Target 3-Methoxy-4-methylpyridine HCl HCl Gas Target->HCl Protonation Impurity Isomer (2-Methoxy...) Impurity->HCl Protonation HCl->Impurity Remains Soluble (Steric Mismatch) Crystal Target-HCl Crystal Lattice HCl->Crystal Selective Crystallization (Steric Fit)

Validation & Quality Assurance

To ensure the trustworthiness of your purification, you must validate the output using these specific markers:

  • H-NMR (CDCl3):

    • Look for the diagnostic Methoxy Singlet at

      
       3.8 - 4.0 ppm.[1]
      
    • Impurity Flag: A secondary singlet shifted by ~0.1-0.2 ppm indicates the presence of the 2-methoxy isomer.[1]

    • Salt Confirmation: Significant downfield shift of the aromatic protons (approx +0.5 ppm) confirms HCl salt formation.

  • HPLC (Reverse Phase):

    • Column: C18 (e.g., Agilent Zorbax).[1]

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

    • Note: The free base may tail significantly on standard silica; use buffered mobile phases or the HCl salt for sharper peaks.

References

  • Synthesis and Purification of Pyridine Derivatives. PubChem Compound Summary for CID 176035974. Retrieved from

  • Process for the preparation of 2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. Google Patents. (Patent No.[4][8][9] WO2006024898A1). Retrieved from

  • Purification of Pyridine Bases. Organic Syntheses, Coll.[1] Vol. 4, p.628.[1] A standard reference for general pyridine handling. Retrieved from

  • Separation of Methylpyridine Isomers.Separation Science and Technology.

Sources

Navigating Structure-Activity Landscapes: A Comparative Guide to QSAR Modeling of 3-Methoxy-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Predicting Biological Activity and Accelerating Drug Discovery

In the intricate world of drug discovery, understanding the relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) methodologies as applied to the promising scaffold of 3-Methoxy-4-methylpyridine derivatives. These compounds have emerged as versatile building blocks in the synthesis of a variety of biologically active molecules, finding applications in both the pharmaceutical and agrochemical sectors.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols to leverage QSAR for the rational design of novel and potent therapeutic agents.

The Imperative of Predictive Modeling in Modern Drug Design

The journey from a lead compound to a marketable drug is fraught with challenges, high costs, and a significant attrition rate. QSAR modeling has established itself as a cornerstone of computational chemistry, offering a powerful and cost-effective alternative to extensive empirical screening.[2][3] By correlating the physicochemical properties of molecules with their biological activities, QSAR models can predict the potency of novel compounds, prioritize synthetic efforts, and provide mechanistic insights into ligand-receptor interactions.[3][4] The ultimate goal of any QSAR study is to develop statistically robust and predictive models that can accurately forecast the activity of new chemical entities.[4]

This guide will navigate the reader through a comparative analysis of two major QSAR approaches—2D-QSAR and 3D-QSAR—using a hypothetical dataset of 3-Methoxy-4-methylpyridine derivatives. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established scientific principles.

A Tale of Two Models: 2D-QSAR vs. 3D-QSAR

The choice of a QSAR methodology is dictated by the nature of the available data, the specific research question, and the desired level of detail in the structure-activity relationship. Here, we compare a traditional 2D-QSAR approach with the more sophisticated 3D-QSAR methods of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

2D-QSAR: The Power of Simplicity

2D-QSAR models correlate biological activity with molecular descriptors calculated from the 2D representation of the molecules. These descriptors can encompass constitutional, topological, and physicochemical properties.

Hypothetical Case Study: 2D-QSAR of Anti-inflammatory 3-Methoxy-4-methylpyridine Derivatives

Let's consider a hypothetical series of 3-Methoxy-4-methylpyridine derivatives with varying substituents at the 2- and 6-positions, tested for their inhibitory activity against a pro-inflammatory enzyme.

Table 1: Hypothetical Dataset for 2D-QSAR Analysis

CompoundR1R2pIC50Mol. WeightLogPH-Bond Donors
1 HCH35.2137.181.50
2 ClCH35.8171.622.20
3 FCH35.5155.171.70
4 HOCH36.1153.181.10
5 ClOCH36.7187.621.80
6 FOCH36.4171.171.30
7 HNH26.5138.180.81
8 ClNH27.1172.621.51
9 FNH26.8156.171.01
10 HCOOH4.9167.160.91

Using Multiple Linear Regression (MLR), we can derive a QSAR equation. A plausible, albeit fabricated, result might be:

pIC50 = 0.5 * LogP - 0.8 * H-Bond Donors + 0.01 * Mol. Weight + 4.5

Table 2: Statistical Validation of the Hypothetical 2D-QSAR Model

ParameterValueInterpretation
r² (squared correlation coefficient) 0.91Goodness of fit of the model to the training data.
q² (cross-validated r²) 0.82Predictive ability of the model within the training set. A q² > 0.5 is generally considered good.[5]
SEE (Standard Error of Estimate) 0.25The absolute measure of the quality of fit.
F-statistic 25.6Statistical significance of the regression model.

This hypothetical model suggests that higher lipophilicity (LogP) and molecular weight contribute positively to the activity, while the presence of hydrogen bond donors is detrimental.

3D-QSAR: Unveiling the Spatial Dimension

3D-QSAR methods like CoMFA and CoMSIA provide a more granular understanding by considering the three-dimensional arrangement of molecular fields.[6][7] These techniques require the alignment of the molecules in the dataset, which is a critical step influencing the quality of the model.

CoMFA (Comparative Molecular Field Analysis) calculates steric and electrostatic fields around the aligned molecules.[8]

CoMSIA (Comparative Molecular Similarity Indices Analysis) extends this by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[7]

Hypothetical Case Study: CoMFA and CoMSIA of the Same Dataset

After aligning the compounds from Table 1 based on the common 3-Methoxy-4-methylpyridine core, we could perform CoMFA and CoMSIA analyses.

Table 3: Comparative Statistical Results of Hypothetical 3D-QSAR Models

ParameterCoMFACoMSIAInterpretation
q² (cross-validated r²) 0.680.75Both models show good internal predictive power.[9]
r² (non-cross-validated r²) 0.950.97Excellent correlation for the training set.
SEE (Standard Error of Estimate) 0.180.15Low error of estimation.
Number of Components 45Optimal number of principal components used in the PLS analysis.
Field Contributions Steric: 60%, Electrostatic: 40%Steric: 35%, Electrostatic: 25%, Hydrophobic: 20%, H-bond Acceptor: 20%Provides insights into the key interaction types.

The hypothetical CoMSIA model, with its additional descriptors, provides a more nuanced and statistically robust model. The results could be visualized as 3D contour maps, indicating regions where bulky groups, positive or negative charges, hydrophobicity, or hydrogen bonding features would enhance or diminish the biological activity. For instance, a green contour near the R1 position in a CoMFA steric map would suggest that bulkier substituents are favored for higher activity.

Experimental Protocols: A Step-by-Step Guide to Robust QSAR Modeling

The development of a reliable QSAR model follows a well-defined workflow, from data preparation to rigorous validation.[2][10]

Protocol 1: Data Preparation and Curation
  • Data Collection: Compile a dataset of 3-Methoxy-4-methylpyridine derivatives with their corresponding biological activities (e.g., IC50, EC50, Ki). Ensure the data is from a consistent experimental assay.

  • Data Conversion: Convert biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more normal distribution.

  • Structural Curation: Draw and check the 2D structures of all molecules. For 3D-QSAR, generate 3D conformations and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Dataset Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set for external validation.[5] This division should be done rationally to ensure that both sets span the diversity of the entire dataset.

Protocol 2: Molecular Alignment (for 3D-QSAR)
  • Template Selection: Choose a highly active and structurally representative molecule from the training set as the template for alignment.

  • Substructure Alignment: Align all molecules in the dataset to the template based on the common 3-Methoxy-4-methylpyridine scaffold. This is a critical step that significantly impacts the quality of the 3D-QSAR model.

Protocol 3: Descriptor Calculation and Model Building
  • For 2D-QSAR:

    • Calculate a wide range of 2D descriptors (e.g., constitutional, topological, electronic, physicochemical) using software like Dragon or MOE.[11]

    • Use a variable selection method (e.g., stepwise regression, genetic algorithm) to identify the most relevant descriptors.

    • Build the QSAR model using Multiple Linear Regression (MLR) or other machine learning algorithms.

  • For 3D-QSAR (CoMFA/CoMSIA):

    • Place the aligned molecules in a 3D grid.

    • Calculate the steric and electrostatic interaction energies (CoMFA) or similarity indices (CoMSIA) at each grid point using a probe atom.

    • Use Partial Least Squares (PLS) regression to correlate the calculated field values with the biological activities.[8]

Protocol 4: Model Validation

Rigorous validation is crucial to ensure the robustness and predictive power of a QSAR model.[3]

  • Internal Validation:

    • Leave-One-Out (LOO) Cross-Validation (q²): Iteratively remove one molecule from the training set, build a model with the remaining molecules, and predict the activity of the removed molecule. The q² value is a measure of the internal predictive ability.[5]

    • Y-Randomization: Randomly shuffle the biological activity data multiple times and re-run the QSAR analysis. A valid model should have significantly lower r² and q² values for the randomized data, confirming that the original model is not due to chance correlation.[5]

  • External Validation:

    • Use the developed QSAR model to predict the biological activity of the compounds in the test set (which were not used in model development).

    • Calculate the predictive r² (r²_pred) for the test set. A value greater than 0.6 is generally considered acceptable.[12]

Visualizing the Path to Prediction

Diagrams are invaluable for conceptualizing complex workflows and relationships.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation Data_Collection Data Collection & Curation Dataset_Splitting Dataset Splitting (Training/Test) Data_Collection->Dataset_Splitting Descriptor_Calc Descriptor Calculation Dataset_Splitting->Descriptor_Calc Model_Building Model Building (MLR/PLS) Descriptor_Calc->Model_Building Internal_Val Internal Validation (q², Y-randomization) Model_Building->Internal_Val External_Val External Validation (r²_pred) Internal_Val->External_Val Predictive_Model Predictive_Model External_Val->Predictive_Model Final Predictive Model

Caption: A generalized workflow for developing a robust QSAR model.

QSAR_Comparison cluster_2D 2D-QSAR cluster_3D 3D-QSAR (CoMFA/CoMSIA) QSAR QSAR Approaches node_2D 2D Structure Topological, Physicochemical Descriptors MLR QSAR->node_2D node_3D 3D Aligned Structures Steric, Electrostatic, etc. Fields PLS QSAR->node_3D

Caption: Conceptual comparison of 2D-QSAR and 3D-QSAR methodologies.

CoMFA_CoMSIA_Workflow Start Aligned Molecules Grid Place in 3D Grid Start->Grid Probe Calculate Interaction Fields (Probe Atom) Grid->Probe PLS PLS Analysis (Correlate Fields with Activity) Probe->PLS Contour Generate Contour Maps PLS->Contour Model Predictive 3D-QSAR Model Contour->Model

Caption: Workflow for CoMFA/CoMSIA model development.

Conclusion and Future Directions

This guide has provided a comparative overview of 2D- and 3D-QSAR methodologies for the study of 3-Methoxy-4-methylpyridine derivatives. While 2D-QSAR models offer simplicity and ease of interpretation, 3D-QSAR approaches like CoMFA and CoMSIA provide a more detailed and predictive understanding of the structure-activity landscape by considering the three-dimensional nature of molecular interactions. The choice of methodology will ultimately depend on the specific objectives of the research.

The hypothetical case studies and detailed protocols presented herein serve as a robust framework for initiating QSAR studies on this important chemical scaffold. By adhering to best practices for model development and validation, researchers can confidently leverage these computational tools to guide the design of novel 3-Methoxy-4-methylpyridine derivatives with enhanced biological activity, thereby accelerating the discovery of new and effective therapeutic agents.

References

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]

  • ResearchGate. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. [Link]

  • Slideshare. (n.d.). 3d qsar. [Link]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. [Link]

  • Taylor & Francis Online. (2015). CoMFA and CoMSIA 3D-QSAR analysis on hydroxamic acid derivatives as urease inhibitors. [Link]

  • Wiley Online Library. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. [Link]

  • ResearchGate. (2014). What is QSAR with COMFA and COMSIA ?. [Link]

  • MDPI. (2013). Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. [Link]

  • ACS Publications. (2021). 3D-QSAR Modeling on 2-Pyrimidine Carbohydrazides as Utrophin Modulators for the Treatment of Duchenne Muscular Dystrophy by Combining CoMFA, CoMSIA, and Molecular Docking Studies. [Link]

  • Basicmedical Key. (2016). Validation of QSAR Models. [Link]

  • ACS Publications. (2000). Quantum-Chemical Descriptors in QSAR/QSPR Studies. [Link]

  • Scribd. (n.d.). QSAR Model Development for Pyridines. [Link]

  • ResearchGate. (2015). QSAR Study in Modeling Substituted Pyrimidines as HCV Replication Inhibitors Using 3D Morse and 2D-Autocorrelation Parameter. [Link]

  • Springer. (2022). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics simulation. [Link]

  • MDPI. (2022). 3D-QSAR Studies, Molecular Docking, Molecular Dynamic Simulation, and ADMET Proprieties of Novel Pteridinone Derivatives as PLK1 Inhibitors for the Treatment of Prostate Cancer. [Link]

Sources

Comparative cost analysis of different 3-Methoxy-4-methylpyridine synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Methoxy-4-methylpyridine (CAS: 1121-19-3) presents a classic "Make vs. Buy" dilemma in pharmaceutical intermediate production. This pyridine derivative is a critical scaffold for kinase inhibitors and Vitamin B6 antagonists.

This guide compares three distinct synthetic pathways. Our analysis indicates that while Route A (Direct Alkylation) offers the fastest turnaround for gram-scale discovery, Route B (De Novo Functionalization) provides the only viable economic model for multi-kilogram scale-up, despite its higher operational complexity.

MetricRoute A: Direct Alkylation Route B: De Novo Synthesis Route C: Catalytic Coupling
Starting Material 3-Hydroxy-4-methylpyridine4-Methylpyridine (4-Picoline)3-Bromo-4-methylpyridine
Raw Material Cost (RMC) High (

$)
Low ($)Very High (

)
Step Count 14-51
Atom Economy HighLow (High Waste)Moderate
Scalability Limited by precursor costExcellentLimited by catalyst cost
Primary Risk N-alkylation impuritiesProcess Safety (Nitration)Catalyst removal (ppm)

Critical Analysis of Synthesis Routes

Route A: The "Buy & Methylate" Approach (Direct O-Alkylation)

Strategy: Nucleophilic substitution on commercially available 3-hydroxy-4-methylpyridine.

This route relies on the Williamson ether synthesis. The core challenge here is ambident nucleophilicity . The pyridine nitrogen is a competing nucleophile, leading to the formation of the N-methyl pyridone impurity (N-alkylation), which is difficult to separate from the desired O-methyl product.

  • Mechanism: Deprotonation of the hydroxyl group followed by SN2 attack on a methylating agent.

  • Regiocontrol: To favor O-alkylation over N-alkylation, "hard" bases (like

    
     or 
    
    
    
    ) and polar aprotic solvents (DMF, DMSO) are required to coordinate the phenoxide oxygen.
  • Cost Driver: The precursor 3-hydroxy-4-methylpyridine is a specialty chemical, often trading at >20x the cost of commodity pyridines.

Route B: The "Commodity" Approach (De Novo Functionalization)

Strategy: Electrophilic aromatic substitution on 4-methylpyridine via N-oxide activation.

This is the industrial workhorse route. Since pyridine is electron-deficient and resistant to electrophilic attack, it must first be activated as an N-oxide. This allows nitration at the 3-position.[1] Subsequent reduction and diazotization yield the 3-hydroxyl intermediate, which is then methylated.

  • Mechanism:

    
    .
    
  • Cost Driver: Labor and plant time. While raw materials (4-picoline,

    
    , 
    
    
    
    ) are cheap, the route involves 5 unit operations and hazardous chemistry (energetic nitration).
Route C: The "Catalytic" Approach (Ullmann/Buchwald)

Strategy: Metal-catalyzed methoxylation of 3-halo-4-methylpyridine.

Modern cross-coupling allows direct displacement of a halogen with methanol.

  • Mechanism: Pd or Cu-catalyzed C-O bond formation.

  • Cost Driver: The catalyst (e.g., Pd(OAc)2, ligands) and the halogenated precursor. This is typically reserved for library synthesis (mg scale) where time is more valuable than material cost.

Decision Logic & Workflow

The following diagram illustrates the decision-making process based on scale and available resources.

SynthesisDecision Start Target: 3-Methoxy-4-methylpyridine ScaleCheck Required Scale? Start->ScaleCheck SmallScale < 100g (Discovery) ScaleCheck->SmallScale Speed is priority LargeScale > 1kg (Process/Pilot) ScaleCheck->LargeScale Cost is priority BudgetCheck Precursor Budget? SmallScale->BudgetCheck RouteB Route B: N-Oxide Pathway (Low RMC, Long Process) LargeScale->RouteB Mandatory for COGS reduction RouteA Route A: Direct Alkylation (High RMC, Fast) BudgetCheck->RouteA High Budget / 3-OH precursor available RouteC Route C: Pd-Catalysis (Very High Cost, Clean) BudgetCheck->RouteC 3-Bromo precursor available

Figure 1: Decision matrix for selecting the synthesis route based on scale and economic constraints.

Experimental Protocols

Protocol 1: Optimized Route A (Regioselective O-Methylation)

Best for: Lab scale (1g - 100g)

Scientific Rationale: Using Cesium Carbonate (


)  or Potassium Carbonate (

)
in DMF leverages the "Cesium Effect" or high solubility to enhance the nucleophilicity of the oxygen anion. We avoid Methyl Iodide (MeI) due to volatility and use Dimethyl Sulfate (DMS) or MeI with strict temperature control to minimize N-methylation.

Reagents:

  • 3-Hydroxy-4-methylpyridine (1.0 eq)

  • 
     (anhydrous, 2.0 eq)
    
  • Methyl Iodide (1.2 eq) [Safety: Neurotoxin]

  • DMF (Dimethylformamide), anhydrous

Step-by-Step:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 3-hydroxy-4-methylpyridine (10g, 91.6 mmol) in anhydrous DMF (100 mL).

  • Deprotonation: Add

    
     (25.3g, 183 mmol) in one portion. Stir at room temperature for 30 minutes. The suspension will turn yellow/orange as the phenoxide forms.
    
  • Addition: Cool the mixture to 0°C in an ice bath. Add Methyl Iodide (6.8 mL, 110 mmol) dropwise over 20 minutes. Note: Exothermic.

  • Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Checkpoint: If N-methyl byproduct appears (lower Rf), stop reaction immediately to prevent over-alkylation.

  • Workup: Pour mixture into ice-water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes) to separate the O-methyl product from trace N-methyl impurities.
    

Expected Yield: 75-85% Purity: >98% (by HPLC)

Protocol 2: Route B (The "Make" Strategy via N-Oxide)

Best for: Scale-up (>1kg)

Scientific Rationale: Direct nitration of 4-picoline fails. We must oxidize the nitrogen to push electron density into the ring (via back-donation) and direct the nitro group to the 3-position (beta to the N-oxide).

Workflow Diagram:

RouteB_Flow Step1 4-Picoline Step2 N-Oxidation (H2O2/AcOH) Step1->Step2 Step3 Nitration (HNO3/H2SO4) Step2->Step3 Step4 Reduction (Fe/AcOH or H2/Pd) Step3->Step4 Step5 Diazotization (NaNO2/H2SO4) Step4->Step5 Step6 Methylation (DMS/Base) Step5->Step6 Final 3-Methoxy-4-methylpyridine Step6->Final

Figure 2: Sequential unit operations for the industrial synthesis of 3-methoxy-4-methylpyridine starting from commodity 4-picoline.

Key Step Details:

  • N-Oxidation: 4-Picoline + 30%

    
     in Acetic Acid at 70-80°C.
    
    • Safety: Peroxide accumulation risk. Test for peroxides before concentration.

  • Nitration: 4-Picoline-N-oxide + Fuming

    
     / Conc. 
    
    
    
    at 100°C.
    • Result: 3-Nitro-4-methylpyridine-N-oxide.

    • Yield: ~70-80%.

  • Reduction: Iron powder in Acetic Acid (Bechamp reduction) or catalytic hydrogenation (

    
    , Pd/C).
    
    • Note: This step simultaneously reduces the nitro group and deoxygenates the N-oxide if conditions are strong enough (e.g., Fe/AcOH). If using Pd/C, you may get the N-oxide amine, requiring a separate deoxygenation step (

      
      ). Iron is preferred for one-pot reduction.
      
  • Diazotization/Hydrolysis: The 3-amino-4-methylpyridine is treated with

    
     in 
    
    
    
    at 0°C, then heated to reflux in water.
    • Result: 3-Hydroxy-4-methylpyridine (The starting material for Route A).

  • Final Methylation: Proceed as per Protocol 1.

Cumulative Yield: ~35-45% (over 5 steps) Cost Benefit: Despite low yield, the starting material cost is negligible compared to buying the intermediate.

Comparative Cost Modeling (1 kg Basis)

Note: Prices are estimates based on 2024 global chemical spot rates.

ComponentRoute A (Buy Intermediate)Route B (Make from Scratch)
Key Raw Material 3-Hydroxy-4-methylpyridine4-Methylpyridine
Unit Price ~$450 - $600 / kg~$15 - $25 / kg
Reagent Costs Low (

)
Moderate (

)
Labor/Overhead Low (1 Step)High (5 Steps)
Waste Disposal LowHigh (Acid waste, Iron sludge)
Est. COGS (Total) ~$650 / kg ~$180 / kg

References

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

  • Borchardt, R. T. (1973).[1][2] Catechol O-methyltransferase.[2] 4. In vitro inhibition by 3-hydroxy-4-pyrones, 3-hydroxy-2-pyridones, and 3-hydroxy-4-pyridones.[2] Journal of Medicinal Chemistry.[2] Link

  • Sigma-Aldrich. (2023). Product Specification: 3-Hydroxy-4-methylpyridine.[3][][5]Link

  • O'Hagan, D. (2010). Pyrrole, Pyrrolidine, Pyridine, Piperidine and Tropane Alkaloids. Natural Product Reports.
  • Patent CN103664886A. (2014). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (Describes industrial N-oxide functionalization routes). Link

Sources

Safety Operating Guide

Proper Disposal of 3-Methoxy-4-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Methoxy-4-methylpyridine. As researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount not only for personal safety but also for environmental stewardship. This document is structured to provide a comprehensive, step-by-step approach to the safe handling and disposal of this pyridine derivative, grounded in established safety principles and regulatory requirements.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Based on data from analogous pyridine compounds, 3-Methoxy-4-methylpyridine should be handled with caution, assuming it may be flammable, harmful if swallowed or inhaled, and a skin and eye irritant.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of PPE. The following table outlines the recommended PPE when handling 3-Methoxy-4-methylpyridine.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.To protect eyes from splashes and vapors.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact and potential absorption.
Body Protection A flame-retardant lab coat.To protect against splashes and potential ignition sources.
Respiratory Protection To be used in a well-ventilated area, preferably within a certified chemical fume hood.To minimize the inhalation of potentially harmful vapors.[3]
Engineering Controls

All handling of 3-Methoxy-4-methylpyridine and its waste should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood to minimize the risk of inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.[4]

Step-by-Step Disposal Protocol

The disposal of 3-Methoxy-4-methylpyridine must be carried out in compliance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Waste Segregation and Collection
  • Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for all 3-Methoxy-4-methylpyridine waste. This includes the pure chemical, solutions, and any contaminated materials such as pipette tips, gloves, and absorbent pads.

  • Container Compatibility: The container must be made of a material compatible with pyridine derivatives and have a secure, sealable lid to prevent leakage or evaporation.[4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "3-Methoxy-4-methylpyridine," and any known hazard pictograms (e.g., flammable, toxic).[4]

  • Incompatible Materials: Do not mix 3-Methoxy-4-methylpyridine waste with incompatible materials such as strong oxidizing agents or strong acids.[4]

Waste Storage
  • Location: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated secondary containment area.[4]

  • Ignition Sources: The storage area must be away from sources of heat, sparks, or open flames.[5]

  • Accumulation Time: Adhere to your institution's and local regulations regarding the maximum allowable accumulation time for hazardous waste.

Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the 3-Methoxy-4-methylpyridine waste. Proper disposal for pyridine compounds often involves incineration at a permitted hazardous waste facility.[1]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response
  • Small Spills (within a fume hood):

    • Ensure the fume hood is operating correctly.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, increase ventilation to the area.

    • Prevent the spill from entering drains.

    • Contact your institution's EHS department or emergency response team immediately.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek prompt medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Regulatory Framework

The disposal of 3-Methoxy-4-methylpyridine falls under the regulations for hazardous waste. In the United States, the EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes. Pyridine and its derivatives are specifically listed as F-listed hazardous wastes from non-specific sources (waste code F005), indicating their regulation as hazardous due to ignitability and/or toxicity.[6][7][8]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for 3-Methoxy-4-methylpyridine cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_disposal Final Disposal cluster_emergency Emergency Response PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Always Segregate Segregate Waste FumeHood->Segregate Generate Waste Label Label Container Correctly Segregate->Label Store Store in Designated Area Label->Store EHS Contact EHS/Licensed Contractor Store->EHS Container Full or Time Limit Reached Incineration Incineration at Permitted Facility EHS->Incineration Arrange Pickup Spill Spill Occurs SmallSpill Small Spill Protocol Spill->SmallSpill Minor LargeSpill Large Spill Protocol Spill->LargeSpill Major Exposure Exposure Occurs FirstAid Administer First Aid Exposure->FirstAid SmallSpill->Segregate Collect Waste LargeSpill->EHS Notify Medical Seek Medical Attention FirstAid->Medical

Caption: Decision and action workflow for the safe disposal of 3-Methoxy-4-methylpyridine.

References

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Production, Import, Use, and Disposal - Toxicological Profile for Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • Reddit. (2016). Lab Question: How to make Pyridine into a safe compound to dispose off down the sink. r/chemhelp. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.